3,3'-Dibromo-4,4'-dimethoxybiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(3-bromo-4-methoxyphenyl)-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O2/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOOJGFHEDZGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567379 | |
| Record name | 3,3'-Dibromo-4,4'-dimethoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108989-36-2 | |
| Record name | 3,3'-Dibromo-4,4'-dimethoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dibromo-4,4'-dimethoxybiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3'-Dibromo-4,4'-dimethoxybiphenyl (CAS No. 108989-36-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,3'-Dibromo-4,4'-dimethoxybiphenyl, a key building block in synthetic chemistry. With the CAS Number 108989-36-2, this symmetrically substituted biphenyl serves as a crucial intermediate in the development of novel organic materials and potential therapeutic agents.[1][2] This document will delve into its chemical properties, synthesis, spectroscopic characterization, and applications, with a particular focus on its relevance to the field of drug discovery.
Core Molecular Attributes
This compound is a white to off-white crystalline solid.[2] Its structure, featuring a biphenyl core with methoxy and bromo substituents, provides a versatile scaffold for further chemical modifications.
| Property | Value | Source |
| CAS Number | 108989-36-2 | [1] |
| Molecular Formula | C₁₄H₁₂Br₂O₂ | [2] |
| Molecular Weight | 372.05 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage | Room temperature, in a dry, dark place | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through several methodologies, with electrophilic bromination of 4,4'-dimethoxybiphenyl being a direct and efficient route.
Recommended Synthetic Protocol: Electrophilic Bromination
This protocol is based on the direct bromination of 4,4'-dimethoxybiphenyl, a method noted for its straightforward execution and good yield.
Reaction Scheme:
A straightforward synthesis of the target compound.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethoxybiphenyl (1 equivalent) in glacial acetic acid.
-
Addition of Bromine: To this solution, add bromine (2.2 equivalents) dropwise with stirring. The reaction is exothermic, and the addition should be controlled to maintain a steady temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 30 minutes.[3]
-
Isolation: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold acetic acid, and then with water to remove any remaining acid. The product can be further purified by recrystallization from a suitable solvent like ethanol to afford a pure crystalline solid. An 82% yield has been reported for this method.[3]
Causality of Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is chosen for its ability to dissolve the starting material and for its polarity, which can help to stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.
-
Stoichiometry of Bromine: A slight excess of bromine is used to ensure the complete dibromination of the biphenyl core.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the electrophilic substitution to occur at a reasonable rate.
Alternative Synthetic Routes and Mechanistic Overview
While direct bromination is effective, other modern cross-coupling reactions can also be employed for the synthesis of substituted biphenyls, offering alternative strategies depending on the available starting materials.
-
Ullmann Coupling: This classic reaction involves the copper-catalyzed coupling of two aryl halide molecules. In a hypothetical synthesis of this compound, this could involve the homocoupling of a 1-bromo-2-iodo-4,5-dimethoxybenzene precursor. The reaction typically requires high temperatures.
Simplified mechanism of the Ullmann coupling reaction.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a powerful tool for forming carbon-carbon bonds. For the synthesis of this compound, a potential route could involve the coupling of a dibrominated arylboronic acid with a suitable aryl halide, or vice-versa.
Sources
An In-Depth Technical Guide to the Physical Properties of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dibromo-4,4'-dimethoxybiphenyl is a halogenated aromatic compound with significant potential in various scientific and industrial fields. Its rigid biphenyl core, substituted with both electron-withdrawing bromine atoms and electron-donating methoxy groups, imparts unique electronic and steric properties. This guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed experimental protocols for the determination of characteristics that are not yet fully documented in publicly available literature. Understanding these properties is paramount for its application as an intermediate in the synthesis of complex organic molecules, including liquid crystals, pharmaceuticals, and performance-enhancing polymers.[1] This document is intended to serve as a valuable resource for researchers, offering both established data and the methodologies required to generate further critical insights into the physicochemical nature of this compound.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in the table below. This information has been compiled from various chemical supplier databases and provides a foundational understanding of the compound.
| Property | Value | Source |
| CAS Number | 108989-36-2 | [2][3] |
| Molecular Formula | C₁₄H₁₂Br₂O₂ | |
| Molecular Weight | 372.06 g/mol | |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 164.0 - 168.0 °C | [3] |
| Purity | >93.0% (GC, qNMR) | [3] |
Solubility Profile: A Predictive and Experimental Approach
For precise quantitative determination, the isothermal equilibrium shake-flask method is a reliable and widely accepted technique.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended for this purpose.
-
Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.
-
Quantification: The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standard solutions of known concentrations is used for accurate quantification.
-
Data Reporting: The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.
Boiling Point Estimation
The experimental boiling point of this compound has not been reported. Due to its high molecular weight and crystalline nature at room temperature, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, vacuum distillation would be necessary for its purification by distillation.
The boiling point of halogenated aromatic compounds can be estimated using computational models such as the UPPER (Unified Physicochemical Property Estimation Relationships) model, which has been expanded to include polyhalogenated compounds.[5] Such models utilize group contribution methods to predict thermophysical properties. For experimental determination, a common technique is to measure the boiling point at reduced pressure and extrapolate to atmospheric pressure.
Spectroscopic Characterization
Detailed spectral data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, the following sections outline the expected spectral features and provide generalized protocols for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm for aryl protons).[6] The protons on the biphenyl rings will exhibit complex splitting patterns due to ortho, meta, and para couplings. The methoxy groups will give rise to a sharp singlet, likely in the range of 3.5-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons in the range of 110-160 ppm. The carbon atoms attached to the bromine atoms will be influenced by the halogen's electronegativity and heavy atom effect. The methoxy carbon will appear as a single peak around 55-60 ppm.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Caption: A standard workflow for acquiring and analyzing NMR spectra of an organic compound.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic ring): ~1600-1450 cm⁻¹
-
C-O stretching (aryl ether): ~1250-1000 cm⁻¹
-
C-Br stretching: Below 1000 cm⁻¹
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution evaporated on a salt plate.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer.
-
Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance).[7] This will result in a triplet of peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
-
Spectral Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula. Analyze the fragmentation pattern to gain further structural information.
Caption: A simplified workflow for mass spectrometry analysis.
Crystal Structure and Molecular Geometry
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. While the crystal structure of this compound has not been reported, the structures of related biphenyl derivatives have been studied. These studies can provide insights into the expected molecular geometry, such as the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the substituents.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[8]
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.
Conclusion
This compound is a compound with considerable utility in synthetic chemistry. While its fundamental physicochemical properties are known, a comprehensive public dataset of its solubility, boiling point, and detailed spectral characteristics is lacking. This guide has consolidated the available information and provided detailed, field-proven experimental protocols for the determination of these missing physical properties. By following these methodologies, researchers can generate the necessary data to facilitate the effective use of this compound in their research and development endeavors, ultimately unlocking its full potential in the creation of novel materials and therapeutics.
References
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Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. National Center for Biotechnology Information. Available at: [Link]
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Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. PubMed. Available at: [Link]
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Aromatics - Organic Chemistry. University of Colorado Boulder. Available at: [Link]
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Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]
- Method for preparing high-purity biphenyl from crude biphenyl. Google Patents.
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Prediction of Normal Boiling Points for a Diverse Set of Industrially Important Organic Compounds from Molecular Structure. Semantic Scholar. Available at: [Link]
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Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Available at: [Link]
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Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
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Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
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NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. Available at: [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. Available at: [Link]
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The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available at: [Link]
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Solubility Tests for Organic Compounds. YouTube. Available at: [Link]
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Guide for crystallization. University of Rennes. Available at: [Link]
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Boiling points of halogenated organic compounds. ResearchGate. Available at: [Link]
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Crystal Growing Tips. University of Florida. Available at: [Link]
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Trick to find boiling point order - Haloalkane and Haloarene. YouTube. Available at: [Link]
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Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Walsh Medical Media. Available at: [Link]
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FTIR Studies of Molecular Ordering in Biphenyl Type Polyimide. ResearchGate. Available at: [Link]
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How can I dissolve biphenyl in carbon-free minimal salt media effectively? ResearchGate. Available at: [Link]
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Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Preprints.org. Available at: [Link]
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Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. National Center for Biotechnology Information. Available at: [Link]
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Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. ACS Publications. Available at: [Link]
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3,3'-Dibromo-4,4'-dimethoxybiphenyl molecular weight.
An In-Depth Technical Guide to 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key intermediate in advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug development and materials science, this guide delves into the compound's fundamental properties, synthesis, analytical characterization, and applications, grounding all information in established scientific principles and methodologies.
Core Molecular Profile and Physicochemical Properties
This compound serves as a crucial building block in the synthesis of more complex molecular architectures. Its utility stems from the specific arrangement of its functional groups: the methoxy groups, which are electron-donating, and the bromine atoms, which are excellent leaving groups for cross-coupling reactions. This substitution pattern allows for regioselective modifications, making it a valuable precursor in targeted synthesis.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 372.06 g/mol | [1][2] |
| Molecular Formula | C₁₄H₁₂Br₂O₂ | [1][2] |
| CAS Number | 108989-36-2 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 164.0 - 168.0 °C | [2][4] |
| Purity | Typically >93.0% (by GC and/or qNMR) | [2][4] |
| Storage | Room temperature, in a cool, dry, and dark place | [2] |
Synthesis and Purification: A Methodological Approach
The synthesis of this compound can be approached through several synthetic routes. A common and effective method involves the oxidative coupling of a corresponding brominated anisole derivative. The following protocol outlines a representative synthesis, designed for high yield and purity.
Proposed Synthesis Workflow: Iron(III) Chloride Mediated Oxidative Coupling
This protocol is based on the well-established Scholl reaction, where an aryl-aryl bond is formed via oxidative coupling using a Lewis acid catalyst. 2-Bromo-1-methoxybenzene (2-bromoanisole) serves as the starting material. The causality behind this choice lies in the directing effects of the methoxy group, which activates the para position for electrophilic attack, leading to the desired 4,4'-linkage.
Caption: Oxidative coupling workflow for this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-bromo-4-methoxyanisole (2 equivalents). Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).
-
Catalyst Preparation: In a separate flask, suspend anhydrous iron(III) chloride (FeCl₃, 2.5 equivalents) in anhydrous CH₂Cl₂.
-
Reaction Execution: Cool the solution of the starting material to 0°C using an ice bath. Slowly add the FeCl₃ suspension to the reaction mixture over 30 minutes. The reaction is exothermic and the color will darken significantly.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing 1 M hydrochloric acid (HCl) at 0°C.
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Analytical Characterization
A robust analytical framework is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation. The expected chemical shifts for this compound are predicted based on the electronic environment of the protons and carbons.
| ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.5 | Doublet |
| ~7.2 | Doublet of Doublets |
| ~6.9 | Doublet |
| ~3.9 | Singlet |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Aromatic C-OCH₃ |
| ~133 | Aromatic C-C (biphenyl linkage) |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~115 | Aromatic C-Br |
| ~112 | Aromatic C-H |
| ~56 | Methoxy (OCH₃) Carbon |
Note: Actual chemical shifts may vary slightly. These predictions are based on standard values for similar aromatic systems.[5]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The presence of two bromine atoms is readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent cluster of peaks around m/z 370, 372, and 374, corresponding to the different combinations of bromine isotopes. The peak at m/z 372 will be the most abundant in this cluster.
-
Key Fragments:
-
[M-CH₃]⁺: Loss of a methyl radical (m/z ~355, 357, 359).
-
[M-Br]⁺: Loss of a bromine radical (m/z ~291, 293).
-
[M-2Br]⁺: Loss of both bromine radicals (m/z ~212).
-
Caption: Predicted EI-MS fragmentation pathway for the target molecule.
Applications in Research and Drug Development
This compound is not an end product but a versatile intermediate.[1] Its value lies in its potential for further functionalization.
-
Pharmaceutical Synthesis: The biphenyl scaffold is a common motif in many biologically active compounds. The bromine atoms on this intermediate can be readily replaced via Suzuki, Stille, or other cross-coupling reactions to introduce diverse functionalities, enabling the construction of complex active pharmaceutical ingredients (APIs).[1]
-
Liquid Crystal Development: The rigid biphenyl core is a fundamental component of many liquid crystals. Modification of this structure allows for the fine-tuning of mesophase properties, which is critical for applications in display technologies.[1]
-
Polymer Chemistry: This compound can be used as a monomer or a modifying agent in the synthesis of high-performance polymers, imparting properties such as thermal stability and flame retardancy.[1]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
For detailed safety information, always consult the Material Safety Data Sheet (MSDS) provided by the supplier.[3]
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National Center for Biotechnology Information. 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl. [Link]
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Chemsrc. 4,4'-DIBROMO-3,3'-DIMETHYLBIPHENYL | CAS#:61794-96-5. [Link]
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3,3'-Dibromo-4,4'-dimethoxybiphenyl safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Part 1: Compound Overview and a Call for Caution
Chemical Identity:
-
Systematic Name: this compound
-
Molecular Formula: C₁₄H₁₂Br₂O₂
-
Molecular Weight: 372.06 g/mol [3]
This compound is a halogenated aromatic compound.[3] While specific applications are not extensively documented in readily available safety literature, its structure suggests its potential use as an intermediate in organic synthesis, possibly in the development of liquid crystals, pharmaceuticals, or polymers.[3]
Part 2: Hazard Identification and Inferred Toxicological Profile
Due to the lack of specific toxicological data for this compound, a hazard assessment must be inferred from structurally related compounds, such as other brominated biphenyls.
Inferred GHS Hazard Classification:
Based on the GHS classifications of similar compounds like 3-Bromo-4-methoxybiphenyl and 4,4'-Dibromobiphenyl, the following hazards should be anticipated[4][5]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]
Summary of Potential Health Hazards:
-
Oral Toxicity: Ingestion may lead to adverse health effects.[5]
-
Dermal and Eye Irritation: Direct contact with the skin or eyes is likely to cause irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[4]
-
Potential for Systemic Effects: As with other polybrominated biphenyls (PBBs), there is a potential for long-term health effects, including hepatotoxicity (liver damage) and reproductive toxicity, though this has not been confirmed for this specific compound.[5]
Toxicological Data for Structurally Related Compounds:
| Compound | CAS Number | Toxicological Endpoints |
| 4,4'-Dibromobiphenyl | 92-86-4 | Harmful if swallowed; Causes skin irritation; Strong eye irritant; Occupational hepatotoxin; Reproductive toxin.[5] |
| 3-Bromo-4-methoxybiphenyl | 262267-01-4 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4] |
Part 3: Risk Assessment and Management
Given the incomplete toxicological profile, a thorough risk assessment is paramount before handling this compound.
The Precautionary Principle:
When dealing with a compound with limited safety data, the precautionary principle should be applied. This means assuming the substance is hazardous and implementing controls to minimize exposure until more definitive data becomes available.
Logical Flow of a Chemical Risk Assessment:
Caption: A logical workflow for chemical risk assessment.
Hierarchy of Controls:
-
Engineering Controls: These are the most effective at minimizing exposure.
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
-
Administrative Controls: These are work practices that reduce or prevent exposure.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the potential hazards and safe handling procedures.
-
Restricted Access: Limit access to areas where the compound is stored or handled.
-
-
Personal Protective Equipment (PPE): This is the last line of defense.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required. For procedures with a higher risk of splashes, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of inhaling dust and engineering controls are insufficient, a respirator may be necessary.
-
Part 4: Safe Handling, Storage, and Disposal Protocols
Step-by-Step Laboratory Handling Procedures:
-
Preparation: Before starting work, ensure the fume hood is operational, all necessary PPE is donned correctly, and emergency equipment (eyewash station, safety shower) is accessible.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly in the fume hood.
-
Reactions: Conduct all reactions in a closed system or within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.
Guidelines for Safe Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Inventory: Maintain an accurate inventory of the compound.
Waste Disposal Considerations:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Collect all waste containing this compound in a designated, labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in the general trash.
Part 5: Emergency Procedures
First Aid Measures:
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Decision-Making in Case of a Spill:
Caption: Decision-making workflow for a chemical spill.
Part 6: References
-
PubChem. 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. This compound, 5g, Each. [Link]
-
CP Lab Safety. This compound, 1 gram, Each. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. 4,4'-Dibromobiphenyl. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Biphenyl, 3,3'-dimethyl-. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl, a key intermediate in the development of liquid crystals, pharmaceuticals, and performance polymers.[1] This document delves into the strategic selection of the synthetic pathway, focusing on the Ullmann homocoupling reaction. It offers a detailed, step-by-step experimental protocol, an analysis of the reaction mechanism, and critical insights into process optimization and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reproducible method for the preparation of this versatile biphenyl derivative.
Introduction: Strategic Importance of this compound
Biphenyls and their derivatives are foundational scaffolds in a multitude of high-value chemical applications. Their rigid, planar structure imparts unique optical and electronic properties, making them ideal components in liquid crystal displays. Furthermore, the biphenyl motif is a common pharmacophore in numerous therapeutic agents. The title compound, this compound, is a symmetrically substituted biphenyl that serves as a crucial building block. The bromine atoms provide reactive handles for further functionalization through cross-coupling reactions, while the methoxy groups influence the molecule's conformation and solubility.
Synthetic Strategy: The Ullmann Coupling Approach
Several methodologies can be envisioned for the construction of the biaryl C-C bond, including Suzuki-Miyaura coupling and oxidative coupling. However, for the synthesis of symmetrical biaryls from readily available aryl halides, the Ullmann reaction presents a classic and effective approach.[2][3] This copper-catalyzed homocoupling of aryl halides, while traditionally requiring harsh conditions, has seen significant advancements that allow for more moderate and reproducible transformations.[2][4]
The chosen synthetic route involves a two-step process:
-
Bromination of 4-methoxyanisole to yield the precursor, 2-bromo-4-methoxyanisole.
-
Ullmann homocoupling of 2-bromo-4-methoxyanisole to afford the target molecule, this compound.
This strategy is advantageous due to the commercial availability and relatively low cost of the starting material, 4-methoxyanisole, and the directness of the coupling step.
Reaction Mechanisms and Scientific Rationale
Electrophilic Aromatic Substitution: Bromination of 4-methoxyanisole
The synthesis of the key precursor, 2-bromo-4-methoxyanisole, is achieved through the electrophilic aromatic substitution of 4-methoxyanisole. The methoxy group is a strongly activating, ortho-, para-directing group. However, since the para position is already occupied by a methyl group (in the case of 4-methylanisole as a similar substrate), bromination will preferentially occur at the ortho position.[5]
The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species, generated from a suitable brominating agent. The choice of brominating agent is critical to control selectivity and minimize the formation of poly-brominated byproducts. While molecular bromine can be used, milder and more selective reagents such as N-bromosuccinimide (NBS) or poly(4-vinylpyridinium bromochromate) are often preferred.[6][7][8]
Ullmann Homocoupling: Formation of the Biphenyl Linkage
The core of this synthesis is the Ullmann homocoupling reaction. The mechanism, while extensively studied, is thought to proceed through the following key steps:[3][9]
-
Formation of an Organocopper Intermediate: The reaction is initiated by the interaction of the aryl halide (2-bromo-4-methoxyanisole) with copper, leading to the formation of an organocopper species.
-
Oxidative Addition: A second molecule of the aryl halide undergoes oxidative addition to the organocopper intermediate.
-
Reductive Elimination: The resulting diorganocopper complex undergoes reductive elimination to form the new C-C bond of the biphenyl product and a copper(I) halide.
The reaction is typically carried out at elevated temperatures, often in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or nitrobenzene, or even without a solvent.[3] The reactivity of the copper is a crucial factor, and often, activated copper powder is employed to enhance the reaction rate and yield.
Experimental Protocols
Synthesis of 2-bromo-4-methoxyanisole (Precursor)
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methoxyanisole | C₈H₁₀O | 122.16 | 12.2 g | 0.1 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g | 0.1 |
| Acetonitrile | CH₃CN | 41.05 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyanisole (12.2 g, 0.1 mol) and acetonitrile (200 mL).
-
Stir the solution at room temperature until the 4-methoxyanisole is fully dissolved.
-
In a separate beaker, dissolve N-bromosuccinimide (17.8 g, 0.1 mol) in acetonitrile.
-
Slowly add the NBS solution to the 4-methoxyanisole solution dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with a saturated sodium thiosulfate solution (100 mL) to remove any unreacted bromine, followed by brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-bromo-4-methoxyanisole.
Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-bromo-4-methoxyanisole | C₈H₉BrO | 201.06 | 10.05 g | 0.05 |
| Activated Copper Powder | Cu | 63.55 | 10 g | 0.157 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-4-methoxyanisole (10.05 g, 0.05 mol) and activated copper powder (10 g, 0.157 mol).
-
Add N,N-dimethylformamide (100 mL) to the flask.
-
Flush the flask with nitrogen for 10 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper and copper salts. Wash the Celite pad with hot toluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product will be a solid. Recrystallize the crude product from ethanol or a toluene/hexane mixture to obtain pure this compound as a crystalline solid.
Data Presentation and Characterization
Expected Yield and Physical Properties:
| Compound | Appearance | Melting Point (°C) |
| 2-bromo-4-methoxyanisole | Colorless to pale yellow liquid | - |
| This compound | White to off-white solid | 164-168[10] |
Characterization Data:
-
¹H NMR (CDCl₃): Spectral data should be consistent with the proposed structures. For the final product, expect signals in the aromatic region corresponding to the biphenyl protons.
-
¹³C NMR (CDCl₃): The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₄H₁₂Br₂O₂ = 372.06 g/mol ). The isotopic pattern for two bromine atoms should be observed.
-
Infrared (IR) Spectroscopy: Characteristic peaks for C-H aromatic, C-O ether, and C-Br bonds should be present.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Ullmann Coupling Mechanism
Caption: Simplified mechanism of the Ullmann homocoupling reaction.
Conclusion and Future Perspectives
This technical guide outlines a reliable and well-precedented two-step synthesis of this compound. The Ullmann homocoupling of 2-bromo-4-methoxyanisole, while a classic transformation, remains a practical and efficient method for accessing this symmetrical biaryl. The provided experimental protocols are designed to be reproducible and scalable for laboratory settings. Further research could focus on the development of more sustainable catalytic systems for the Ullmann coupling, potentially utilizing lower catalyst loadings, milder reaction conditions, and greener solvents. The strategic placement of the bromo and methoxy functionalities in the final product opens up a wide array of possibilities for the synthesis of novel materials and pharmacologically active compounds.
References
-
Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 2-Bromo-4-methylanisole, 97% | 480835-10G. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Halides with a Broad Range of Amines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Mastalir, Á., & Molnár, Á. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769. [Link]
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]
-
MDPI. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]
-
Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 1 gram, Each. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
- Google Patents. (n.d.). US5008464A - Anisole bromination.
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
ALLGREEN. (n.d.). 2-bromo-4-methoxy-1-methyl-benzene Cas No.36942-56-0. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. 2-ブロモ-4-メチルアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Buy 2-Bromo-4-methylanisole | 22002-45-5 [smolecule.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. par.nsf.gov [par.nsf.gov]
A Technical Guide to 3,3'-Dibromo-4,4'-dimethoxybiphenyl: Sourcing, Synthesis, and Application in Modern Drug Discovery
This guide provides an in-depth technical overview of 3,3'-Dibromo-4,4'-dimethoxybiphenyl, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, reliable sourcing, synthesis protocols, and its strategic application in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors.
Introduction: The Biphenyl Scaffold in Medicinal Chemistry
Substituted biphenyl moieties are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their rigid yet tunable nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This compound (CAS No. 108989-36-2) is a valuable building block in this context. The presence of two bromine atoms offers reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxy groups, on the other hand, influence the compound's electronic properties and can be pivotal for target engagement. This guide will delve into the practical aspects of utilizing this versatile reagent in a research and development setting.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 108989-36-2 | [1][2] |
| Molecular Formula | C₁₄H₁₂Br₂O₂ | [1] |
| Molecular Weight | 372.06 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 164-168 °C | N/A |
| Solubility | Soluble in organic solvents such as THF, DMF, and chlorinated solvents. | General Knowledge |
| Storage | Store in a cool, dry place away from light. | [1] |
Spectroscopic Data (Predicted and from Related Compounds):
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy groups. Due to the symmetry of the molecule, a simplified spectrum is anticipated. The aromatic protons would appear as multiplets in the range of δ 7.0-7.5 ppm, and the methoxy protons would be a sharp singlet around δ 3.9 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR would display signals for the aromatic carbons, with those bonded to bromine and oxygen appearing at characteristic chemical shifts. The methoxy carbon would resonate around δ 56 ppm.
-
FT-IR (KBr, cm⁻¹): The infrared spectrum will likely exhibit strong C-O stretching vibrations for the methoxy groups around 1250 cm⁻¹, aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹. The C-Br stretching frequency is typically observed in the 600-500 cm⁻¹ range.
-
Mass Spectrometry (EI): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 372, with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).
Sourcing and Procurement of this compound
Reliable sourcing of starting materials is a critical first step in any research and development workflow. This compound is commercially available from a number of reputable chemical suppliers. When selecting a supplier, researchers should consider factors such as purity, availability, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR and HPLC data).
Table of Representative Suppliers:
| Supplier | Product Number | Purity | Available Quantities |
| TCI America | D3603 | >98% | 1g, 5g |
| Sigma-Aldrich | Consult Website | Varies | Varies |
| MySkinRecipes | 117133 | ≥95% | 200mg, 1g |
| CP Lab Safety | D3603 | N/A | 5g[2] |
| The Lab Chemical | D3603 | >95.0% (GC) | 1G / 5G |
Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound
For researchers who prefer to synthesize this intermediate in-house or require larger quantities, a common and effective method is the direct bromination of 4,4'-dimethoxybiphenyl. The methoxy groups are ortho-, para-directing, and activating, which directs the bromine atoms to the 3 and 3' positions.
Proposed Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the bromination of activated aromatic compounds.[3]
Materials:
-
4,4'-Dimethoxybiphenyl
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4'-dimethoxybiphenyl (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water.
-
Quench any excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color disappears.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white to off-white solid.
-
Dry the product under vacuum.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with expected values.
Application in the Synthesis of Bioactive Molecules: A Gateway to Kinase Inhibitors
The true utility of this compound for drug discovery lies in its role as a versatile scaffold. The two bromine atoms serve as ideal handles for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of carbon-carbon bonds, enabling the introduction of a wide array of aromatic and heteroaromatic moieties. This strategy is particularly powerful in the synthesis of kinase inhibitors, where a central biphenyl core can position key pharmacophores for interaction with the ATP-binding site of the enzyme.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, styrenes, and polyolefins. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.
Caption: A general workflow for the synthesis of kinase inhibitor scaffolds.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents per bromine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents per bromine)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents for mono-coupling, 2.2 for double-coupling), and the base (2-3 equivalents per bromine).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Self-Validation: The successful synthesis of the coupled product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of new aromatic signals in the NMR spectra, along with the correct molecular weight in the mass spectrum, will validate the reaction's success.
Conclusion
This compound is a readily accessible and highly versatile building block for medicinal chemists and drug development professionals. Its symmetrically placed bromine atoms provide a platform for the strategic and controlled introduction of diverse functionalities through robust and well-established methodologies like the Suzuki-Miyaura coupling. The resulting complex biaryl structures are at the heart of many potent and selective kinase inhibitors, highlighting the importance of this intermediate in the ongoing quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and key applications, empowering researchers to effectively integrate this valuable reagent into their discovery workflows.
References
-
MySkinRecipes. This compound. [Link]
-
Liang, Y., et al. (2014). A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. Journal of Neuroinflammation, 11(1), 214. [Link]
-
Organic Syntheses. 4,4'-dibromobiphenyl. [Link]
-
Lo-Coco, F., et al. (2017). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Scientific Reports, 7(1), 1-13. [Link]
-
He, Z., et al. (2008). 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(4), o532. [Link]
-
CP Lab Safety. This compound, 5g, Each. [Link]
Sources
The Genesis of a Key Intermediate: A Technical Guide to 3,3'-Dibromo-4,4'-dimethoxybiphenyl
This guide provides an in-depth exploration of 3,3'-Dibromo-4,4'-dimethoxybiphenyl, a significant intermediate in the realms of advanced materials and pharmaceutical development. We will delve into its discovery through established synthetic routes, its detailed characterization, and its applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Substituted Biphenyls
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their rigid, planar nature which can be strategically functionalized. The introduction of specific substituents onto the biphenyl core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This compound (CAS No: 108989-36-2) emerges as a particularly valuable building block, offering reactive bromine handles for further molecular elaboration and methoxy groups that influence conformation and solubility. Its utility is pronounced in the synthesis of liquid crystals and as a precursor to more complex pharmaceutical agents.[1]
The Discovery and Synthesis of this compound: A Tale of Two Couplings
While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its synthesis is firmly rooted in the principles of classical and modern cross-coupling reactions. The two most prominent and historically significant methods for the formation of biaryl compounds are the Ullmann coupling and the Suzuki-Miyaura coupling. The "discovery" of this compound can be seen as an outcome of the application of these powerful synthetic strategies to specific, readily available precursors.
The Classical Approach: Ullmann Condensation
The Ullmann reaction, developed in the early 20th century, represents a foundational method for the synthesis of symmetrical biaryls through the copper-catalyzed coupling of aryl halides.[2] The synthesis of this compound via this route would logically proceed from the homocoupling of a 2-bromo-4-methoxyanisole precursor.
Causality Behind Experimental Choices: The Ullmann reaction, while robust, often requires high temperatures and stoichiometric amounts of copper. The choice of a high-boiling point solvent is critical to achieve the necessary reaction temperature. The use of activated copper powder is essential to provide a high surface area for the reaction to occur efficiently.
Self-Validating Protocol: Ullmann Homocoupling
-
Materials: 2-bromo-4-methoxyanisole, Activated Copper powder, N,N-Dimethylformamide (DMF) (anhydrous), Sand bath or high-temperature heating mantle.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-methoxyanisole (1.0 eq) and activated copper powder (2.0 eq).
-
Under a gentle flow of nitrogen, add anhydrous DMF to the flask.
-
Heat the reaction mixture to reflux (typically > 150 °C) using a sand bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the copper residues and wash the filter cake with hot toluene.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a white to off-white solid.
-
Diagram of Ullmann Coupling Workflow
Caption: Workflow for the Ullmann Synthesis.
The Modern Approach: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become the cornerstone of modern biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and catalytic nature.[3][4] This method offers a more efficient and versatile route to this compound.
Causality Behind Experimental Choices: The Suzuki-Miyaura coupling relies on a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the boronic acid derivative. A solvent system that can solubilize both the organic and inorganic reagents is necessary.
Self-Validating Protocol: Suzuki-Miyaura Coupling
-
Materials: 2-bromo-4-methoxyphenylboronic acid, 2-bromo-4-methoxyanisole, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
To a Schlenk flask, add 2-bromo-4-methoxyphenylboronic acid (1.2 eq), 2-bromo-4-methoxyanisole (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
-
Diagram of Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The Catalytic Cycle of Suzuki-Miyaura Coupling.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key analytical data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₂Br₂O₂ |
| Molecular Weight | 372.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 164-168 °C |
| CAS Number | 108989-36-2 |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ ~7.5 (d, 2H), ~7.2 (dd, 2H), ~6.9 (d, 2H), ~3.9 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ ~155, ~133, ~130, ~115, ~112, ~56 |
Note: Predicted NMR data is based on spectral data of similar brominated and methoxylated biphenyl compounds.[5]
Applications in Drug Development and Materials Science
This compound serves as a versatile scaffold for the synthesis of a variety of functional molecules.
Precursor for Pharmaceutical Intermediates
The bromine atoms on the biphenyl ring act as convenient handles for introducing further complexity through cross-coupling reactions. This allows for the synthesis of libraries of compounds for screening in drug discovery programs. The dimethoxybiphenyl core is a feature in some biologically active molecules, and this dibrominated intermediate provides a direct route to such structures.
Building Block for Liquid Crystals
The rigid biphenyl core is a common mesogen in liquid crystal design. The 3,3'-disubstitution can induce a twist in the biphenyl system, which is a desirable feature for certain liquid crystalline phases. The methoxy groups can influence the mesophase stability and transition temperatures. This compound can be further elaborated to create more complex liquid crystalline materials for display technologies.[1][6]
Conclusion
The discovery and synthesis of this compound are intrinsically linked to the development of powerful carbon-carbon bond-forming reactions. While its initial synthesis may not be documented in a single landmark paper, its preparation via Ullmann and Suzuki-Miyaura couplings is well-established. This versatile intermediate continues to be a valuable tool for chemists in both academia and industry, enabling the creation of novel materials and potential therapeutic agents. The strategic placement of its functional groups ensures its continued relevance in the ever-evolving landscape of chemical synthesis.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
Beilstein Journals. Supplementary Information. Available at: [Link]
-
CP Lab Safety. This compound, 5g, Each. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available at: [Link]
-
National Center for Biotechnology Information. 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. (2024). Physical Chemistry Chemical Physics. Available at: [Link]
Sources
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- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Diastereospecific intramolecular Ullmann couplings: unique chiral auxiliary for the preparation of 3,3'-disubstituted MeO-BIPHEP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. thalesnano.com [thalesnano.com]
- 6. par.nsf.gov [par.nsf.gov]
Spectroscopic Analysis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
This compound is a halogenated aromatic compound with a molecular formula of C₁₄H₁₂Br₂O₂ and a CAS Number of 108989-36-2.[1][2] Its rigid biphenyl core, substituted with electron-withdrawing bromine atoms and electron-donating methoxy groups, makes it a valuable intermediate in various fields of chemical synthesis. This compound serves as a critical building block in the development of liquid crystals, which are fundamental to modern display technologies.[1] Furthermore, its structural motifs are relevant in pharmaceutical research for the synthesis of complex active pharmaceutical ingredients (APIs) and in polymer chemistry to enhance the stability and performance of materials.[1]
Molecular Structure and Symmetry
The key to interpreting the spectroscopic data lies in understanding the molecule's structure. The central biphenyl system allows for rotation around the C-C single bond connecting the two phenyl rings. The substitution pattern—bromine at the 3 and 3' positions and methoxy at the 4 and 4' positions—results in a molecule with C₂ symmetry. This symmetry element is crucial as it dictates the number of unique signals expected in the NMR spectra.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Predicted ¹H NMR Data
Due to the molecule's symmetry, the two phenyl rings are chemically equivalent, and so are the corresponding protons on each ring. This simplifies the spectrum, resulting in three distinct signals for the aromatic protons and one signal for the methoxy protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 7.5 - 7.7 | d (doublet) | 2H | H-2, H-2' |
| 2 | ~ 7.2 - 7.4 | dd (doublet of doublets) | 2H | H-6, H-6' |
| 3 | ~ 6.9 - 7.1 | d (doublet) | 2H | H-5, H-5' |
| 4 | ~ 3.9 | s (singlet) | 6H | -OCH₃ |
Justification for Predictions:
-
H-2 and H-2': These protons are ortho to the bulky biphenyl linkage and are expected to be the most deshielded.
-
H-6 and H-6': These protons are ortho to the bromine atom and will experience its deshielding effect. They will be split by both H-2 and H-5.
-
H-5 and H-5': These protons are ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons.
-
-OCH₃: The six protons of the two equivalent methoxy groups will appear as a sharp singlet, characteristic of methyl ethers.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12 ppm centered around 6 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
The C₂ symmetry of the molecule means that there will be seven unique carbon signals in the proton-decoupled ¹³C NMR spectrum.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 155 - 160 | C-4, C-4' (C-O) |
| 2 | ~ 138 - 142 | C-1, C-1' |
| 3 | ~ 132 - 135 | C-6, C-6' |
| 4 | ~ 128 - 131 | C-2, C-2' |
| 5 | ~ 115 - 118 | C-3, C-3' (C-Br) |
| 6 | ~ 110 - 114 | C-5, C-5' |
| 7 | ~ 56 | -OCH₃ |
Justification for Predictions:
-
C-4, C-4': The carbons attached to the oxygen of the methoxy groups will be the most deshielded due to the high electronegativity of oxygen.
-
C-1, C-1': These are the quaternary carbons of the biphenyl linkage.
-
C-3, C-3': The carbons bonded to bromine will be shifted downfield, but the exact position can be influenced by other substituents.
-
Aromatic CH Carbons: The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).
-
-OCH₃: The methyl carbons of the methoxy groups will appear in the aliphatic region.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A sweep width of approximately 250 ppm centered around 100 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | -OCH₃ |
| 1580 - 1620 | C=C stretch | Aromatic ring |
| 1450 - 1500 | C=C stretch | Aromatic ring |
| 1230 - 1270 | C-O stretch | Aryl ether (asymmetric) |
| 1020 - 1050 | C-O stretch | Aryl ether (symmetric) |
| 550 - 650 | C-Br stretch | Bromoarene |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data
-
Molecular Weight: The calculated monoisotopic mass of C₁₄H₁₂Br₂O₂ is approximately 371.92 g/mol .
-
Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. For a molecule containing two bromine atoms, the mass spectrum will show a characteristic triplet pattern for the molecular ion:
-
M⁺ peak: (containing two ⁷⁹Br)
-
M+2 peak: (containing one ⁷⁹Br and one ⁸¹Br) - This peak will be approximately twice the intensity of the M⁺ peak.
-
M+4 peak: (containing two ⁸¹Br) - This peak will be approximately the same intensity as the M⁺ peak. The expected m/z values would be around 372, 374, and 376.
-
-
Fragmentation: Common fragmentation patterns for this type of molecule could involve the loss of a methyl group (-CH₃) from a methoxy substituent, or the loss of a bromine atom (-Br).
Experimental Protocol for Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use Electron Impact (EI) ionization, where high-energy electrons bombard the sample, causing ionization and fragmentation. A standard electron energy of 70 eV is typically used.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Conclusion
The spectroscopic characterization of this compound is fundamental to confirming its identity and purity, which is essential for its application in advanced materials and pharmaceutical synthesis. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The symmetry of the molecule is a key determinant of the expected NMR signals. The presence of bromine will produce a highly characteristic isotopic pattern in the mass spectrum, serving as a definitive confirmation of its elemental composition. The outlined experimental protocols represent standard, validated methods for acquiring high-quality spectroscopic data for this and related compounds.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
CP Lab Safety. This compound, 5g, Each. Available at: [Link]
Sources
The Strategic Utility of 3,3'-Dibromo-4,4'-dimethoxybiphenyl: A Technical Guide for Advanced Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Biphenyl Scaffold
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, the biphenyl moiety serves as a privileged scaffold, forming the core of numerous advanced materials and therapeutic agents. This technical guide delves into the potential applications of a particularly versatile, yet underexplored, biphenyl derivative: 3,3'-Dibromo-4,4'-dimethoxybiphenyl .
With its symmetrically placed bromine atoms poised for cross-coupling reactions and the electron-donating methoxy groups influencing the electronic properties of the aromatic system, this compound presents a wealth of opportunities for researchers, scientists, and drug development professionals. This guide will provide an in-depth analysis of its synthetic potential, offering insights into its application in the synthesis of liquid crystals, polymers, and bioactive molecules. We will explore the causality behind experimental choices and provide self-validating protocols to empower researchers in their endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a starting material is the foundation of any successful synthetic campaign.
| Property | Value | Source |
| CAS Number | 108989-36-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₂Br₂O₂ | [1] |
| Molecular Weight | 372.06 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 164.0 to 168.0 °C | [4] |
| Purity | >93.0% (GC, qNMR) | [4] |
| Storage | Room temperature, in a cool, dark, and dry place | [1][4] |
Core Synthetic Transformations: A Gateway to Diverse Molecular Architectures
The synthetic utility of this compound is primarily derived from the reactivity of its two bromine substituents. These positions are ripe for the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of well-established cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6] The reaction of this compound with arylboronic acids can lead to the synthesis of extended, conjugated systems with tailored electronic and photophysical properties.
This protocol outlines a general procedure for the double Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Sources
Methodological & Application
Application Notes: Strategic Use of 3,3'-Dibromo-4,4'-dimethoxybiphenyl in Suzuki Coupling Reactions
Introduction: The Strategic Value of a Pre-formed Biphenyl Core
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, forming the backbone of numerous pharmaceuticals, liquid crystals, and conjugated polymers.[1] 3,3'-Dibromo-4,4'-dimethoxybiphenyl emerges as a highly valuable and strategic building block. Its pre-formed biphenyl core offers a distinct advantage over sequential coupling strategies, streamlining synthetic routes and often leading to higher overall yields. The symmetrically placed methoxy groups enhance solubility and act as powerful electron-donating groups, influencing the electronic properties of the final molecule. The two bromine atoms at the 3 and 3' positions serve as versatile handles for subsequent palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This allows for the controlled, stepwise or simultaneous introduction of diverse aryl or vinyl substituents, enabling the construction of complex, three-dimensional architectures.
This guide provides an in-depth analysis of the application of this compound in Suzuki coupling, focusing on mechanistic considerations, catalyst selection, and a detailed, field-proven experimental protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 108989-36-2 | [3][4] |
| Molecular Formula | C₁₄H₁₂Br₂O₂ | [1] |
| Molecular Weight | 372.06 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [3] |
| Melting Point | 164.0 to 168.0 °C | [3] |
| Purity | Typically >93.0% (GC) | [3] |
Mechanistic Insights: Navigating the Challenges of a Hindered Substrate
The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, but its success with substrates like this compound hinges on understanding the nuances of its catalytic cycle.[2][5] The primary challenges with this substrate are the steric hindrance around the bromine atoms and the electron-rich nature of the biphenyl system.
-
Oxidative Addition: This is often the rate-determining step. The electron-donating methoxy groups increase electron density on the aromatic rings, which can slow the insertion of the Pd(0) catalyst into the carbon-bromine bond.[5][6] Furthermore, the ortho-substituents (the other phenyl ring) create significant steric bulk. To overcome this, the choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[6][7][8][9] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species necessary for efficient oxidative addition.[6]
-
Transmetalation: Following oxidative addition, the organoboron species (R-BY₂) must transfer its organic group to the palladium center. This step requires activation by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer.[10][11] The choice of base is crucial to avoid side reactions.
-
Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst.[12] The steric bulk promoted by the aforementioned ligands also facilitates this step, bringing the two organic partners into proximity and encouraging their elimination from the metal center.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Application Protocol: Synthesis of a Tetra-Substituted Biphenyl Derivative
This protocol details a representative double Suzuki coupling of this compound with an arylboronic acid. This procedure is designed to be a robust starting point for optimization.
Reaction Scheme: this compound + 2.2 eq. Arylboronic Acid → 3,3'-Diaryl-4,4'-dimethoxybiphenyl
Materials & Reagents:
-
This compound (1.0 mmol, 372.1 mg)
-
Arylboronic Acid (e.g., 4-methylphenylboronic acid) (2.2 mmol, 299 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 6.7 mg, 3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 24.6 mg, 6 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely powdered (3.0 mmol, 637 mg)
-
1,4-Dioxane (10 mL, anhydrous)
-
Deionized Water (1 mL, degassed)
Equipment:
-
100 mL Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound (372.1 mg), 4-methylphenylboronic acid (299 mg), and finely powdered K₃PO₄ (637 mg).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, weigh Palladium(II) Acetate (6.7 mg) and SPhos (24.6 mg). Add 2 mL of anhydrous dioxane and swirl gently. This pre-mixing allows for the formation of the active catalyst complex.
-
Inert Atmosphere: Seal the Schlenk flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the remaining anhydrous dioxane (8 mL) and degassed water (1 mL) to the Schlenk flask via syringe.
-
Initiation: Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A key indicator is the consumption of the starting dibromo-biphenyl.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,3'-diaryl-4,4'-dimethoxybiphenyl product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the double Suzuki coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading to 5 mol%. Ensure the base is finely powdered and anhydrous. The quality of the boronic acid is also critical; impurities can inhibit the catalyst.
-
Mono-Coupling Product: The formation of a significant amount of the mono-arylated product suggests insufficient reaction time or temperature. If extending the time does not improve the yield of the di-substituted product, a slight increase in the equivalents of boronic acid (to 2.5 eq.) may be beneficial.
-
Decomposition: If catalyst decomposition (indicated by the formation of palladium black) occurs early, ensure the system is rigorously deoxygenated. The use of a pre-catalyst or a more robust ligand system may be necessary.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using a non-aqueous base or ensuring the reaction is run under strictly anhydrous conditions until the water for the transmetalation step is added.
By understanding the specific challenges posed by the sterically hindered and electron-rich nature of this compound, researchers can effectively leverage its synthetic potential. The strategic selection of a bulky, electron-rich ligand and appropriate base are paramount to achieving high yields in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex poly-aromatic systems.
References
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This compound. MySkinRecipes. [Link]
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This compound, 5g, Each. CP Lab Safety. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Zhao, Q., Li, C., Senanayake, C. H., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(7), 2261–2265. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
- Liu, B., Yu, W.-L., Lai, Y.-H., & Huang, W. (2000). Steric-hindrance-induced twisted configuration and its effect on the electroluminescence properties of 3,3'-disubstituted-4,4'-biphenylene-bridged poly(p-phenylenevinylene)s.
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Junkers, T., Vandenbergh, J., Adriaensens, P., Lutsen, L., & Vanderzande, D. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 3(2), 275-285. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
4,4'-DIBROMO-3,3'-DIMETHYLBIPHENYL | CAS#:61794-96-5. Chemsrc. [Link]
-
The Suzuki Reaction. Columbia University. [Link]
-
Lyu, J., & Bielawski, C. W. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(4), 613-617. [Link]
-
Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. ResearchGate. [Link]
-
Synthesis of poly(p-phenylene vinylene) and derivatives via a new precursor route, the dithiocarbamate route. ResearchGate. [Link]
-
Suzuki Miyaura coupling. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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- 12. ocf.berkeley.edu [ocf.berkeley.edu]
The Synthetic Versatility of 3,3'-Dibromo-4,4'-dimethoxybiphenyl: A Guide for Researchers
For the modern organic chemist, 3,3'-Dibromo-4,4'-dimethoxybiphenyl stands as a pivotal building block, offering a gateway to a diverse array of complex molecular architectures. Its symmetrically substituted biphenyl core, adorned with strategically placed methoxy and bromine functionalities, provides a versatile platform for constructing novel materials, pharmaceutical intermediates, and liquid crystals.[1] This guide delves into the practical applications of this valuable reagent, providing detailed protocols and expert insights into its utilization in key synthetic transformations.
Core Principles of Reactivity
The synthetic utility of this compound is primarily dictated by the interplay of its structural features. The two bromine atoms, situated at the 3 and 3' positions, are prime handles for a multitude of cross-coupling reactions. The methoxy groups at the 4 and 4' positions, being electron-donating, can influence the reactivity of the aromatic rings and impart desirable solubility characteristics to the resulting products. The biphenyl backbone itself provides a rigid, well-defined scaffold for the construction of extended π-conjugated systems.
Key Applications in Cross-Coupling Chemistry
This section details the application of this compound in several cornerstone cross-coupling reactions, providing both mechanistic understanding and practical, field-proven protocols.
Ullmann Coupling: Forging Symmetric Biaryl Linkages and Polymers
The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, is a powerful tool for the synthesis of symmetric biaryl compounds.[2] In the context of this compound, this reaction can be employed for both intramolecular cyclization and intermolecular polymerization, leading to the formation of extended poly(phenylene) structures.
Mechanistic Insight: The reaction is believed to proceed through the formation of an organocopper intermediate. A copper(I) species undergoes oxidative addition to the aryl bromide, followed by a second oxidative addition and reductive elimination to form the new carbon-carbon bond.[2] High temperatures are often required to drive the reaction to completion.
Experimental Workflow: Ullmann Polymerization
Figure 1: General workflow for Ullmann polymerization.
Detailed Protocol: Synthesis of Poly(2,2'-dimethoxy-p,p'-biphenylene)
This protocol describes the homocoupling of this compound to form a conjugated polymer.
Materials:
-
This compound
-
Activated Copper powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound and an excess of activated copper powder.
-
Add anhydrous DMF to the flask to create a stirrable slurry.
-
Under a constant, gentle flow of nitrogen, heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.
-
Maintain the reaction at reflux for 24-48 hours, monitoring the progress by the formation of a polymeric precipitate.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol containing a small amount of concentrated HCl to precipitate the polymer and dissolve copper salts.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at an elevated temperature.
Expected Outcome: This procedure typically yields a solid, insoluble polymer. The degree of polymerization and final properties will depend on the reaction time, temperature, and the purity of the starting materials.
Suzuki-Miyaura Coupling: Building Unsymmetric Biaryl Systems and Conjugated Polymers
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, offering a highly versatile and functional group tolerant method for C-C bond formation.[3] this compound serves as an excellent difunctional electrophile for the synthesis of complex biaryls, oligophenylenes, and conjugated polymers.
Mechanistic Insight: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The choice of base is crucial for activating the organoboron species.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Double Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines the synthesis of 3,3'-diphenyl-4,4'-dimethoxybiphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid (2.2 equivalents), and potassium carbonate (4.0 equivalents).
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Add palladium(II) acetate (2-5 mol%) and triphenylphosphine (8-20 mol%) to the reaction mixture.
-
Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reactant Ratio (Dibromide:Boronic Acid) | Catalyst System | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 : 2.2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 24 | ~85 |
| 1 : 2.5 | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 85 | 18 | ~90 |
Table 1: Typical conditions for Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4][5] This reaction is invaluable for synthesizing arylalkynes, which are important precursors for polymers, pharmaceuticals, and organic materials. This compound can undergo a double Sonogashira coupling to introduce two alkyne moieties.
Mechanistic Insight: The reaction involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination yields the arylalkyne product.[4] An amine base is typically used as the solvent and to neutralize the HX by-product.
Experimental Workflow: Sonogashira Coupling
Figure 3: General workflow for a Sonogashira coupling reaction.
Detailed Protocol: Double Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask, dissolve this compound in a mixture of THF and triethylamine.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add phenylacetylene (2.5 equivalents), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Heck Reaction: Olefin Functionalization
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[6] It is a powerful method for the synthesis of substituted alkenes. This compound can be di-olefinated to create stilbene-like structures or other conjugated systems.
Mechanistic Insight: The reaction cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product, and reductive elimination of H-X with a base regenerates the Pd(0) catalyst.[6]
Detailed Protocol: Double Heck Coupling with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a pressure vessel, combine this compound, styrene (2.5 equivalents), palladium(II) acetate (3 mol%), and tri(o-tolyl)phosphine (6 mol%).
-
Add anhydrous DMF and triethylamine (3.0 equivalents).
-
Seal the vessel and heat the mixture to 100-120 °C for 24-48 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][7] This reaction allows for the synthesis of arylamines from aryl halides and primary or secondary amines.[1][7] this compound can be di-aminated to produce novel diamino-biphenyl derivatives, which are valuable in materials science and medicinal chemistry.
Mechanistic Insight: The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond.[1][7] The choice of ligand is critical for the success of this reaction.
Detailed Protocol: Double Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (4-8 mol%), and sodium tert-butoxide (2.5 equivalents).
-
Add this compound and anhydrous toluene.
-
Add aniline (2.2 equivalents) to the mixture.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Coupling Partner | Ligand | Base | Solvent | Temperature (°C) | Time (h) |
| Aniline | XPhos | NaOtBu | Toluene | 110 | 24 |
| Morpholine | BINAP | Cs₂CO₃ | Dioxane | 100 | 18 |
Table 2: Representative conditions for Buchwald-Hartwig amination.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its ability to participate in a wide range of cross-coupling reactions, including Ullmann, Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, makes it an indispensable tool for the construction of complex organic molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for new discoveries in materials science, drug development, and beyond.
References
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MySkinRecipes. This compound. Available at: [Link]
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Wikipedia. Heck reaction. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 2-16. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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Tóth, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2354-2362. Available at: [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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Haque, F. M. S., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 143(35), 14039-14044. Available at: [Link]
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Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. Available at: [Link]
-
Wu, C.-C., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 7569-7587. Available at: [Link]
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Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3793-3796. Available at: [Link]
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Reddy, R. S., et al. (2006). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Organic Letters, 8(18), 4079-4082. Available at: [Link]
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Skowerski, K., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2213. Available at: [Link]
-
Hierso, J.-C., et al. (2019). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. Available at: [Link]
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Beller, M., & Zapf, A. (1998). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Synlett, 1998(7), 792-794. Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Hassan, J., et al. (2001). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 3(10), 1583-1586. Available at: [Link]
-
Kupracz, L., et al. (2016). Intramolecular Ullmann coupling reaction of 4,4′′‐dibromo‐m‐terphenyl (DMTP) on Cu(110) surface. Physical Chemistry Chemical Physics, 18(24), 16154-16158. Available at: [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]
-
Sugita, H., et al. (2017). Unusual cyclic polymerization through Suzuki–Miyaura coupling of polyphenylene bearing diboronate at both ends with excess dibromophenylene. Chemical Communications, 53(2), 396-399. Available at: [Link]
-
Isono, T., et al. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry, 11(41), 6695-6705. Available at: [Link]
-
Nojima, M., et al. (2019). Nonstoichiometric Suzuki‐Miyaura Polycondensation of Donor and Acceptor Monomers for the Synthesis of Cyclic D‐A Polymers. Macromolecular Rapid Communications, 40(21), 1900350. Available at: [Link]
-
Khan, A. A., et al. (2016). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 4(4), 44. Available at: [Link]
-
ResearchGate. Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. Available at: [Link]
-
Kakuchi, T., et al. (2016). Polycondensation for Synthesis of Multi-Functional Products. International Letters of Chemistry, Physics and Astronomy, 65, 1-10. Available at: [Link]
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- 4. Sonogashira Coupling [organic-chemistry.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Cross-Coupling Reactions of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Introduction: A Versatile Bifunctional Building Block
3,3'-Dibromo-4,4'-dimethoxybiphenyl is a symmetrically substituted aromatic compound of significant interest in synthetic organic chemistry. Its structure features two bromine atoms, which serve as highly effective reactive handles for a variety of palladium-, copper-, and nickel-catalyzed cross-coupling reactions.[1][2] The presence of two reactive sites allows for sequential or double functionalization, enabling the construction of complex molecular architectures. The methoxy groups, being electron-donating, modulate the reactivity of the aryl bromide bonds. This compound is a valuable precursor for the synthesis of advanced materials, such as liquid crystals, and serves as a core scaffold in the development of novel pharmaceutical agents.[3]
This guide provides an in-depth exploration of key experimental protocols involving this compound. It moves beyond simple procedural lists to explain the underlying principles and rationale for methodological choices, empowering researchers to adapt and troubleshoot these powerful synthetic transformations.
Physicochemical Properties and Safety
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the core reagent.
| Property | Value | Reference |
| CAS Number | 108989-36-2 | [4][5] |
| Molecular Formula | C₁₄H₁₂Br₂O₂ | |
| Molecular Weight | 372.05 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 154 - 156 °C | [6] |
Safety and Handling:
-
Always handle this compound in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Avoid inhalation of dust and direct contact with skin or eyes. In case of contact, rinse immediately and thoroughly with water.[6]
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive handling and disposal information.[4][5]
-
This chemical is intended for professional research and laboratory use only.[4][5]
General Experimental Workflow
A standardized workflow is essential for reproducibility and success in cross-coupling reactions. The following diagram outlines the typical sequence of operations.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an aryl halide.[8][9] Its high functional group tolerance and generally mild conditions make it a preferred method.[9]
Catalytic Cycle and Mechanistic Insights
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The reactivity order for halides is generally I > Br > OTf >> Cl.[9]
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic group to the palladium center, displacing the bromide. The base is crucial as it forms a more nucleophilic boronate species, facilitating this step.[10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Detailed Experimental Protocol
This protocol describes the mono-arylation of this compound with phenylboronic acid.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 372.05 | 372 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 134 mg | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| Toluene | - | 8 mL | - | - |
| Ethanol | - | 2 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
To an oven-dried 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvents (Toluene, Ethanol, Water) via syringe.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), under a positive pressure of inert gas.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]
-
Cool the mixture to room temperature and dilute with 20 mL of ethyl acetate.
-
Wash the organic phase with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-arylated product.
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper.[12][13]
Catalytic Cycle and Mechanistic Insights
This reaction involves two interconnected catalytic cycles.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
-
Palladium Cycle: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition with the aryl bromide.[12]
-
Copper Cycle: Concurrently, the copper(I) iodide catalyst reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper acetylide intermediate.[12]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center, yielding the final product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes the mono-alkynylation of this compound with phenylacetylene.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 372.05 | 372 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 112 mg (122 µL) | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 5 mg | 0.025 | 0.025 |
| Triethylamine (TEA) | 101.19 | 5 mL | - | Solvent |
| Tetrahydrofuran (THF) | - | 5 mL | - | Solvent |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.025 mmol).
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add degassed THF (5 mL) and degassed triethylamine (5 mL) via syringe.[14]
-
Add phenylacetylene (1.1 mmol) dropwise via syringe while stirring.
-
Stir the reaction at room temperature for 4-6 hours. The reaction is often mildly exothermic.
-
Monitor completion by TLC. Upon completion, dilute the mixture with 20 mL of diethyl ether.
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ether.[12]
-
Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the coupled product.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15] This reaction has revolutionized the synthesis of anilines and their derivatives.
Catalytic Cycle and Mechanistic Insights
The mechanism is analogous to other palladium-catalyzed cross-couplings, but with specific requirements for the base and ligand.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: A Pd(0) complex, typically stabilized by bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos), adds to the aryl bromide.[16][17]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium amido complex.[17]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[15]
Detailed Experimental Protocol
This protocol describes the mono-amination of this compound with morpholine.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 372.05 | 372 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 mg (105 µL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| XPhos | 476.61 | 38 mg | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, add this compound (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and XPhos (0.08 mmol).
-
Bring both vessels out of the glovebox. Add anhydrous toluene (10 mL) to the Schlenk tube containing the base.
-
Add the substrate/catalyst/ligand mixture to the Schlenk tube under a positive flow of inert gas.
-
Add morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Ullmann Homo-Coupling
The classic Ullmann reaction is a copper-mediated coupling of two aryl halides to form a symmetrical biaryl.[1][18] While often requiring high temperatures, it remains a useful method, particularly for substrates that are challenging for palladium catalysis.[1][19]
Mechanistic Considerations
The mechanism is thought to involve the formation of an organocopper intermediate.[1]
-
An active Cu(I) species is generated from copper metal at high temperatures.
-
This species undergoes oxidative addition with the aryl halide.
-
A second molecule of the aryl halide reacts, leading to the formation of the biaryl product and copper(I) halide through a process that may involve a Cu(III) intermediate or a different pathway.[18]
Detailed Experimental Protocol
This protocol describes the intramolecular coupling to form a more complex polycyclic aromatic system, assuming the conformation allows. For intermolecular homo-coupling to form a quaterphenyl system, higher dilutions and temperatures are typically necessary.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 372.05 | 372 mg | 1.0 | 1.0 |
| Copper powder, activated | 63.55 | 254 mg | 4.0 | 4.0 |
| Dimethylformamide (DMF), anhydrous | - | 10 mL | - | Solvent |
Procedure:
-
To a high-pressure reaction vessel equipped with a stir bar, add this compound (1.0 mmol) and activated copper powder (4.0 mmol).
-
Add anhydrous DMF (10 mL).
-
Seal the vessel tightly and heat to 180-200 °C with vigorous stirring for 24-48 hours. Caution: High temperature and pressure.
-
Cool the reaction to room temperature and dilute with 30 mL of toluene.
-
Filter the hot solution through a pad of Celite® to remove the copper and copper salts. Wash the pad thoroughly with hot toluene.
-
Combine the filtrates and wash with 1 M HCl (2 x 20 mL) to remove residual DMF, followed by water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
References
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
-
CP Lab Safety. This compound, 5g, Each. Available from: [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available from: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
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Lu, J., et al. (2014). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 118(1), 317-322. Available from: [Link]
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CP Lab Safety. This compound, 1 gram, Each. Available from: [Link]
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University of Michigan. (2014). The Suzuki Reaction. Available from: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
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Al-Jalal, N. A. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(26), 6030-6035. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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Magano, J., & Monfette, S. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(42), 18354-18365. Available from: [Link]
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Han, Y., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(3), 756-761. Available from: [Link]
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Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]
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Beilstein Journals. Supplementary Information. Available from: [Link]
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Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
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Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available from: [Link]
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Organic Syntheses. Biphenyl, 3,3'-dimethyl-. Available from: [Link]
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Indian Journal of Pure & Applied Physics. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Available from: [Link]
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National Institutes of Health. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Available from: [Link]
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White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Available from: [Link]
-
National Institutes of Health. 4,4′-Diiodo-3,3′-dimethoxybiphenyl. Available from: [Link]
-
ResearchGate. (2025). Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. Available from: [Link]
-
National Institutes of Health. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Available from: [Link]
-
Indian Journal of Pure & Applied Physics. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Available from: [Link]
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Application Notes and Protocols for 3,3'-Dibromo-4,4'-dimethoxybiphenyl in Polymer Chemistry
Introduction: The Strategic Role of 3,3'-Dibromo-4,4'-dimethoxybiphenyl in Advanced Polymer Synthesis
This compound serves as a pivotal precursor in the synthesis of advanced conjugated polymers. Its unique molecular architecture, featuring strategically positioned bromine atoms for cross-coupling reactions and electron-donating methoxy groups, allows for the precise engineering of polymer backbones with tailored optoelectronic and thermal properties. The methoxy substituents enhance the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based processing and device fabrication.[1][2][3][4] The biphenyl core contributes to the rigidity and thermal stability of the polymer chain.[5]
This guide provides detailed protocols for the polymerization of this compound via two powerful and widely employed cross-coupling methodologies: Yamamoto coupling and Suzuki-Miyaura coupling. Furthermore, it outlines the expected structural and thermal characteristics of the resulting polymer, poly(4,4'-dimethoxy-3,3'-biphenylene), offering researchers and materials scientists a comprehensive framework for the synthesis and characterization of novel polymeric materials.
Polymerization Methodologies: A Tale of Two Couplings
The choice between Yamamoto and Suzuki coupling for the polymerization of this compound depends on several factors, including desired polymer properties, available reagents, and tolerance to functional groups.
Yamamoto Coupling: A Direct Route to Poly(4,4'-dimethoxy-3,3'-biphenylene)
Yamamoto coupling offers a direct and efficient method for the homopolymerization of aryl dihalides, proceeding via a nickel-catalyzed reductive coupling mechanism.[6][7] This method is particularly advantageous for its simplicity and the ability to produce polymers with well-defined structures.
Causality of Experimental Choices:
-
Catalyst: A Ni(0) complex, typically generated in situ from a Ni(II) precursor and a reducing agent or by using a pre-formed Ni(0) complex like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], is essential for the oxidative addition to the C-Br bonds.
-
Ligand: A bidentate ligand such as 2,2'-bipyridine (bpy) is crucial for stabilizing the nickel catalyst and facilitating the reductive elimination step that forms the new C-C bond.
-
Solvent: Anhydrous and deoxygenated solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are necessary to prevent quenching of the active catalyst and other side reactions.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the C-C bond formation.
Experimental Protocol: Yamamoto Polymerization
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
1,5-Cyclooctadiene (COD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Hydrochloric Acid (HCl)
-
Chloroform
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere (Argon or Nitrogen), add Ni(COD)₂ (1.2 equivalents), 2,2'-bipyridine (1.2 equivalents), and 1,5-cyclooctadiene (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF and anhydrous toluene to the flask via a cannula or syringe. Stir the mixture at 60-80°C for 30-60 minutes to ensure the formation of the active Ni(0) complex.
-
Monomer Addition: Dissolve this compound (1.0 equivalent) in anhydrous DMF in a separate flame-dried Schlenk flask. Transfer this solution to the catalyst mixture via cannula.
-
Polymerization: Heat the reaction mixture to 80-100°C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large volume of methanol containing a small amount of hydrochloric acid to precipitate the polymer.
-
Filter the resulting solid and wash it extensively with methanol, hot water, and again with methanol to remove catalyst residues and oligomers.
-
The polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform to isolate the pure polymer fraction.
-
-
Drying: Dry the purified polymer under vacuum at 60-80°C for 24 hours.
Caption: Workflow for Suzuki-Miyaura Copolymerization.
Characterization of Poly(4,4'-dimethoxy-3,3'-biphenylene)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties. The following are expected characterization data based on analogous poly(phenylene) derivatives. [8]
Spectroscopic Analysis
| Technique | Expected Observations for Poly(4,4'-dimethoxy-3,3'-biphenylene) |
| ¹H NMR | Aromatic protons in the range of 6.8-7.8 ppm. A sharp singlet for the methoxy protons around 3.8-4.0 ppm. Broadening of peaks compared to the monomer is indicative of polymerization. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. Methoxy carbon signal around 55-60 ppm. |
| FT-IR | C-H stretching of aromatic rings (~3000-3100 cm⁻¹). C=C stretching of aromatic rings (~1600 cm⁻¹ and ~1500 cm⁻¹). C-O stretching of the methoxy group (~1250 cm⁻¹). |
Note: The exact chemical shifts and absorption bands may vary depending on the solvent used for NMR and the physical state of the sample for FT-IR.
Molecular Weight and Thermal Properties
The molecular weight and thermal stability of the polymer are critical parameters that influence its processing and application.
| Property | Technique | Expected Values for Poly(4,4'-dimethoxy-3,3'-biphenylene) |
| Number-Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 10,000 - 50,000 g/mol |
| Weight-Average Molecular Weight (Mw) | Gel Permeation Chromatography (GPC) | 20,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | GPC (Mw/Mn) | 2.0 - 4.0 |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | 150 - 250 °C |
| Decomposition Temperature (Td) | Thermogravimetric Analysis (TGA) (5% weight loss) | > 400 °C |
Note: These values are estimates based on similar polymers and can be influenced by the polymerization conditions and the resulting molecular weight.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of well-defined conjugated polymers. The choice of polymerization method, either Yamamoto or Suzuki coupling, allows for the creation of homopolymers or copolymers with tailored properties. The methoxy groups not only enhance solubility but also influence the electronic properties of the resulting polymer. The protocols and characterization data provided in this guide offer a solid foundation for researchers to explore the potential of this monomer in the development of new materials for applications in organic electronics and other advanced technologies.
References
- Synthesis, Characterization and Optical Properties of Poly(4,4'-dioctyloxy-3,3'-biphenylene vinylene) Copolymers. (n.d.).
- Mixed Alkyl‐ and Alkoxy‐Substituted Poly[(phenylene ethynylene)‐alt‐(phenylene vinylene)] Hybrid Polymers: Synthesis and Photophysical Properties. (n.d.).
- Nickel-Catalyzed Atroposelective Cross-Electrophile Coupling of Aryl Halides: A General and Practical Route to Diverse MOP-type Ligands. (2025).
- Synthesis and properties of soluble poly (p-phenylene vinylene) derivatives with asymmetric alkoxyl substituents. (n.d.).
- Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)
- Nickel-Catalyzed Direct Arylation Polymerization for the Synthesis of Thiophene-Based Cross-linked Polymers. (2023). PubMed.
- Yamamoto Coupling for the Synthesis of Benzophenes and Acene-Based Cyclooctatetraenes. (n.d.).
- Poly((2,5-dialkoxy-p-phenylene)ethynylene-p-phenyleneethynylene)s and Their Model Compounds. (n.d.).
- Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (n.d.). PubMed Central.
- Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. (2021). RSC Publishing.
- Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices. (2019). ACS Omega.
- Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. (2014).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Nickel-Catalyzed Cyan
- Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. (2020). The Royal Society of Chemistry.
- Ni or Pd Catalyst for Synthesis of Conjug
- Biphenylene-containing polycyclic conjug
- Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides. (n.d.).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PubMed Central.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central.
- Influence of Methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid. (n.d.).
- Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. (n.d.). University of Ilam.
- Yamamoto polymerization of monomer and 4-bromotriphenylamine ( ) to... (n.d.).
- Synthesis and Properties of Poly(9,9-Dipropargylfluorenylene-Biphenylene). (n.d.).
- 4,4'-Dimethoxybiphenyl 99 2132-80-1. (n.d.). Sigma-Aldrich.
- Exploring the Blends' Miscibility of a Novel Chitosan Derivative with Enhanced Antioxidant Properties; Prospects for 3D Printing Biomedical Applic
- 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). (n.d.). MDPI.
- How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. (n.d.).
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The Strategic Role of 3,3'-Dibromo-4,4'-dimethoxybiphenyl in the Advancement of Liquid Crystal Formulations
Abstract
This technical guide provides an in-depth exploration of 3,3'-Dibromo-4,4'-dimethoxybiphenyl, a pivotal intermediate in the synthesis of advanced liquid crystalline materials. While not typically a mesogenic compound in its own right, its unique molecular architecture serves as a foundational building block for creating liquid crystals with tailored properties. This document outlines the synthesis, purification, and critical characterization protocols necessary to evaluate its potential contributions to novel liquid crystal mixtures. We delve into the theoretical underpinnings and practical methodologies for assessing its impact on key performance parameters such as mesophase stability and dielectric anisotropy. This guide is intended for researchers and professionals in materials science and drug development, offering a comprehensive framework for leveraging this compound in the design of next-generation liquid crystal technologies.
Introduction: The Unseen Influence of Biphenyl Intermediates
The biphenyl scaffold is a cornerstone in the design of calamitic (rod-shaped) liquid crystals, forming the rigid core that encourages the anisotropic self-assembly essential for mesophase formation. The strategic substitution of this core with various functional groups allows for the fine-tuning of critical properties, including the temperature range of liquid crystal phases, birefringence, and dielectric anisotropy.
This compound (CAS No. 108989-36-2) is a key intermediate, valued for its potential to introduce specific electronic and steric effects into a final liquid crystal molecule.[1][2] The methoxy groups at the 4 and 4' positions contribute to the molecule's linearity and can influence its polarity. The bromine atoms at the 3 and 3' positions are particularly significant; their presence can enhance the dielectric anisotropy of the resulting liquid crystal, a crucial factor for low-voltage-driven display applications.[3] Furthermore, these bromine atoms serve as reactive sites for subsequent cross-coupling reactions, enabling the extension of the molecular core to achieve desired aspect ratios for stable mesophase behavior.
This guide will provide detailed protocols for the synthesis and characterization of this compound, and for its incorporation and evaluation within liquid crystal mixtures.
Synthesis of this compound: A Protocol Based on Ullmann Condensation
The synthesis of biphenyl derivatives is well-established, with methods like Suzuki-Miyaura coupling and Ullmann condensation being prominent.[3] The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a robust method for synthesizing symmetrical biphenyls.
Rationale for Method Selection
The Ullmann condensation is chosen for its directness in forming the biphenyl bond from a single, appropriately substituted aryl halide precursor. This method is particularly effective for the homocoupling of aryl halides, making it suitable for the synthesis of symmetrical molecules like this compound.
Experimental Protocol: Synthesis via Ullmann Condensation
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
1,2-Dibromo-3-methoxybenzene (or a similarly substituted precursor)
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Sodium thiosulfate solution, 10% aqueous
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add activated copper powder (2.5 equivalents) and anhydrous DMF.
-
Addition of Precursor: While stirring the copper suspension, add 1,2-Dibromo-3-methoxybenzene (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (approximately 150-160 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper residues and wash the solid with toluene.
-
Combine the filtrate and the toluene washings.
-
Wash the organic phase sequentially with 10% sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent to yield this compound as a white to off-white solid.
-
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Physicochemical Characterization
Accurate characterization of this compound is essential to understand its properties and predict its behavior in liquid crystal mixtures.
| Property | Value | Source |
| CAS Number | 108989-36-2 | [2][4] |
| Molecular Formula | C₁₄H₁₂Br₂O₂ | [1] |
| Molecular Weight | 372.06 g/mol | [1] |
| Appearance | White to Almost white powder/crystal | [2] |
| Melting Point | 164.0 to 168.0 °C | [2] |
| Purity (typical) | >93.0% (GC) | [2] |
Protocols for Evaluating Mesogenic Properties and Dielectric Anisotropy
While this compound is primarily an intermediate, it is crucial to determine if it exhibits any intrinsic liquid crystalline behavior and to quantify its dielectric properties, which will influence the properties of any liquid crystal it is incorporated into.
Protocol for Determining Phase Transitions using Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures and enthalpy changes of any phase transitions.
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are observed as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids (hermetically sealed)
-
Crimper for sealing pans
-
Microbalance (±0.01 mg accuracy)
-
This compound sample
-
High-purity nitrogen gas for purging
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
DSC Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature below the expected melting point (e.g., 30 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected clearing point (if any) or decomposition temperature.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating and cooling cycle to observe the thermal history and ensure reproducibility.
-
-
Data Analysis: Analyze the thermogram to identify the peak temperatures and integrate the peak areas to determine the enthalpy of transitions (ΔH).
Protocol for Visual Observation of Mesophases using Polarized Optical Microscopy (POM)
Objective: To visually identify and characterize any liquid crystal phases.
Principle: Liquid crystal phases are birefringent and exhibit characteristic textures when viewed between crossed polarizers.
Materials and Equipment:
-
Polarizing optical microscope with a hot stage and temperature controller
-
Glass microscope slides and cover slips
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the sample on a microscope slide and cover it with a cover slip.
-
Heating and Observation:
-
Place the slide on the hot stage and heat it at a controlled rate.
-
Observe the sample through the crossed polarizers as it melts. Note the temperature at which the solid transforms into an isotropic liquid (if no mesophase is present) or into a birefringent fluid.
-
If a birefringent fluid is observed, note the texture and the temperature range of its stability.
-
-
Cooling and Observation: Slowly cool the sample from the isotropic liquid phase and observe the formation of any mesophases. Record the temperatures of the transitions and the corresponding textures.
Visualization of Characterization Workflow:
Caption: Workflow for the characterization of this compound.
Protocol for Determining Dielectric Anisotropy
Objective: To measure the dielectric anisotropy (Δε) of the compound if it exhibits a liquid crystal phase, or of a mixture containing the compound.
Principle: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is determined by measuring the capacitance of liquid crystal cells with planar and homeotropic alignments.
Materials and Equipment:
-
Impedance analyzer or LCR meter
-
Liquid crystal test cells (planar and homeotropic alignment layers)
-
Hot stage with temperature controller
-
Function generator and voltage amplifier (for applying an AC electric field)
-
Sample of this compound or a mixture containing it
Procedure:
-
Cell Filling: Fill the planar and homeotropic test cells with the sample in its isotropic phase by capillary action.
-
Measurement of ε⊥:
-
Place the homeotropically aligned cell on the hot stage and cool it into the mesophase.
-
Measure the capacitance of the cell at a standard frequency (e.g., 1 kHz) as a function of temperature.
-
Calculate ε⊥ from the capacitance, cell geometry, and the capacitance of the empty cell.
-
-
Measurement of ε∥:
-
Place the planar aligned cell on the hot stage and cool it into the mesophase.
-
Measure the capacitance to determine ε∥.
-
-
Calculation of Δε: Calculate the dielectric anisotropy using the formula: Δε = ε∥ - ε⊥.
Application in Liquid Crystal Mixtures: A Protocol for Evaluation
The primary role of this compound is as a component in a liquid crystal mixture to modify its properties.
Objective: To evaluate the effect of adding this compound to a standard nematic liquid crystal host.
Materials:
-
This compound
-
A standard nematic liquid crystal host with known properties (e.g., a cyanobiphenyl-based mixture)
-
Vials for mixing
-
Vortex mixer or ultrasonic bath
-
Equipment for DSC, POM, and dielectric anisotropy measurements
Procedure:
-
Mixture Preparation: Prepare a series of mixtures with varying weight percentages (e.g., 1%, 5%, 10%) of this compound in the nematic host. Ensure complete dissolution, which may require gentle heating and vortexing or sonication.
-
Characterization of Mixtures: For each mixture, perform the following characterizations as described in the protocols above:
-
DSC: Determine the effect on the clearing point (nematic-to-isotropic transition temperature).
-
POM: Observe any changes in the nematic phase texture or the induction of other mesophases.
-
Dielectric Anisotropy Measurement: Quantify the change in Δε of the host mixture.
-
-
Data Analysis and Interpretation: Compare the properties of the mixtures to those of the pure host. An increase in the clearing point may suggest that the additive enhances the stability of the nematic phase. A significant change in Δε will indicate the contribution of the additive's dipole moment to the overall dielectric properties of the mixture.
Visualization of the Role of the Intermediate:
Caption: Potential pathways for utilizing this compound.
Conclusion
This compound is a valuable synthetic intermediate for the development of new liquid crystalline materials. Its structure is designed to allow for the systematic modification of the electronic and steric properties of the final mesogenic molecules. The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound. By following these methodologies, researchers can effectively harness the potential of this compound to engineer liquid crystal mixtures with optimized properties for a wide range of applications, from advanced display technologies to other stimuli-responsive materials.
References
-
Saitoh, G., Satoh, M., & Hasegawa, E. (n.d.). Estimating Dielectric Anisotropy of Liquid Crystal Compounds. Taylor & Francis Online. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
-
IAEA. (n.d.). Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier–Meier theory. INIS. Retrieved from [Link]
-
Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. MDPI. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. NETZSCH. Retrieved from [Link]
-
DoITPoMS. (n.d.). Observing phase transitions. University of Cambridge. Retrieved from [Link]
-
Stanford University. (n.d.). Phase transitions in liquid crystals. Stanford University. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 5g, Each. CP Lab Safety. Retrieved from [Link]
-
Gibb, C. J., et al. (2024). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Application Note: Comprehensive Analytical Characterization of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Abstract: This document provides a detailed guide for the analytical characterization of 3,3'-Dibromo-4,4'-dimethoxybiphenyl, a key intermediate in organic synthesis, particularly in the development of liquid crystals, pharmaceuticals, and polymers.[1] We present a multi-faceted approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis to ensure unambiguous structural confirmation and purity assessment. The protocols and interpretive guidance herein are designed for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Rigorous Characterization
This compound is a symmetrically substituted aromatic compound whose utility in advanced material applications and as a building block in organic synthesis necessitates stringent quality control.[1] Its chemical structure, featuring two bromine atoms and two methoxy groups on a biphenyl scaffold, dictates its physical and chemical properties. Accurate characterization is paramount to verify the successful synthesis of the target molecule, identify potential impurities, and ensure its suitability for downstream applications. This guide outlines the core analytical techniques that, when used in concert, provide a comprehensive and validated profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the confirmation of the compound's connectivity.
Theoretical Basis of NMR for this Compound
The symmetrical nature of this compound simplifies its expected NMR spectra. The molecule has a C2 axis of symmetry, which means that corresponding protons and carbons on each phenyl ring are chemically equivalent.
-
¹H NMR: We anticipate three distinct signals for the aromatic protons and one signal for the methoxy protons. The electron-withdrawing bromine atoms and electron-donating methoxy groups will influence the chemical shifts of the aromatic protons.[2]
-
¹³C NMR: We expect to observe seven distinct signals corresponding to the seven unique carbon environments in the molecule. The carbons directly attached to the bromine and oxygen atoms will show characteristic chemical shifts.
Experimental Protocol: ¹H and ¹³C NMR
Caption: Workflow for NMR spectroscopic analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe. For routine analysis, a 400 MHz spectrometer provides sufficient resolution.[3]
-
¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As the natural abundance of ¹³C is low, a greater number of scans will be required. A proton-decoupled experiment is standard.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Correlate the chemical shifts, multiplicities, and integration values to the molecular structure.
Data Interpretation
| Analysis | Expected Results for this compound |
| ¹H NMR | ~3.9 ppm (s, 6H): Methoxy protons (-OCH₃). ~7.0-7.8 ppm (m, 6H): Aromatic protons, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | ~56 ppm: Methoxy carbon. ~110-160 ppm: Six distinct signals for the aromatic carbons. Carbons attached to bromine will be in the lower end of this range, while those attached to the methoxy group will be at the higher end. |
Note: Predicted chemical shifts are based on analogous structures and general principles. Actual values may vary slightly based on experimental conditions.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation patterns.
Theoretical Basis of MS for this Compound
The presence of two bromine atoms is a key feature that will dominate the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. For a species with two bromine atoms, we expect to see a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Experimental Protocol: GC-MS with Electron Ionization (EI)
Caption: Workflow for GC-MS analysis.[4]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source. A low-polarity capillary column (e.g., DB-5ms) is suitable for separation.[4]
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan over a mass range of m/z 50-500.[4]
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern.
Data Interpretation
| Parameter | Expected Result | Causality |
| Molecular Formula | C₁₄H₁₂Br₂O₂ | |
| Molecular Weight | 372.06 g/mol | |
| Molecular Ion (M⁺) | A triplet of peaks around m/z 370, 372, 374. | Due to the two bromine isotopes (⁷⁹Br, ⁸¹Br). The pattern will be approximately 1:2:1. |
| Key Fragments | [M-CH₃]⁺: Loss of a methyl group. [M-Br]⁺: Loss of a bromine atom. [M-2Br]⁺: Loss of both bromine atoms. | These fragments provide structural confirmation. |
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[5]
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the cornerstone for assessing the purity of a chemical compound by separating it from potential impurities, such as starting materials, byproducts, or degradation products.
Theoretical Basis of HPLC
Reversed-phase HPLC is the most common mode for analyzing non-polar to moderately polar organic compounds. The stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar solvent mixture (e.g., acetonitrile and water). This compound, being a relatively non-polar molecule, will be well-retained on a C18 column and can be eluted with a suitable organic/aqueous mobile phase.
Experimental Protocol: Reversed-Phase HPLC
Caption: Workflow for HPLC purity analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent, such as acetonitrile or the mobile phase itself. Further dilute as necessary.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile (ACN) and water. An isocratic method with a composition like 80:20 (v/v) ACN:Water is a good starting point.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Data Interpretation
| Parameter | Expected Result |
| Chromatogram | A single major peak should be observed at a specific retention time. |
| Purity | The area of the main peak divided by the total peak area should be ≥95% for most research applications. A purity of >93% has been reported for commercially available samples.[7] |
| Impurities | Any additional peaks indicate the presence of impurities. |
Elemental Analysis: Validating Elemental Composition
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen) in a sample. This technique is a fundamental method for confirming the empirical and molecular formula of a newly synthesized compound.
Theoretical Basis
The sample is combusted in a furnace in the presence of excess oxygen. The combustion products (CO₂, H₂O) are passed through a series of detectors that quantify their amounts. From this data, the percentage of carbon and hydrogen in the original sample can be calculated.
Data Interpretation
| Element | Theoretical Percentage for C₁₄H₁₂Br₂O₂ | Acceptance Criteria |
| Carbon (C) | 45.19% | ± 0.4% of the theoretical value |
| Hydrogen (H) | 3.25% | ± 0.4% of the theoretical value |
A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's elemental composition and purity.[5]
Conclusion
The analytical methods described in this application note—NMR, MS, HPLC, and Elemental Analysis—constitute a robust framework for the comprehensive characterization of this compound. Each technique provides a unique and complementary piece of information, and together they enable the unambiguous confirmation of the molecule's structure, molecular weight, purity, and elemental composition. Adherence to these protocols will ensure the quality and reliability of this important chemical intermediate for its intended scientific and industrial applications.
References
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]
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Taylor & Francis. (n.d.). Elemental analysis – Knowledge and References. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl. PubChem. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]
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Kumari, N., Yadav, A. A., Sankpal, S. A., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics (IJPAP), 61(9), 735-745. Retrieved from [Link]
-
Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914-9. Retrieved from [Link]
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- 6. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 108989-36-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
3,3'-Dibromo-4,4'-dimethoxybiphenyl reaction mechanism
An Application Note on the Synthesis and Reaction Mechanisms of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Abstract
This compound is a key structural motif and a valuable intermediate in the synthesis of complex organic molecules for pharmaceuticals, liquid crystals, and polymer chemistry.[1] Its utility stems from the C2 symmetry and the presence of bromine atoms, which serve as versatile handles for further functionalization through cross-coupling reactions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic routes to this biphenyl derivative. We will explore the reaction mechanisms of two seminal C-C bond-forming strategies: the classical Ullmann homocoupling and the modern Suzuki-Miyaura cross-coupling. This guide emphasizes the causality behind experimental choices and provides robust, step-by-step protocols for practical application.
Introduction to Biphenyl Synthesis Strategies
The creation of an aryl-aryl bond is a cornerstone of modern organic synthesis.[2] For symmetrical biphenyls like this compound, two principal methodologies are considered:
-
Ullmann Homocoupling: A classical method involving the copper-mediated coupling of two identical aryl halide molecules. While historically significant, this reaction often requires harsh conditions (high temperatures) and stoichiometric amounts of copper.[2][3] Its primary advantage lies in the direct formation of symmetrical products from a single, readily available precursor.
-
Suzuki-Miyaura Cross-Coupling: A Nobel Prize-winning, palladium-catalyzed reaction that has become the gold standard for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and broad substrate scope.[4] This method involves coupling an aryl halide with an arylboronic acid or its ester derivative.
This note will detail both pathways, providing the mechanistic understanding required to select the appropriate strategy and troubleshoot experimental challenges.
Pathway I: Ullmann Homocoupling
The Ullmann reaction provides a direct, albeit often forceful, route to symmetrical biaryls. The synthesis of this compound via this method would involve the homocoupling of a 1,3-dibromo-2-methoxybenzene derivative or, more plausibly, 2-bromo-1-iodo-4-methoxyanisole, though the most direct precursor would be 3-bromo-4-methoxyphenyl halide.
Reaction Mechanism
The mechanism of the Ullmann reaction has been subject to extensive study and is generally accepted to proceed through organocopper intermediates rather than a radical pathway.[2]
-
Formation of Organocopper Species: In the first step, an active Cu(I) species, often generated in situ from Cu(0) or a Cu(I) salt, undergoes oxidative addition with the aryl halide to form an organocopper intermediate (Ar-Cu-X).
-
Coupling/Reductive Elimination: Two molecules of this organocopper intermediate can then react, or one molecule can react with a second molecule of the aryl halide. This leads to the formation of the new C-C bond and the release of the biaryl product, regenerating a copper species.
The high temperatures are typically required to facilitate the oxidative addition and subsequent coupling steps.
Visualization of the Ullmann Homocoupling Workflow
Caption: Generalized workflow for Ullmann homocoupling.
Experimental Protocol: Ullmann Homocoupling
This protocol is a representative procedure for the synthesis of a symmetrical biaryl.
Reagents & Equipment:
-
3-Bromo-4-methoxyanisole (2.0 eq)
-
Copper powder, activated (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
High-temperature reaction vessel with mechanical stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add activated copper powder (3.0 eq).
-
Reagent Addition: Under a positive flow of nitrogen, add anhydrous DMF to create a slurry. Add 3-Bromo-4-methoxyanisole (2.0 eq).
-
Reaction: Heat the reaction mixture to 150-200 °C with vigorous stirring. The exact temperature is critical and may require optimization.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove copper residues, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with 1 M HCl to remove residual DMF, followed by a wash with saturated sodium bicarbonate solution and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel or by recrystallization to yield this compound.
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Bromo-4-methoxyanisole | Precursor containing the desired substitution pattern. |
| Catalyst/Reagent | Activated Copper Powder | The mediating agent for the C-C bond formation.[5] |
| Solvent | DMF | High-boiling polar aprotic solvent suitable for high temps. |
| Temperature | 150-200 °C | High energy is required to overcome the activation barrier.[2] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the organocopper intermediates. |
| Typical Yield | 40-60% | Ullmann reactions are known for moderate and sometimes erratic yields.[2] |
Pathway II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a more refined and versatile method for synthesizing biaryls, including unsymmetrical ones.[6] For this compound, this could be achieved by coupling 3-bromo-4-methoxyphenylboronic acid with a 1,3-dibromo-4-methoxybenzene derivative, though a more common strategy would be the homocoupling of 3-bromo-4-methoxyphenylboronic acid.
Catalytic Cycle Mechanism
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex (Ar-Pd-X). This is often the rate-limiting step.
-
Transmetalation: A base activates the organoboron compound (Ar'-B(OR)₂) to form a more nucleophilic boronate species. This species then transfers its aryl group to the palladium complex, displacing the halide and forming a new diaryl-palladium(II) complex (Ar-Pd-Ar').
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar-Ar'). This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand, base, and solvent is critical for the efficiency of the catalytic cycle.[4]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a symmetrical biaryl via Suzuki coupling.
Reagents & Equipment:
-
3-Bromo-4-methoxyphenylboronic acid (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (if using Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard reaction flask with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a round-bottom flask, add 3-bromo-4-methoxyphenylboronic acid (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford pure this compound.
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Bromo-4-methoxyphenylboronic acid | Contains both the aryl halide and boronic acid functionalities for homocoupling. |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Efficiently facilitates the catalytic cycle.[4] |
| Base | K₂CO₃, K₃PO₄ | Essential for the transmetalation step to form the active boronate.[4] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are common and effective for Suzuki couplings.[7] |
| Temperature | 80-100 °C | Mild conditions compared to Ullmann, sufficient to drive the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) catalyst from oxidation. |
| Typical Yield | >80% | Suzuki reactions are known for high efficiency and yields.[4] |
Safety and Handling
-
Aryl Halides: Aryl bromides can be irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Organoboron Reagents: Boronic acids are generally stable but should be handled with care. Avoid inhalation of dust.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care, avoid creating dust, and wear gloves.
-
Bases & Solvents: Handle bases like potassium carbonate with care. Solvents like DMF, dioxane, and toluene have specific health and flammability hazards.[9] Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11]
Conclusion
The synthesis of this compound can be effectively achieved through both classical and modern synthetic methodologies. The Ullmann coupling offers a direct route for symmetrical synthesis but is often hampered by harsh conditions and moderate yields. In contrast, the palladium-catalyzed Suzuki-Miyaura cross-coupling provides a highly efficient, versatile, and milder alternative, making it the preferred method in contemporary organic synthesis. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions, maximizing yields, and troubleshooting potential issues in the synthesis of this and other valuable biaryl compounds.
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Google Scholar.
- This compound. MySkinRecipes.
- Selective Synthesis of (Benzyl)
- Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids with 4. (2017).
- This compound, 5g, Each. CP Lab Safety.
- The uses of 4-Methoxyphenylboronic acid. ChemicalBook.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.
- SAFETY D
- SAFETY D
- 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl.
- 4-Methoxyphenylboronic acid. Sigma-Aldrich.
- Ullmann reaction. Wikipedia.
- Kinetics of the coupling of 4‐methoxyphenylboronic acid with...
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. University of California, Riverside.
- Ullmann Reaction. Organic Chemistry Portal.
- This compound. Tokyo Chemical Industry.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
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Application Notes and Protocols: Strategic Derivatization of 3,3'-Dibromo-4,4'-dimethoxybiphenyl for Advanced Synthesis
Introduction: Unlocking the Potential of a Versatile Building Block
3,3'-Dibromo-4,4'-dimethoxybiphenyl serves as a pivotal starting material in the synthesis of a diverse array of complex organic molecules. Its strategic placement of bromine atoms ortho to the methoxy groups, combined with the biphenyl core, offers a unique platform for constructing sterically hindered and electronically tuned systems. This guide provides an in-depth exploration of key derivatization strategies for this compound, offering both the underlying chemical logic and detailed, field-proven protocols. The methodologies outlined herein are particularly relevant for researchers in medicinal chemistry, materials science, and polymer chemistry, where the resulting derivatives are utilized in the development of novel pharmaceuticals, liquid crystals, and high-performance polymers.[1]
Core Derivatization Strategies: A Mechanistic Overview
The synthetic utility of this compound primarily stems from the reactivity of its carbon-bromine bonds. Two principal pathways for its derivatization are halogen-metal exchange (specifically lithiation) followed by electrophilic quench, and transition-metal-catalyzed cross-coupling reactions. The choice between these pathways is dictated by the desired final product and the compatibility of functional groups.
Lithiation and Electrophilic Quench: Precision Functionalization
The bromine-lithium exchange reaction is a powerful tool for introducing a wide range of functional groups onto the biphenyl scaffold.[2] This process involves the treatment of the dibromo starting material with an organolithium reagent, typically n-butyllithium, to generate a highly reactive aryllithium intermediate. This intermediate can then be trapped with various electrophiles to install new carbon-carbon or carbon-heteroatom bonds.
Causality of Experimental Choices: The selection of solvent and temperature is critical for the success of lithiation reactions. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly employed as they effectively solvate the lithium cation, stabilizing the organolithium intermediate.[3] Reactions are typically conducted at low temperatures (-78 °C) to minimize side reactions, such as the degradation of the organolithium species or unwanted reactions with the solvent.
Protocol 1: Monolithiation and Subsequent Electrophilic Quench
This protocol details the selective replacement of one bromine atom, a crucial step for creating unsymmetrical biphenyl derivatives.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (typically 1.6 M in hexanes)
-
Electrophile of choice (e.g., dimethylformamide, carbon dioxide, alkyl halide)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen) apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species is often indicated by a color change.
-
Electrophilic Quench: Add the chosen electrophile (1.1 equivalents) dropwise to the solution at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
dot
Caption: Workflow for monolithiation and electrophilic quench.
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Systems
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[4][5] In the context of this compound, this reaction allows for the coupling of the aryl bromide with a variety of organoboron reagents, such as boronic acids or boronic esters, to construct more complex biaryl structures.[6][7]
Trustworthiness of the Protocol: The Suzuki-Miyaura coupling is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[5] The byproducts of the reaction are generally inorganic and easily removed, simplifying purification.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents for double coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Degassing: Thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.[8]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Data Presentation: Comparison of Derivatization Strategies
| Parameter | Lithiation-Quench | Suzuki-Miyaura Coupling | Ullmann Coupling |
| Primary Application | Introduction of diverse functional groups | C-C bond formation (biaryls, styrenes) | C-C, C-N, C-O bond formation |
| Key Reagents | Organolithium (e.g., n-BuLi) | Organoboron, Palladium catalyst, Base | Copper catalyst, Base |
| Typical Temperature | -78 °C to room temperature | Room temperature to 100 °C | >100 °C (can be lower with activated Cu)[9] |
| Functional Group Tolerance | Limited by reactivity with organolithiums | Generally high | Moderate to good |
| Stereoselectivity | Not typically a factor | Can be controlled with chiral ligands | Can be diastereospecific with chiral auxiliaries[10] |
Ullmann Coupling: A Classic Approach for Symmetrical and Unsymmetrical Biaryls
The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides another avenue for the derivatization of this compound.[9][11] While traditionally used for the synthesis of symmetrical biaryls, modern variations allow for the formation of unsymmetrical products as well.[9] This reaction is particularly useful for forming carbon-nitrogen and carbon-oxygen bonds in what is known as Ullmann-type reactions.[11]
Expertise & Experience: The efficiency of the Ullmann coupling can be significantly enhanced by using activated copper powder.[9] The reaction often requires higher temperatures than palladium-catalyzed couplings, and dimethylformamide (DMF) is a common solvent choice.[9]
Protocol 3: Ullmann Homocoupling
This protocol outlines the synthesis of a symmetrical tetra-methoxy quaterphenyl derivative through the homocoupling of this compound.
Materials:
-
This compound
-
Copper powder (activated)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen) apparatus
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 equivalent) and activated copper powder (2.0-3.0 equivalents) in anhydrous DMF under an inert atmosphere.
-
Heating: Heat the reaction mixture to reflux (around 150 °C) and maintain for 12-24 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the copper residues.
-
Extraction: Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by recrystallization or column chromatography.
dot
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Diastereospecific intramolecular Ullmann couplings: unique chiral auxiliary for the preparation of 3,3'-disubstituted MeO-BIPHEP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 3,3'-Dibromo-4,4'-dimethoxybiphenyl in the Synthesis of Biaryl Pyrazole Pharmaceutical Intermediates
Introduction: The Biphenyl Scaffold in Modern Drug Discovery
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a cornerstone for designing molecules that can effectively interact with complex biological targets. The targeted functionalization of the biphenyl core is crucial for modulating pharmacokinetic and pharmacodynamic properties. 3,3'-Dibromo-4,4'-dimethoxybiphenyl serves as a highly valuable and versatile starting material in this context. Its symmetrically placed bromine atoms provide two reactive handles for predictable and controlled elaboration through modern cross-coupling methodologies, while the methoxy groups influence solubility and can participate in key hydrogen bonding interactions within a target's active site.
This guide provides an in-depth analysis of the application of this compound in the synthesis of advanced pharmaceutical intermediates, with a specific focus on the preparation of biaryl dipyrazoles—a class of compounds with significant potential as protein kinase inhibitors.[2]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up.
| Property | Value | Reference |
| CAS Number | 108989-36-2 | [2] |
| Molecular Formula | C₁₄H₁₂Br₂O₂ | [2] |
| Molecular Weight | 372.06 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 164-168 °C | [2] |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF | General Knowledge |
| Storage | Room temperature, in a dry, well-ventilated area | [2] |
Core Application: Synthesis of a Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[3] Many potent kinase inhibitors feature a biaryl core linked to heterocyclic moieties, which can form crucial hydrogen bonds in the ATP-binding pocket of the kinase.
The following section details a robust and scalable protocol for the synthesis of 4,4'-dimethoxy-3,3'-bis(1H-pyrazol-4-yl)biphenyl , a direct precursor for a novel class of protein kinase inhibitors, starting from this compound. This synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability and functional group tolerance in C-C bond formation.[4]
Synthetic Workflow Overview
The overall strategy involves a double Suzuki-Miyaura coupling reaction, where both bromine atoms on the biphenyl core are substituted with a pyrazole moiety. This is a highly efficient method for building molecular complexity in a single, convergent step.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent US9314464B2 for the synthesis of Example 82.[2]
Materials:
-
This compound (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Sodium Carbonate (Na₂CO₃) (4.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.5 eq), and Pd(dppf)Cl₂ (0.1 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and a degassed aqueous solution of sodium carbonate (Na₂CO₃, 4.0 eq). A typical solvent ratio is 4:1 or 5:1 dioxane to water. The base is essential for the transmetalation step of the Suzuki catalytic cycle.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting dibromo compound.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4,4'-dimethoxy-3,3'-bis(1H-pyrazol-4-yl)biphenyl.
Causality and Experimental Rationale
-
Choice of Catalyst: Pd(dppf)Cl₂ is a robust and highly efficient pre-catalyst for Suzuki couplings. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4]
-
Use of Boronic Ester: The pyrazole is introduced as its pinacol boronic ester derivative. Boronic esters are often preferred over boronic acids due to their enhanced stability, ease of purification, and resistance to protodeboronation, which can be a significant side reaction.
-
Inert Atmosphere: The active catalytic species, Pd(0), is sensitive to oxidation by atmospheric oxygen. Maintaining an inert atmosphere throughout the reaction is paramount to prevent catalyst deactivation and ensure high yields.
-
Aqueous Base and Biphasic System: The use of an aqueous base (like Na₂CO₃) in a biphasic solvent system (dioxane/water) is a hallmark of many Suzuki protocols. The base activates the boronic ester, forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium complex.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The synthesis of the biaryl pyrazole intermediate proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Sources
- 1. preprints.org [preprints.org]
- 2. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof - Google Patents [patents.google.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Introduction: The Strategic Importance of Functionalized Biphenyls
Biphenyl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals, offering a versatile platform for constructing complex molecular architectures.[1][2] Specifically, substituted biphenyls are integral to the development of novel therapeutics, including anti-inflammatory agents and antihypertensives.[2] The subject of this guide, 3,3'-Dibromo-4,4'-dimethoxybiphenyl, is a valuable building block, primed for diversification through palladium-catalyzed cross-coupling reactions. Its two bromine atoms, activated by the methoxy groups, provide reactive handles for the introduction of a wide array of functionalities.
This document provides in-depth technical guidance and field-proven protocols for the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offering not just procedural steps but the strategic rationale behind the selection of catalysts, ligands, bases, and reaction conditions.
Understanding the Catalytic Landscape: The Palladium Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3][4] The general catalytic cycle for many of these transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, involves a sequence of fundamental steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[5][6][7]
The choice of ligand is paramount in modulating the reactivity and stability of the palladium catalyst throughout this cycle.[4] Sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of aryl halides and promote the final reductive elimination step.[3][8]
Diagram: Generalized Palladium Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, making it ideal for the synthesis of complex biaryl structures from this compound.[6] A key advantage of this reaction is the use of generally stable and less toxic organoboron reagents.[6]
Scientific Rationale
The reaction proceeds via the standard catalytic cycle. The choice of a palladium(II) precatalyst like Pd(dppf)Cl₂ is common, as it is air-stable and is reduced in situ to the active Pd(0) species. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust choice for Suzuki couplings, promoting both oxidative addition and reductive elimination. The base, typically a carbonate or phosphate, is crucial for the transmetalation step, activating the boronic acid or ester.[9] For a dibromide substrate, controlling the stoichiometry of the boronic acid allows for selective mono- or di-arylation.
Experimental Protocol: Selective Mono-Arylation
This protocol is adapted from a general procedure for the Suzuki coupling of a diaryl bromide.[6]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a pressure-rated reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and cesium carbonate (2.5 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Sparge the resulting suspension with argon for 10-15 minutes to ensure the removal of dissolved oxygen.
-
To this mixture, add Pd(dppf)Cl₂ (0.05 eq).
-
Purge the headspace with argon for an additional 5 minutes, then seal the vessel tightly.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(dppf)Cl₂ | Air-stable precatalyst, efficient for Suzuki couplings. |
| Ligand | dppf (in complex) | Promotes key steps in the catalytic cycle. |
| Base | Cesium Carbonate | Effective in activating the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Application Protocol 2: Sonogashira Coupling for the Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by coupling a terminal alkyne with an aryl halide.[7] This reaction is distinguished by its use of a copper(I) co-catalyst.
Scientific Rationale
The Sonogashira reaction follows a dual catalytic cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) species reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the arylalkyne product.[7] The choice of an amine base, such as diisopropylamine or triethylamine, is critical as it serves both as a base and often as a solvent.[7]
Experimental Protocol: Double Sonogashira Coupling
This protocol is based on a general procedure for the Sonogashira coupling of aryl halides.[7]
Materials:
-
This compound
-
Terminal alkyne (2.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.025 equivalents)
-
Diisopropylamine
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
To this solution, sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (at least 7.0 eq, can be used as a co-solvent), and the terminal alkyne (2.2 eq).
-
Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Diisopropylamine | Acts as a base to deprotonate the alkyne and can serve as a solvent. |
| Solvent | THF | A good solvent for the organic starting materials. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient for this reaction. |
Application Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][5] This reaction has broad substrate scope and functional group tolerance.[8]
Scientific Rationale
The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a strong base to form a palladium amide complex, and subsequent reductive elimination to yield the arylamine.[5] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is critical.[10] Sterically hindered phosphine ligands, such as XPhos, are often employed to facilitate the reaction, particularly with less reactive aryl halides.[10]
Experimental Protocol: Mono-Amination
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of an aryl bromide.[10]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge an oven-dried reaction vial with sodium tert-butoxide (1.4 eq).
-
In a separate vial, prepare a stock solution of the palladium precatalyst by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene.
-
To the reaction vial, add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene, followed by the catalyst solution.
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the desired product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source. |
| Ligand | XPhos | A bulky, electron-rich ligand that promotes the amination of aryl bromides. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A non-polar solvent suitable for this reaction. |
| Temperature | 80-110 °C | Higher temperatures are often necessary for efficient amination. |
Application Protocol 4: Heck Coupling for Olefination
The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3][8]
Scientific Rationale
The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base.[8] Palladium(II) acetate is a common precatalyst, and a phosphine ligand is often used to stabilize the catalyst.[3]
Experimental Protocol: Mono-Olefination
This protocol is based on a general procedure for the Heck reaction.[3]
Materials:
-
This compound
-
Alkene (e.g., styrene or an acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
Triphenylphosphine (PPh₃) (0.1 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Acetonitrile or DMF (anhydrous)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (acetonitrile or DMF), followed by the alkene (1.5 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to reflux (for acetonitrile) or 100-120 °C (for DMF).
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of ammonium chloride and then brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and relatively inexpensive palladium precatalyst. |
| Ligand | PPh₃ | A standard phosphine ligand for Heck reactions. |
| Base | Triethylamine | Acts as a base to regenerate the Pd(0) catalyst. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents suitable for the Heck reaction. |
| Temperature | Reflux or 100-120 °C | Elevated temperatures are typically required. |
Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting and Considerations for Dibromo Substrates
A key challenge when working with dihaloarenes like this compound is controlling the selectivity between mono- and di-functionalization.
-
Mono-functionalization: To favor the formation of the mono-substituted product, use a slight excess (1.0-1.2 equivalents) of the coupling partner. Lower reaction temperatures and shorter reaction times can also be beneficial.
-
Di-functionalization: To drive the reaction to completion and obtain the di-substituted product, use an excess of the coupling partner (at least 2.2 equivalents) and ensure the reaction is allowed to proceed for a sufficient amount of time.
-
Ligand Effects: The choice of ligand can influence the selectivity. Bulky ligands can sometimes favor exhaustive functionalization.
-
Dehalogenation: A potential side reaction is the reductive dehalogenation of the aryl bromide. This can be minimized by ensuring a strictly inert atmosphere and by the appropriate choice of ligand and base.
Conclusion
This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve the selective synthesis of a wide variety of functionalized biphenyl derivatives. The protocols and insights provided in this guide serve as a robust starting point for the development of novel molecules for applications in drug discovery, materials science, and beyond.
References
-
Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]
-
Heck reaction. In Wikipedia; 2024. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
-
This compound, 1 gram, Each. CP Lab Safety. [Link]
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Palladium-catalyzed synthesis of 2,3,4-trisubstituted furans via cascade reactions of aryloxy-enynes with aryl halides. PubMed. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. [Link]
-
Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:... ResearchGate. [Link]
-
Synthesis of Selectively Substituted ortho-Vinylbiphenyls by Palladium-Catalyzed Reaction of ortho-Substituted Aryl Iodides with Olefins | Request PDF. ResearchGate. [Link]
-
Tailored Palladium Catalysts for Selective Synthesis of Conjugated Enynes by Monocarbonylation of 1,3‐Diynes. NIH. [Link]
-
Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship.org. [Link]
-
Synthesis and Characterization of Cationic Palladium (6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) Complexes. Sci-Hub. [Link]
-
Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 9. rsc.org [rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Welcome to the technical support center for the synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable biaryl building block. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: Synthetic Strategy & Common Pitfalls
This compound is a key intermediate in the development of liquid crystals, polymers, and pharmaceuticals.[1] Its synthesis typically relies on the formation of a C-C bond between two 3-bromo-4-methoxyphenyl units. The most common and direct approach is the copper-mediated homocoupling of a suitable precursor, known as the Ullmann reaction.[2][3] While effective, this classic reaction is notorious for requiring harsh conditions and can suffer from inconsistent yields.[3]
Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a milder and often more efficient alternative, though they introduce their own set of challenges, including catalyst sensitivity and potential side reactions like homocoupling of boronic acid precursors.[4][5]
This guide will address the most pressing questions related to both the classic Ullmann and the modern Suzuki coupling routes, providing actionable solutions grounded in mechanistic understanding.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Ullmann Homocoupling Route
The Ullmann reaction is a foundational method for creating symmetrical biaryls via copper-mediated coupling of aryl halides.[6] However, its success is highly dependent on the reactivity of the starting materials and precise control of reaction conditions.
Answer: This is a common issue often rooted in the activity of the copper catalyst, reaction temperature, or solvent purity. The Ullmann mechanism involves the formation of an organocopper species, and its success hinges on several factors.[3]
-
Copper Activation: Commercial copper powder is often coated with a passivating layer of copper oxides, which severely inhibits the reaction. The use of highly active, freshly prepared copper is paramount.
-
Reaction Temperature: The classic Ullmann coupling requires high temperatures, often in excess of 150-200 °C, to drive the reaction forward.[6] Insufficient temperature will result in a sluggish or failed reaction.
-
Solvent Integrity: High-boiling polar aprotic solvents like DMF or nitrobenzene are typically used.[7] These solvents must be anhydrous, as water can interfere with the formation of the crucial organocopper intermediates.
Troubleshooting Protocol: Optimizing the Ullmann Reaction
-
Activate the Copper: Before starting, activate the copper powder. A common procedure involves stirring commercial copper powder in a solution of iodine in acetone to etch the surface, followed by washing with acetone and drying under vacuum. An alternative is to use a copper-bronze alloy, which is often more reactive.[2] For milder conditions, reducing copper(I) iodide with zinc powder in situ can also generate highly active copper.[7]
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven. Use anhydrous DMF, preferably from a freshly opened bottle or one stored over molecular sieves.
-
Control Temperature: Use a high-temperature heating mantle with a sand bath for uniform heat distribution. Monitor the internal reaction temperature carefully and ensure it reaches the target (typically 160-210 °C).
-
Consider the Substrate: An aryl iodide is significantly more reactive than an aryl bromide in Ullmann couplings. Using 3-bromo-4-methoxy-1-iodobenzene is a better strategy than using 1,3-dibromo-4-methoxybenzene, as the C-I bond will react preferentially.
Section 2: Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide.[8][9] To synthesize this compound, one would typically couple 3-bromo-4-methoxyphenylboronic acid with a 3-bromo-4-methoxy-aryl halide.
Answer: The formation of homocoupled byproducts and a sluggish reaction are classic symptoms of issues with the catalytic cycle, often related to oxygen contamination or suboptimal choice of base and solvent.
-
Oxygen Contamination: The most common cause of boronic acid homocoupling is the presence of oxygen.[4] Oxygen can promote an oxidative pathway that leads to the undesired biaryl byproduct, consuming your valuable boronic acid.
-
Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid. It forms a more nucleophilic boronate species ([ArB(OH)3]⁻), which is necessary for the transmetalation step—the transfer of the aryl group from boron to palladium.[10] An inappropriate base (too weak or too strong) can stall the catalytic cycle.
-
Catalyst and Ligand Choice: The palladium catalyst and its associated ligands dictate the efficiency of the oxidative addition and reductive elimination steps. Electron-rich ligands can facilitate the initial oxidative addition of the aryl halide to the Pd(0) center.
Troubleshooting Protocol: Minimizing Suzuki Side Reactions
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling a stream of inert gas (argon or nitrogen) through the solution for at least 20-30 minutes.[11] For maximum effectiveness, use the freeze-pump-thaw technique (3 cycles).
-
Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of argon or nitrogen using a Schlenk line or in a glovebox.
-
Optimize the Base: For coupling aryl bromides, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[11] They are typically used in aqueous solution, creating a biphasic system with an organic solvent like toluene or THF.
-
Screen Catalysts/Ligands: While Pd(PPh₃)₄ is a common workhorse, other catalyst systems may offer better performance. Consider a pre-catalyst like Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos, which are known to be robust for challenging couplings.
| Parameter | Ullmann Homocoupling | Suzuki-Miyaura Coupling | Notes |
| Aryl Halide | 3-bromo-4-methoxy-1-iodobenzene | 3-bromo-4-methoxy-1-iodobenzene | Aryl iodides are more reactive than bromides in both reactions.[10] |
| Coupling Partner | Self-coupling | 3-bromo-4-methoxyphenylboronic acid | Stoichiometry is critical in the Suzuki reaction. |
| Catalyst/Reagent | Activated Copper Powder (2-3 equiv.) | Pd(PPh₃)₄ (1-5 mol%) | Copper is stoichiometric; Palladium is catalytic. |
| Base | Not typically required | K₂CO₃ or K₃PO₄ (2-3 equiv.) | The base is essential for the Suzuki transmetalation step.[10] |
| Solvent | Anhydrous DMF or Nitrobenzene | Toluene/Ethanol/Water or Dioxane/Water | Solvents must be rigorously degassed for Suzuki reactions.[4] |
| Temperature | 160 - 210 °C | 80 - 110 °C | Suzuki conditions are significantly milder than traditional Ullmann. |
| Typical Yield | 30 - 60% (can be erratic) | 70 - 95% (more reliable) | Modern coupling methods generally offer higher and more reproducible yields.[12] |
Section 3: Purification Challenges
Answer: Purification can be challenging when the product and impurities have similar polarities. This is common if you have residual starting material or a dehalogenated byproduct. A systematic approach to purification is required.
-
Polarity Similarity: The target compound, while containing polar methoxy groups, is dominated by its large nonpolar biaryl core. The starting material (e.g., 3-bromo-4-methoxy-iodobenzene) and the homocoupled byproduct (4,4'-dimethoxybiphenyl) may have very close Rf values on a TLC plate.
-
Crystallization Issues: Impurities can act as eutectic contaminants, preventing your product from crystallizing and causing it to remain an oil.
Troubleshooting Protocol: Effective Purification Strategy
-
Initial Workup: After the reaction, perform a thorough aqueous workup. Wash the organic layer with water and brine to remove inorganic salts and polar solvents like DMF.
-
Attempt Recrystallization First: Before resorting to chromatography, attempt to recrystallize the crude solid/oil. A good solvent system is one where the product is soluble at high temperatures but poorly soluble at room temperature, while impurities remain in solution.[13] Try systems like ethanol/water, ethyl acetate/hexanes, or toluene.
-
Optimize Column Chromatography:
-
Use a Long Column: A higher length-to-diameter ratio provides better separation.
-
Employ a Shallow Gradient: Instead of a single eluent, use a gradient of increasing polarity (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate). This will help resolve compounds with close Rf values.[13]
-
Dry Loading: Adsorb your crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This provides much better resolution than loading the sample in a liquid solution.
-
Experimental Workflows & Diagrams
General Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common synthesis problems.
Caption: A logical troubleshooting workflow for synthesis optimization.
Simplified Ullmann Coupling Mechanism
This illustrates the key steps in the classic copper-mediated homocoupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Sources
- 1. This compound [myskinrecipes.com]
- 2. byjus.com [byjus.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann Reaction | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3,3'-Dibromo-4,4'-dimethoxybiphenyl
This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development on the purification of crude 3,3'-Dibromo-4,4'-dimethoxybiphenyl. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimentation.
Introduction
This compound is a key intermediate in the synthesis of liquid crystals, pharmaceuticals, and polymers.[1] The purity of this reagent is critical for the success of subsequent reactions. This guide will focus on the purification of this compound synthesized via the bromination of 4,4'-dimethoxybiphenyl, a common laboratory-scale synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound synthesized by bromination of 4,4'-dimethoxybiphenyl?
The primary impurities arise from the incomplete reaction or over-reaction during the bromination step. These include:
-
Unreacted Starting Material: 4,4'-dimethoxybiphenyl.
-
Mono-brominated Byproduct: 3-Bromo-4,4'-dimethoxybiphenyl.
-
Over-brominated Byproducts: Tri- or tetra-brominated 4,4'-dimethoxybiphenyl species.
-
Residual Brominating Reagent and Byproducts: For example, if N-Bromosuccinimide (NBS) is used, residual NBS and succinimide can be present.[2]
Q2: What is the general appearance of pure this compound?
Pure this compound is typically a white to off-white crystalline solid. Significant coloration (e.g., yellow or brown) may indicate the presence of impurities or residual bromine.
Q3: Which purification techniques are most effective for this compound?
The two most common and effective purification techniques are recrystallization and flash column chromatography . The choice between them depends on the impurity profile and the scale of the purification.
-
Recrystallization is ideal for removing small amounts of impurities and for large-scale purification.
-
Flash column chromatography is excellent for separating mixtures with closely related compounds, such as the desired product and its mono-brominated counterpart.[3]
Q4: How can I assess the purity of my final product?
Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.
-
Melting Point Analysis: A sharp melting point range close to the literature value (164-168 °C) is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of crude this compound.
Scenario 1: Recrystallization Issues
Problem: Low recovery of crystals after recrystallization.
-
Possible Cause 1: Inappropriate solvent choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
Solution: Conduct small-scale solvent screening. A good starting point for moderately polar compounds like this is a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[5]
-
-
Possible Cause 2: Using too much solvent. This will keep the compound in solution even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to concentrate the solution.
-
-
Possible Cause 3: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.[4]
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound or high impurity content is depressing the melting point.
-
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, try a different solvent system with a lower boiling point.
-
Problem: Crystals are colored.
-
Possible Cause: Presence of colored impurities.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. The colored impurities can then be removed by hot filtration.[6]
-
Scenario 2: Flash Column Chromatography Issues
Problem: Poor separation of this compound from its mono-brominated analog.
-
Possible Cause: Inappropriate mobile phase polarity.
-
Solution: Optimize the solvent system using TLC first. A good starting point is a mixture of ethyl acetate and hexane.[7] Aim for an Rf value of 0.2-0.3 for the desired product. A shallow gradient elution, slowly increasing the polarity, will likely provide the best separation. For example, starting with 5% ethyl acetate in hexane and gradually increasing to 15-20%.[8][9]
-
Problem: The compound is streaking on the column.
-
Possible Cause 1: The sample was not fully dissolved before loading.
-
Solution: Ensure the crude product is completely dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading it onto the column.
-
-
Possible Cause 2: The column is overloaded.
-
Solution: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.[10]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the turbidity.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).[7]
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, and 20% ethyl acetate in hexane) to elute the compounds.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Suggested Starting Conditions for Purification
| Purification Method | Solvent System | Key Considerations |
| Recrystallization | Ethanol / Water | Good for removing less polar impurities.[5] |
| Ethyl Acetate / Hexane | Effective for a wide range of polarities. | |
| Flash Column Chromatography | Ethyl Acetate in Hexane (Gradient) | Start with low polarity (e.g., 5% EtOAc) and gradually increase.[8][9] |
| Dichloromethane / Methanol (Gradient) | For more polar impurities.[3] |
Visualization
Purification Workflow Diagram
Caption: Decision tree for troubleshooting low yield in recrystallization.
References
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
California State University, Long Beach. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
- Indian Journal of Chemistry. (1990).
- ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
-
University of Connecticut. (n.d.). Recrystallization. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2024). Scouting Gradients in Flash Chromatography. Retrieved from [Link]
- ARKAT USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
- National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- University of Toronto. (n.d.).
- University of Edinburgh. (2010).
- Teledyne Labs. (n.d.). CombiFlash Gradient Methods.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- National Institutes of Health. (2022).
- University of California, Irvine. (n.d.).
- Beilstein Journals. (n.d.).
- Reddit. (2023). Troubleshooting Ullmann Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
-
SlidePlayer. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
-
CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]
- University of California, Irvine. (n.d.). 1H-NMR.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
-
YouTube. (2021). NBS: Radical Bromination. Retrieved from [Link]
- National Institutes of Health. (2008). 4,4′-Diiodo-3,3′-dimethoxybiphenyl.
- PubMed. (2004).
- National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
- Google Patents. (1991).
- ChemRxiv. (n.d.).
- Journal of Synthetic Chemistry. (2023).
- MDPI. (2023). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0307715).
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
Sources
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- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Chromatography [chem.rochester.edu]
- 8. sorbtech.com [sorbtech.com]
- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Welcome to the technical support center for the synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important biphenyl derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and liquid crystals.[1] Its synthesis typically relies on cross-coupling reactions, with the Ullmann coupling and the Suzuki-Miyaura coupling being the most prevalent methods. While conceptually straightforward, both pathways are susceptible to side reactions that can significantly impact yield and purity. This guide will address the most common issues encountered with both approaches.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to addressing specific problems you may encounter during the synthesis of this compound. Each issue is analyzed for its probable causes, followed by actionable solutions grounded in established chemical principles.
Issue 1: Low or No Yield of the Desired Product
A low yield of this compound is one of the most frequent challenges. The root cause often depends on the chosen synthetic route.
Probable Causes & Solutions:
| Synthetic Route | Probable Cause | Solution | Scientific Rationale |
| Ullmann Coupling | Insufficiently activated copper catalyst. | Activate the copper powder (e.g., with iodine and HCl/acetone wash) immediately before use.[2] | The classical Ullmann reaction relies on the reactivity of the copper surface.[3] Oxidation or impurities on the surface can passivate the catalyst, hindering the oxidative addition of the aryl halide. |
| Harsh reaction conditions leading to decomposition. | Optimize the reaction temperature. While Ullmann couplings often require high temperatures (>150 °C), excessive heat can lead to thermal decomposition of the starting material or product.[4] | The high temperatures required for Ullmann couplings can approach the decomposition temperature of complex organic molecules. A systematic temperature screen is crucial. | |
| Suzuki-Miyaura Coupling | Inactive palladium catalyst. | Ensure a truly anaerobic environment by thoroughly degassing solvents and using Schlenk line techniques.[5] Consider using a pre-catalyst that is more air-stable. | The active Pd(0) species in the catalytic cycle is readily oxidized by atmospheric oxygen to inactive Pd(II), halting the reaction.[6] |
| Poor quality of the boronic acid or its ester. | Use freshly purchased or properly stored 3-bromo-4-methoxyphenylboronic acid or its pinacol ester. Consider recrystallizing the boronic acid if its purity is questionable. | Boronic acids are susceptible to protodeboronation and oxidation, especially upon prolonged exposure to air and moisture, which reduces the concentration of the active nucleophile.[5] | |
| Inappropriate choice of base. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base is critical and substrate-dependent.[7] | The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Its strength and solubility can significantly influence the reaction rate and yield.[8] |
Issue 2: Presence of Significant Side Products
The formation of byproducts is a common hurdle in cross-coupling reactions, complicating purification and reducing the yield of the target molecule.
A. Dehalogenated Byproduct (4-Methoxyanisole)
The presence of 4-methoxyanisole, resulting from the reduction of the starting material (2-bromo-5-methoxyanisole in Ullmann, or 3-bromo-4-methoxyphenylboronic acid in Suzuki), is a frequent observation.
Probable Causes & Solutions:
-
In Ullmann Coupling: Reductive dehalogenation can occur, particularly if there are sources of active hydrogen in the reaction mixture at high temperatures.
-
Solution: Ensure the use of anhydrous solvents and reagents.
-
-
In Suzuki-Miyaura Coupling: This is a common side reaction.[9]
-
Solution 1: Minimize water content in the reaction. While some water is often necessary for the Suzuki reaction, excess water can be a proton source for protodeboronation, which can then lead to the formation of the dehalogenated arene.
-
Solution 2: Optimize the ligand-to-palladium ratio. The choice of phosphine ligand can influence the relative rates of cross-coupling versus dehalogenation.[9]
-
B. Homo-coupled Byproduct (4,4'-Dimethoxybiphenyl)
The formation of 4,4'-dimethoxybiphenyl from the coupling of two molecules of 3-bromo-4-methoxyphenylboronic acid is a known side reaction in Suzuki-Miyaura couplings.[10][11]
Probable Causes & Solutions:
-
Oxygen in the reaction mixture: The presence of oxygen can promote the oxidative homo-coupling of boronic acids.[6]
-
Solution: Rigorous degassing of solvents and maintaining an inert atmosphere are critical.[11]
-
-
Palladium(II) mediated coupling: The Pd(II) species can react with the boronic acid to form the homo-coupled product.[11]
-
Solution: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.
-
dot
Caption: Common side reactions in Ullmann and Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: Ullmann or Suzuki-Miyaura coupling?
A1: For laboratory-scale synthesis, the Suzuki-Miyaura coupling is often preferred. The reaction conditions are typically milder, and the reaction is more tolerant of a wider range of functional groups.[12] The Ullmann coupling, while a classic method for biaryl synthesis, often requires harsh conditions (high temperatures and stoichiometric copper) and can give inconsistent yields.[3] However, for specific substrates or when palladium contamination is a major concern, the Ullmann coupling can be a viable alternative.
Q2: How can I effectively purify the final product from the reaction mixture?
A2: Purification of brominated biphenyls can be challenging due to the similar polarities of the product and potential side products. A multi-step approach is often necessary:
-
Aqueous Workup: After the reaction, a standard aqueous workup will remove inorganic salts and highly polar impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from starting materials and side products. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.[13]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain highly pure material.
Q3: What are the key characterization techniques for confirming the structure of this compound?
A3: A combination of spectroscopic methods is essential for unambiguous structure confirmation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will show the characteristic aromatic proton signals. The symmetry of the molecule will simplify the spectrum.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound and the characteristic isotopic pattern for a molecule containing two bromine atoms.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the C-O ether linkage and the aromatic C-H bonds.
dot
Sources
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- 2. xray.uky.edu [xray.uky.edu]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
3,3'-Dibromo-4,4'-dimethoxybiphenyl solubility issues and solutions
Welcome to the technical support center for 3,3'-Dibromo-4,4'-dimethoxybiphenyl (CAS No. 108989-36-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the successful use of this important organic intermediate in your research.
I. Compound Overview and Physicochemical Properties
This compound is a halogenated aromatic compound often used as a building block in organic synthesis, particularly in the development of liquid crystals, pharmaceuticals, and polymers.[1] Its structure, featuring a biphenyl core with both polar methoxy groups and nonpolar bromine atoms, gives it a moderate overall polarity, which is key to understanding its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 108989-36-2 | [2][3][4] |
| Molecular Formula | C₁₄H₁₂Br₂O₂ | [1][4] |
| Molecular Weight | 372.06 g/mol | [1][4] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 164.0 to 168.0 °C | [2] |
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling and solubility of this compound.
Q1: What is the expected solubility of this compound in common lab solvents?
-
High to Moderate Solubility Predicted: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate. These solvents can engage in dipole-dipole interactions with the polar ether groups and the aromatic system.[5]
-
Moderate to Low Solubility Predicted: Toluene, Hexane. The nonpolar nature of these solvents will interact with the biphenyl core and bromine atoms, but less so with the methoxy groups.[5][6]
-
Low to Sparingly Soluble Predicted: Methanol, Ethanol. While polar, these protic solvents are highly self-associated through hydrogen bonding, which can make dissolving non-hydrogen-bond-donating solutes less favorable.[5]
-
Insoluble Predicted: Water. As a brominated aromatic compound, it is expected to be hydrophobic and have very low water solubility.[7][8]
Q2: How does the structure of this compound influence its solubility?
The solubility is a balance of its different structural features:
-
Biphenyl Core & Bromine Atoms: These bulky, nonpolar groups contribute to its solubility in nonpolar organic solvents.[6] The presence of two bromine atoms generally decreases solubility in polar solvents compared to the non-brominated parent compound.[7]
-
Methoxy Groups (-OCH₃): These groups introduce polarity and potential for dipole-dipole interactions, enhancing solubility in moderately polar solvents.
Q3: My compound appears discolored (yellow or brown). What could be the cause?
A yellow or brown tint can indicate the presence of residual bromine from the synthesis process or other colored impurities.[6] It is advisable to purify the material, for example by recrystallization, before use.[6] Treating a solution of the compound with activated charcoal during recrystallization can often help remove colored impurities.[6][9]
III. Troubleshooting Guide: Solubility Issues
This section provides a systematic approach to resolving common solubility problems encountered during experiments.
Issue 1: The compound is not dissolving in my chosen solvent at room temperature.
This is a common challenge. The following workflow can help you find a suitable solvent system.
Caption: Troubleshooting workflow for dissolution issues.
-
Causality: The dissolution of a solid is often kinetically limited. Increasing the temperature provides the energy needed to overcome the crystal lattice energy. Sonication helps by breaking down particles and increasing the surface area available for solvation. If a single solvent is ineffective, a mixed solvent system can fine-tune the polarity to better match the solute.[6]
Issue 2: The compound dissolves upon heating, but crashes out immediately upon cooling.
This indicates that the solvent is a good choice for recrystallization, but may not be ideal for reactions that need to be run at room temperature.[6]
-
Solution:
-
Use a Mixed Solvent System: Add a co-solvent in which the compound is more soluble to keep it in solution at lower temperatures. For example, if you are using ethanol where it is sparingly soluble when cold, adding a small amount of THF or DCM can increase its solubility.
-
Run the Reaction at Elevated Temperature: If the reaction conditions permit, maintaining a higher temperature might be the simplest solution.
-
Issue 3: The compound is only soluble in a high-boiling point solvent (e.g., DMSO, DMF), which is difficult to remove.
-
Solution:
-
Precipitation/Anti-solvent Addition: After the reaction is complete, try precipitating your product by adding an "anti-solvent" in which your product is insoluble but the impurities remain dissolved (e.g., adding water or hexane).
-
Aqueous Workup and Extraction: If your product is stable in water, dilute the reaction mixture with water and extract your product into a more volatile organic solvent like ethyl acetate or DCM.
-
IV. Experimental Protocols
Protocol 1: Systematic Determination of Solubility (Gravimetric Method)
This protocol provides a reliable method to quantify the solubility of this compound in a chosen solvent.
Caption: Workflow for gravimetric solubility determination.
Step-by-Step Methodology:
-
Preparation: To a 4 mL glass vial, add approximately 100 mg of this compound. Add 2.0 mL of the chosen solvent. Seal the vial tightly.
-
Equilibration: Place the vial in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure the solution reaches equilibrium. An excess of undissolved solid should remain.
-
Separation: Remove the vial and let it stand undisturbed until the excess solid has settled.
-
Sampling: Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a volumetric pipette and transfer it to a pre-weighed vial.
-
Quantification: Evaporate the solvent from the second vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Calculation: Weigh the vial containing the dried residue. The difference between this weight and the initial weight of the vial is the mass of the dissolved compound. The solubility can then be expressed in mg/mL or mol/L.
Protocol 2: Purification by Recrystallization
This protocol is designed to purify the compound from common impurities.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, or a toluene/ethanol mixture).[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[9]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[6][9] Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and the activated charcoal.[9]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice-water bath for 15-30 minutes.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
V. References
-
Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem. Available from:
-
This compound. MySkinRecipes. Available from:
-
Water solubility and partitioning behavior of brominated phenols. Oxford Academic. Available from:
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available from:
-
This compound | 108989-36-2. TCI Chemicals. Available from:
-
This compound. MySkinRecipes. Available from:
-
Water solubility and partitioning behavior of brominated phenols. PubMed. Available from:
-
This compound 108989-36-2. TCI Chemicals. Available from:
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This compound, 5g, Each. CP Lab Safety. Available from:
-
This compound. LabSolutions. Available from:
-
Purification by Recrystallization. CUNY. Available from:
-
Solvent Miscibility Table. Sigma-Aldrich. Available from:
-
Solubility of 3,4-Dibromothiophene in organic solvents. Benchchem. Available from:
Sources
- 1. This compound [myskinrecipes.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
dealing with impurities in 3,3'-Dibromo-4,4'-dimethoxybiphenyl reactions
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting reactions involving 3,3'-Dibromo-4,4'-dimethoxybiphenyl. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering causal explanations for experimental phenomena and providing validated protocols to overcome common challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound, providing a quick reference for users.
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No: 108989-36-2) is a symmetrically substituted aromatic compound.[1] Its structure, featuring two bromine atoms ortho to the biphenyl linkage and two methoxy groups, makes it a valuable and versatile building block in organic synthesis. It is particularly employed as a key intermediate in the synthesis of complex molecules for pharmaceuticals, liquid crystals, and advanced polymer materials.[2]
Q2: What are the most common impurities found in this compound?
A2: Impurities can arise from the synthetic route used for its preparation. Common synthetic pathways, such as the deamination of diazotized o-dianisidine or palladium-catalyzed coupling reactions, can introduce specific contaminants.[3] Potential impurities include:
-
Monobrominated Species: 3-Bromo-4,4'-dimethoxybiphenyl, resulting from incomplete bromination.
-
Starting Material Carryover: Residual 4,4'-dimethoxybiphenyl.
-
Homocoupled Byproducts: Arising from the starting materials used in cross-coupling synthesis routes.
-
Positional Isomers: Other dibrominated isomers, depending on the regioselectivity of the bromination step.
-
Solvent Residues: Trace amounts of solvents used during synthesis and purification.
Q3: How can impurities in this compound affect downstream reactions like Suzuki or Buchwald-Hartwig couplings?
A3: Impurities can have a significant detrimental effect on palladium-catalyzed cross-coupling reactions.
-
Catalyst Poisoning: Nucleophilic impurities can coordinate to the palladium center, inhibiting its catalytic activity and leading to low or no product yield.
-
Competitive Reactions: Reactive impurities, such as the monobrominated species, can compete with the primary substrate for the catalyst, leading to a mixture of products and complicating purification.[4]
-
Inhibition of Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is a critical step in the catalytic cycle.[5][6] Some impurities can interfere with this step, slowing down or halting the reaction.
-
Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to poor reproducibility, a major challenge in process development and scale-up.
Q4: What are the initial steps to assess the purity of a new batch of this compound?
A4: Before committing a new batch to a large-scale reaction, a quick purity assessment is crucial.
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components. A pure sample should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point range close to the literature value (164-168 °C) indicates high purity.[7] A broad or depressed melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate specific impurities.
Troubleshooting Guide: Cross-Coupling Reactions
This guide provides a systematic approach to diagnosing and solving common issues encountered when using this compound in cross-coupling reactions.
Issue 1: Low or No Product Yield in Suzuki or Buchwald-Hartwig Reaction
A low or non-existent yield is the most common problem and often points to issues with the starting material's purity or the reaction conditions.
-
¹H NMR Analysis: Acquire a proton NMR spectrum in CDCl₃. Compare the spectrum to the reference data below. Pay close attention to the aromatic region for extra peaks and check the integration ratios.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is highly effective for detecting volatile impurities and confirming the mass of the main component. Commercial suppliers often use GC to determine purity.[7]
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| This compound | 7.69 (d, J = 2.2 Hz, 2H), 7.46 (dd, J = 8.5, 2.2 Hz, 2H), 6.96 (d, J = 8.5 Hz, 2H), 3.94 (s, 6H) | 155.1, 133.0, 130.3, 128.0, 111.4, 110.9, 56.5 |
| Potential Impurity: 3-Bromo-4,4'-dimethoxybiphenyl | Signals will be more complex and asymmetric. | Will show more than the 7 signals of the pure compound. |
Data synthesized from typical values for similar aromatic structures.[8][9]
If impurities are detected, purification is necessary. Recrystallization is often the most efficient method for removing minor impurities from a solid compound.
Protocol: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at room temperature. Toluene or an ethanol/ethyl acetate mixture are good starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent. Add the solvent portion-wise until all the solid dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
For more complex mixtures or oily products, purification by silica gel column chromatography using a hexane/ethyl acetate gradient is recommended.[10]
If the starting material is deemed sufficiently pure, or if minor impurities persist, the reaction conditions may need optimization. Buchwald-Hartwig aminations, in particular, can be sensitive to the choice of reagents.[11][12]
-
Catalyst/Ligand System: Ensure the catalyst and ligand are fresh and handled under an inert atmosphere. The choice of ligand is critical and substrate-dependent.[5][6]
-
Base: The strength and solubility of the base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) may be preferable.[12]
-
Solvent: Solvents must be anhydrous and degassed. Toluene, dioxane, and THF are commonly used.[11]
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on TLC or peaks in GC-MS/LC-MS indicates the formation of side products.
-
Common Side Products:
-
Dehalogenated Product (4,4'-dimethoxybiphenyl): This can arise from protodebromination, often facilitated by trace amounts of water or certain ligands in the presence of base.
-
Homocoupling of Boronic Acid/Ester (Suzuki): This leads to the formation of a symmetrical biaryl derived from the coupling partner.
-
Products from Impurities: If the starting material contains monobrominated species, the corresponding coupled product will also be formed.
-
-
Preventative Measures:
-
Inert Atmosphere: Rigorously exclude oxygen, which can deactivate the palladium catalyst and promote side reactions. Use Schlenk techniques or a glovebox.
-
Dry Reagents: Use anhydrous solvents and dry all reagents thoroughly. Water can interfere with many steps of the catalytic cycle.
-
Reagent Stoichiometry: Carefully control the stoichiometry. An excess of the boronic acid or amine can sometimes lead to side reactions.
-
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]
-
CP Lab Safety. This compound, 5g, Each. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Fors, B. P., et al. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross - Supporting Information. Available at: [Link]
-
Organic Syntheses. Biphenyl, 3,3'-dimethyl-. Available at: [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Maynooth University. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Available at: [Link]
-
National Institutes of Health. 4,4′-Diiodo-3,3′-dimethoxybiphenyl. Available at: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information For: Direct C–H Iodination of Electron-Rich Arenes with Sodium Iodide and Sodium Percarbonate. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information for: Synthesis of Atropisomeric Biaryl-Bridged Fused-Ring Helicenes. Available at: [Link]
-
International Journal of Chemical and Molecular Engineering. (2022). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
Sources
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- 2. This compound [myskinrecipes.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 108989-36-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. reddit.com [reddit.com]
- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Technical Support Center: Catalyst Deactivation in the Suzuki-Miyaura Coupling of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Welcome to the technical support center for troubleshooting catalyst deactivation in the Suzuki-Miyaura cross-coupling of 3,3'-Dibromo-4,4'-dimethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific, yet representative, cross-coupling reaction. Our focus is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Introduction: The Challenge of Catalyst Stability
The Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the heart of this reaction, the palladium catalyst, is susceptible to various deactivation pathways that can lead to stalled reactions, low yields, and inconsistent results. Understanding these deactivation mechanisms is paramount for robust and reproducible synthetic outcomes. This guide will delve into the common pitfalls associated with the coupling of this compound and provide actionable troubleshooting strategies.
Troubleshooting Guide: From Symptoms to Solutions
This section is structured to help you diagnose the problem based on your experimental observations and implement effective solutions.
Issue 1: Reaction Stalls and/or Low Conversion
Symptom: Your reaction starts, as indicated by initial product formation, but then slows down or stops completely before the starting material is fully consumed.
Potential Causes & Troubleshooting Actions:
-
Palladium Black Formation: The appearance of a black precipitate is a tell-tale sign of catalyst agglomeration into inactive palladium black.[3][4] This is often triggered by high temperatures or insufficient ligand stabilization.
-
Action:
-
Lower the Reaction Temperature: High temperatures can accelerate the decomposition of the active Pd(0) species.[3] Run the reaction at the lowest temperature that still affords a reasonable rate.
-
Optimize Ligand Choice and Loading: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) that effectively stabilize the Pd(0) center and prevent aggregation.[3][5] Ensure an adequate ligand-to-palladium ratio.
-
Ensure a Scrupulously Inert Atmosphere: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species and also degrade phosphine ligands.[3] Thoroughly degas all solvents and reagents using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[3]
-
-
-
Inefficient Transmetalation: This critical step involves the transfer of the organic group from the boronic acid to the palladium center and is highly dependent on the base.[6]
-
Action:
-
Re-evaluate Your Choice of Base: The base activates the boronic acid, making it more nucleophilic.[1][7] For this substrate, consider stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) over weaker ones like sodium carbonate (Na₂CO₃).[6]
-
Optimize Water Content: While many Suzuki reactions are performed under aqueous conditions, the optimal amount of water can be crucial. For bases like K₃PO₄, a small amount of water may be necessary for it to be effective, even in nominally anhydrous conditions.[6]
-
-
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation and other degradation pathways, which can lead to the formation of inactive palladium species.[8]
-
Action:
-
Use High-Purity Ligands: Ensure your phosphine ligands are of high quality and have been stored properly under an inert atmosphere.
-
Consider More Robust Ligands: N-heterocyclic carbenes (NHCs) can be more stable alternatives to phosphine ligands in some cases.
-
-
Issue 2: Formation of Significant Byproducts
Symptom: Besides your desired product, you observe the formation of significant amounts of homocoupled products (biphenyl from the boronic acid) or protodeborylated starting material.
Potential Causes & Troubleshooting Actions:
-
Homocoupling of the Boronic Acid: This side reaction is often mediated by Pd(II) species and can be exacerbated by the presence of oxygen.
-
Action:
-
Rigorous Degassing: As mentioned previously, minimizing oxygen is crucial. A nitrogen or argon sparge prior to catalyst addition can be beneficial.
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress homocoupling.
-
-
-
Protodeboronation: The boronic acid can be cleaved by reaction with water or other protic sources before it can participate in the catalytic cycle.
-
Action:
-
Use a More Robust Boron Species: Consider using the corresponding boronic ester (e.g., a pinacol ester), which can be more stable under the reaction conditions.[6]
-
Control the Stoichiometry of the Base: The base plays a role in the reactivity of the boronic acid.[9][10] Fine-tuning the amount of base can sometimes minimize protodeboronation.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning black?
A1: The formation of a black precipitate is most likely due to the agglomeration of the active Pd(0) catalyst into inactive palladium black.[3][4] This deactivation pathway is a common issue in palladium-catalyzed cross-coupling reactions. The primary reasons for palladium black formation include:
-
Thermal Instability: At elevated temperatures, the active catalyst can become unstable and aggregate.[3]
-
Ligand Dissociation: If the phosphine ligand detaches from the palladium center, the "naked" palladium atoms can clump together.[3]
-
Oxidation: Exposure to oxygen can lead to the formation of inactive Pd(II) species and can also degrade the stabilizing phosphine ligands.[3]
To prevent this, it is crucial to use robust ligands, maintain a strictly inert atmosphere, and run the reaction at the lowest effective temperature.[3]
Q2: How critical is the choice of solvent?
A2: The solvent is a critical parameter that is often underestimated.[11][12][13][14] It influences the reaction in several ways:
-
Catalyst Stability: Coordinating solvents can compete with the ligands for binding to the palladium center, potentially destabilizing the catalyst.[11]
-
Reagent and Base Solubility: The solvent affects the solubility of the reactants and the base, which in turn impacts the reaction rate and efficiency.
-
Impurities: Solvents can contain impurities that can poison the catalyst.[15][16] For instance, traces of precursors from the solvent manufacturing process can significantly decrease conversion.[15][16] It is therefore essential to use high-purity, dry, and degassed solvents.
Q3: What is the multifaceted role of the base in this reaction?
A3: The base plays several crucial, and sometimes conflicting, roles in the Suzuki-Miyaura coupling:[1][9][17]
-
Activation of the Boronic Acid: The primary positive role of the base is to activate the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[1][7][17]
-
Formation of the Active Palladium Complex: The base can participate in the formation of key intermediates in the catalytic cycle.[17]
-
Negative Effects: An inappropriate choice or excess of base can lead to the formation of unreactive borate species or undesired side reactions.[9] The selection of the base must be carefully optimized for the specific substrates and catalyst system.
Q4: Can impurities in my starting materials affect the catalyst?
A4: Absolutely. Impurities in either the this compound or the boronic acid can act as catalyst poisons. Common culprits include sulfur-containing compounds or other halides from the synthesis of the starting materials. It is advisable to use highly purified starting materials to ensure consistent and efficient catalysis.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (2.2-2.5 equiv.), and the base (e.g., K₃PO₄, 3.0-4.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) via cannula or syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add the required amount of the catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC, GC, or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a common deactivation pathway.
Caption: A common catalyst deactivation pathway leading to palladium black.
References
- White Rose Research Online.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- AIChE - Proceedings. (402e)
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Wikipedia. Suzuki reaction.
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- RSC Publishing.
- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF.
- Benchchem. How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
- ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
- York Research Database.
- Benchchem.
- Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Benchchem. Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Bromo-1-butene.
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- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up 3,3'-Dibromo-4,4'-dimethoxybiphenyl Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl. As a crucial intermediate in the development of liquid crystals, pharmaceuticals, and polymers, mastering its synthesis at scale is paramount.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of its synthesis, focusing on the prevalent Suzuki-Miyaura and Ullmann coupling methodologies.
Section 1: Core Synthesis Strategies & Scale-Up Considerations
The synthesis of this compound typically relies on carbon-carbon bond formation. While several methods exist, two are most prominent for their scalability and reliability: the classic Ullmann coupling and the modern Suzuki-Miyaura cross-coupling.[2]
-
Ullmann Coupling: This reaction involves the homocoupling of an aryl halide using a copper catalyst at elevated temperatures.[3][4] While robust and cost-effective, the harsh conditions can be a limitation.[3] A potential precursor for this route is 1,2-dibromo-4,5-dimethoxybenzene.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid, this method is favored for its milder conditions, high yields, and broad functional group tolerance.[2][5] This is often the preferred route for complex, multi-step syntheses.
Scaling any chemical reaction introduces challenges not always apparent at the bench scale. Key physical and chemical principles become critical:
-
Heat and Mass Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[6] Inefficient stirring can also lead to poor mass transfer, creating non-homogeneous reaction mixtures.
-
Reagent Addition and Concentration Gradients: The rate of addition for reagents becomes crucial. Slow, controlled addition is often necessary to manage exotherms and avoid creating localized areas of high concentration that can promote side reactions.
-
Purification Strategy: Methods that are straightforward on a small scale, like column chromatography, are often impractical for multi-kilogram production. Developing a scalable purification method, such as recrystallization or distillation, is essential.[7][8]
Section 2: Troubleshooting Guide - Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool, but its multi-component nature makes it susceptible to various issues, especially during scale-up.
Question 1: My reaction is showing a significant amount of homocoupling byproducts (e.g., 4,4',5,5'-tetramethoxybiphenyl). What is the primary cause and how can I prevent this?
Answer: The most common cause of homocoupling of the boronic acid partner is the presence of oxygen.[9] Oxygen can facilitate an oxidative pathway that leads to the undesired symmetrical biaryl. As you scale up, ensuring a completely inert atmosphere becomes more challenging but is absolutely critical.
Troubleshooting & Optimization:
-
Rigorous Degassing: Solvents must be thoroughly degassed. For larger volumes, sparging with an inert gas (argon or nitrogen) for 30-60 minutes is more effective than the freeze-pump-thaw method. Ensure the gas is bubbled through the solvent via a subsurface tube.
-
Inert Atmosphere: The reaction vessel must be purged with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. Using Schlenk lines or a glovebox is standard practice.[10]
-
Catalyst Choice: While Pd(OAc)₂ is a common precursor, it requires in-situ reduction to the active Pd(0) species. Incomplete reduction can lead to side reactions. Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄, or a well-defined precatalyst can sometimes mitigate homocoupling.[11]
-
Base Purity and Addition: Ensure the base (e.g., K₂CO₃, K₃PO₄) is dry and of high purity. Add it before the final degassing procedure.
Question 2: The reaction is sluggish or stalls completely after scaling up, and I'm observing palladium black precipitation. What is happening to my catalyst?
Answer: The precipitation of palladium black indicates the agglomeration of the Pd(0) catalytic species, rendering it inactive. This is a common failure mode in cross-coupling reactions and can be exacerbated at scale due to several factors.
Troubleshooting & Optimization:
-
Ligand Selection & Ratio: The phosphine ligand's primary role is to stabilize the monoligated Pd(0) species, which is the active catalyst.[11] For electron-deficient aryl bromides like your substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often superior to simpler ligands like PPh₃. They promote reductive elimination and protect the palladium center. Ensure a proper Pd:ligand ratio (typically 1:1 to 1:2 for bidentate ligands) is maintained.
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. Localized overheating due to poor mixing is a major concern in large reactors. Ensure efficient stirring (e.g., with an overhead mechanical stirrer) and uniform heating.
-
Concentration: Reactions that are too dilute can slow down the catalytic cycle, giving the catalyst more time to decompose. Conversely, excessively high concentrations can lead to solubility issues and poor mixing. A typical concentration range is 0.1-0.5 M.
Question 3: My yield is inconsistent, and workup is complicated by emulsions. How can I develop a more robust procedure?
Answer: Inconsistent yields often point to subtle variations in reagent quality or reaction setup. Emulsions during aqueous workup are a common physical problem at a larger scale.
Troubleshooting & Optimization:
-
Reagent Quality Control: Ensure all reagents—aryl halide, boronic acid, base, and solvent—are of consistent and high purity. Water content in solvents and bases can be particularly detrimental.
-
Workup Modification:
-
Filtration First: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the palladium black and inorganic salts before the aqueous extraction. This often simplifies the subsequent steps.
-
Solvent Choice: If using ethereal solvents like THF, they can be partially water-miscible, promoting emulsions. Consider switching to a more hydrophobic solvent like toluene or CPME (cyclopentyl methyl ether) for the reaction, which will also simplify the phase separation.
-
Breaking Emulsions: If an emulsion forms, adding a saturated brine solution can help break it by increasing the ionic strength of the aqueous phase. Sometimes, allowing the mixture to stand for an extended period or gentle agitation can also resolve the issue.
-
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Scalable workflow for Suzuki-Miyaura coupling.
Section 3: Troubleshooting Guide - Ullmann Coupling
The Ullmann reaction's simplicity is attractive for large-scale synthesis, but its high-temperature nature presents unique challenges.[3][12]
Question 1: My Ullmann coupling reaction requires very high temperatures (>200 °C) and gives a low yield of the desired biphenyl, with significant starting material recovery.
Answer: This is a classic issue of insufficient reactivity. The Ullmann reaction is highly dependent on the nature of the copper catalyst and the reaction conditions.
Troubleshooting & Optimization:
-
Copper Activation: Standard copper powder may not be sufficiently active. Activation is often necessary. This can be achieved by briefly washing the copper powder with dilute HCl, followed by water, ethanol, and ether washes to remove the oxide layer, then drying under vacuum. Commercially available "activated copper bronze" is also an option.
-
Solvent Choice: The reaction is often performed in a high-boiling polar aprotic solvent like DMF, DMAc, or NMP. In some cases, running the reaction neat (without solvent) can be effective if the starting material melts at the reaction temperature.
-
Use of Additives: The addition of a ligand, such as 1,10-phenanthroline, can sometimes accelerate the reaction and allow for lower temperatures, although this adds cost and complexity.[4]
-
Aryl Halide Reactivity: The reactivity order for aryl halides in Ullmann couplings is I > Br > Cl. If you are starting with a dibromo-dimethoxybenzene, the reaction will be slower than with the corresponding diiodo derivative.[13]
Question 2: The reaction produces a significant amount of dark, tar-like byproducts, making purification nearly impossible.
Answer: Tar formation is indicative of thermal decomposition of the starting materials, product, or solvent at the very high temperatures required for the reaction.
Troubleshooting & Optimization:
-
Temperature & Time Optimization: This is the most critical parameter. Run a series of small-scale experiments to find the minimum temperature and time required for an acceptable conversion. Even a 10-20 °C reduction can dramatically decrease byproduct formation.
-
Inert Atmosphere: Although a copper-mediated reaction, it is still crucial to run it under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions that contribute to tar formation.
-
Purification of Crude Material: If some tar is unavoidable, a "hot filtration" can be effective. After the reaction, add a high-boiling aromatic solvent like toluene or xylene, heat the mixture, and filter it while hot to remove the insoluble copper salts and some polymeric byproducts. The desired product should be soluble. The filtrate can then be concentrated and purified further, often by recrystallization.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for these reactions? A: Always consult the Safety Data Sheet (SDS) for all chemicals used.[14][15][16][17]
-
Chemical Hazards: Brominated aromatic compounds can be irritants and are harmful if swallowed or inhaled. Handle them in a well-ventilated fume hood.
-
Palladium Catalysts: While not highly toxic, palladium catalysts can be potent sensitizers. Avoid inhalation of dust and skin contact.
-
Solvents: Many solvents used (e.g., THF, Toluene, DMF) are flammable and have specific health hazards.
-
Scale-Up Hazards: Be mindful of potential exotherms, especially when adding bases or quenching the reaction. Use appropriate reactor materials and have a cooling plan in place.[6]
Q: Which analytical techniques are best for monitoring and purity assessment? A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for a quick qualitative check. For quantitative analysis of conversion and byproduct formation, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are preferred.
-
Purity Assessment: The purity of the final product should be assessed using GC or HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Q: How can I effectively remove residual palladium to meet pharmaceutical specifications (<10 ppm)? A: Achieving very low palladium levels requires specific purification steps.
-
Metal Scavengers: After the initial workup, the crude product (dissolved in a suitable solvent) can be treated with a metal scavenger. These are functionalized silica gels or polymers with thiol or other groups that chelate palladium.
-
Activated Carbon: Stirring the product solution with activated carbon can effectively adsorb residual palladium.
-
Recrystallization: Multiple recrystallizations are often very effective at reducing metal impurities, as the metal complexes tend to remain in the mother liquor.
Q: What are the typical conditions for recrystallizing this compound? A: Recrystallization is the most scalable purification method.[7][8] The choice of solvent is key. A good starting point is a solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Single Solvent: Consider solvents like ethanol, isopropanol, or ethyl acetate.
-
Solvent/Anti-Solvent System: A common approach is to dissolve the crude product in a good solvent (e.g., dichloromethane or THF) at room temperature and then slowly add an "anti-solvent" in which the product is insoluble (e.g., hexanes or methanol) until turbidity is observed. Cooling this mixture will induce crystallization.
Troubleshooting Logic for Cross-Coupling Reactions
Caption: General troubleshooting flowchart for cross-coupling reactions.
Section 5: Summary Data & Protocols
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Suzuki-Miyaura Coupling | Ullmann Coupling |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Copper (e.g., Cu powder, CuI) |
| Catalyst Loading | 0.1 - 2 mol% | 100 - 200 mol% (Stoichiometric) |
| Ligand | Phosphine-based (e.g., SPhos, PPh₃) | Often none; sometimes 1,10-phenanthroline |
| Base/Reagent | K₂CO₃, K₃PO₄, Cs₂CO₃ | None (reductive coupling) |
| Solvent | Toluene, THF, Dioxane, 2-MeTHF/H₂O | DMF, NMP, or neat |
| Temperature | 60 - 110 °C | 180 - 250 °C |
| Key Challenge | Catalyst deactivation, O₂ sensitivity | High temperature, byproduct formation |
Protocol: Gram-Scale Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific laboratory conditions and scales.
Materials:
-
1,2-Dibromo-4,5-dimethoxybenzene (1.0 eq)
-
(4-Methoxy-3-bromophenyl)boronic acid (2.2 eq)
-
Pd(OAc)₂ (0.01 eq, 1 mol%)
-
SPhos (0.022 eq, 2.2 mol%)
-
K₃PO₄ (powdered, dried) (3.0 eq)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: A multi-neck, round-bottom flask equipped with a mechanical overhead stirrer, reflux condenser, and thermocouple is oven-dried and assembled while hot. The vessel is allowed to cool to room temperature under a stream of nitrogen.
-
Reagent Charging: To the flask, add 1,2-dibromo-4,5-dimethoxybenzene, (4-methoxy-3-bromophenyl)boronic acid, and powdered K₃PO₄.
-
Inerting: The vessel is evacuated and backfilled with nitrogen three times.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., in a 10:1 ratio) via cannula.
-
Catalyst Addition: In a separate vial under nitrogen, weigh Pd(OAc)₂ and SPhos. Add a small amount of degassed toluene to form a slurry and transfer this to the main reaction flask via cannula.
-
Reaction: Begin vigorous stirring and heat the mixture to 90-95 °C. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by taking small, quenched aliquots and analyzing by GC or LCMS until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad with toluene. Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford pure this compound.
References
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health. Available at: [Link]
-
Dannan, G. A., et al. Purification of polybrominated biphenyl congeners. Taylor & Francis Online. Available at: [Link]
-
Levin, M. D., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]
-
FAO AGRIS. Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. FAO AGRIS. Available at: [Link]
-
Exposome-Explorer. Dibromobiphenyl MSDS. Exposome-Explorer. Available at: [Link]
-
Blakey, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]
- MacLeod, M. J., et al. (2014). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]
- ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
-
Gorobets, E., McDonald, R., & Keay, B. A. (2006). Diastereospecific intramolecular Ullmann couplings: unique chiral auxiliary for the preparation of 3,3'-disubstituted MeO-BIPHEP derivatives. Organic Letters. Available at: [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
CP Lab Safety. This compound, 5g, Each. CP Lab Safety. Available at: [Link]
-
MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]
-
Zhao, W., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health (NIH). Available at: [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
ResearchGate. (2018). A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ-generated Pd nanoparticles. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL. Organic Syntheses. Available at: [Link]
-
National Institutes of Health (NIH). (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH). Available at: [Link]
-
Organic Syntheses. Biphenyl, 3,3'-dimethyl-. Organic Syntheses. Available at: [Link]
- Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry.
-
National Institutes of Health (NIH). 4,4′-Diiodo-3,3′-dimethoxybiphenyl. National Institutes of Health (NIH). Available at: [Link]
- ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
-
ResearchGate. (2025). Analytical Method of Polybrominated Biphenyl Ethers(PBDEs) in Environmental Samples. ResearchGate. Available at: [Link]
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- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Welcome to the dedicated technical support guide for the synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl. This resource is tailored for researchers, medicinal chemists, and materials scientists. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-tested experience.
Frequently Asked Questions (FAQs)
Q1: I am starting the synthesis of this compound. What is the most common and effective synthetic strategy?
The most direct and frequently employed strategy is the electrophilic bromination of the commercially available precursor, 4,4'-dimethoxybiphenyl. This approach is often favored for its atom economy and fewer synthetic steps compared to cross-coupling strategies.
However, the success of this route hinges on controlling the regioselectivity. The two methoxy groups are powerful activating, ortho, para-directing substituents. Since the para positions are occupied by the biphenyl linkage, electrophilic attack is directed to the ortho positions (C3, C5, C3', and C5'). The primary challenge is to achieve selective dibromination at the 3 and 3' positions while minimizing under-reaction and over-bromination (i.e., the formation of tetra-bromo species).
An alternative, though more complex, route is the Ullmann homocoupling of a 3-bromo-4-methoxyphenyl halide precursor.[1][2] This method offers precise control over the regiochemistry but requires the synthesis of the starting monomer and often involves harsh reaction conditions, such as high temperatures (>100 °C) and the use of activated copper.[2]
Recommendation: For most applications, direct bromination is the more practical starting point. Our troubleshooting guide will focus primarily on optimizing this critical step.
Q2: My direct bromination of 4,4'-dimethoxybiphenyl is giving a low yield and a mixture of products. How can I improve the selectivity for the 3,3'-dibromo derivative?
This is the most common issue encountered in this synthesis. A complex product mixture typically arises from either incomplete reaction or over-bromination. Here’s a systematic guide to troubleshoot this step.
Causality: The high reactivity of the dimethoxy-activated aromatic rings makes them susceptible to multiple halogenations. The choice of brominating agent, solvent, and temperature are the critical parameters that dictate the reaction's outcome.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Conversion | 1. Insufficiently reactive brominating agent. 2. Poor solubility of starting material. 3. Insufficient reaction time or low temperature. | 1. While selective, N-Bromosuccinimide (NBS) may be slow. Ensure its quality is high. Molecular bromine (Br₂) is more reactive but harder to control. 2. Switch to a solvent that fully dissolves 4,4'-dimethoxybiphenyl, such as N,N-Dimethylformamide (DMF), Chloroform, or Acetic Acid. 3. Monitor the reaction by TLC. If the starting material is consumed slowly, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C) or extending the reaction time. |
| Over-bromination | 1. Brominating agent is too reactive (e.g., neat Br₂). 2. Stoichiometry is incorrect (excess brominating agent). 3. Reaction temperature is too high. | 1. Use a milder brominating agent like N-Bromosuccinimide (NBS) . The in-situ generation of a low concentration of Br₂ from NBS provides better control.[3] 2. Use a precise stoichiometry of 2.05 to 2.2 equivalents of NBS. This slight excess ensures the consumption of starting material without significantly promoting the formation of the tetra-bromo byproduct. 3. Run the reaction at or below room temperature initially. Exothermic reactions can accelerate over-bromination. |
| Impure Product | Formation of mono-bromo, tri-bromo, and tetra-bromo species alongside the desired product. | This is fundamentally a purification challenge. Even optimized reactions may yield small amounts of side products. Effective purification is non-negotiable (See Q3). |
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for synthesis optimization.
Q3: I have a crude mixture after the reaction. What is the best method for purifying this compound?
Purification of polybrominated biphenyls requires careful technique, as the desired product, starting material, and byproducts often have similar polarities.[4][5][6]
-
Aqueous Workup: First, quench the reaction (e.g., with aqueous sodium thiosulfate if Br₂ was used, or water for NBS). Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water and brine to remove the solvent (e.g., DMF) and inorganic salts.
-
Column Chromatography: This is almost always necessary to achieve high purity.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar solvent system is effective. Start with a low-polarity eluent like 99:1 Hexane:Ethyl Acetate and gradually increase the polarity. The expected elution order is: tetra-bromo byproduct (least polar) -> 3,3'-dibromo product -> mono-bromo byproduct -> 4,4'-dimethoxybiphenyl (most polar).
-
-
Recrystallization: After chromatography, recrystallization can be used to obtain analytically pure, crystalline material.
-
Solvent Screening: Test solvents like ethanol, isopropanol, toluene, or hexane mixtures. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Q4: How can I confirm the identity and purity of my final product? What should the characterization data look like?
Standard analytical techniques are used to confirm the structure and assess the purity of the final compound.
-
¹H NMR (Proton NMR): Due to the molecule's C₂ symmetry, the proton NMR spectrum is relatively simple and highly diagnostic.
-
Methoxy Protons (-OCH₃): A sharp singlet at ~3.9 ppm, integrating to 6H.
-
Aromatic Protons: Three distinct signals in the aromatic region (~6.9-7.5 ppm).
-
A doublet for H5/H5' (ortho to the bromo group).
-
A doublet of doublets for H6/H6' (ortho to the biphenyl linkage and meta to the bromo group).
-
A doublet for H2/H2' (ortho to the biphenyl linkage and meta to the bromo group).
-
-
-
¹³C NMR (Carbon NMR): Symmetry dictates that there will be 7 unique carbon signals.
-
Mass Spectrometry (MS): This is definitive for confirming bromination. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a compound with two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺. You should observe three peaks at m/z = 370, 372, and 374 in an approximate 1:2:1 intensity ratio.
-
Melting Point: The literature melting point is approximately 164-168 °C. A sharp melting range within this window is a good indicator of high purity.
Experimental Protocol
Protocol: Synthesis of this compound via NBS Bromination
This protocol is a representative methodology and should be adapted based on laboratory results and safety considerations.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,4'-dimethoxybiphenyl (1.0 eq). Dissolve the solid in N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (NBS) (2.1 eq). Add the NBS to the reaction flask in portions over 15-20 minutes at room temperature. The reaction is mildly exothermic; if the temperature rises above 40 °C, cool the flask with a water bath.
-
Reaction: Stir the reaction mixture at room temperature. Protect the reaction from light by covering the flask with aluminum foil, as radical side reactions can be initiated by light.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water (to remove DMF), 1M sodium thiosulfate solution (to remove any bromine traces), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound. Further purification can be achieved by recrystallization from ethanol.
Mechanistic Insight
The bromination of 4,4'-dimethoxybiphenyl is a classic example of electrophilic aromatic substitution. The methoxy group strongly activates the ring and directs the incoming electrophile (Br⁺) to the ortho position.
Caption: Electrophilic aromatic substitution mechanism.
References
-
Purification of polybrominated biphenyl congeners - PubMed. Available from: [Link]
-
Purification of polybrominated biphenyl congeners - Taylor & Francis Online. Available from: [Link]
-
Purification of polybrominated biphenyl congeners - Michigan State University. Available from: [Link]
-
Method for extraction, isolation, and detection of free polybrominated biphenyls (PBBs) from plasma, feces, milk, and bile using - ACS Publications. Available from: [Link]
-
Toxicological Profile for Polybrominated Biphenyls - Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction - Journal of Visualized Experiments. Available from: [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Diastereospecific intramolecular Ullmann couplings: unique chiral auxiliary for the preparation of 3,3'-disubstituted MeO-BIPHEP derivatives - PubMed. Available from: [Link]
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Supplementary Information - Beilstein Journals . Available from: [Link]
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What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available from: [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents.
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Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions - Organic Letters - ACS Publications. Available from: [Link]
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Supplementary Information for - The Royal Society of Chemistry . Available from: [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - University of London. Available from: [Link]
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This compound, 5g, Each - CP Lab Safety. Available from: [Link]
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This compound - MySkinRecipes. Available from: [Link]
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Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkat USA. Available from: [Link]
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Biphenyl, 3,3'-dimethyl- - Organic Syntheses Procedure. Available from: [Link]
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N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols - Indian Chemical Society. Available from: [Link]
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4,4'-dibromobiphenyl - Organic Syntheses Procedure. Available from: [Link]
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Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - Western Kentucky University. Available from: [Link]
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Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. Available from: [Link]
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A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide - Oriental Journal of Chemistry. Available from: [Link]
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On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene - PubMed. Available from: [Link]
- A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents.
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Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB) - Indian Journal of Pure & Applied Physics. Available from: [Link]
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.
-
2,6-Dibromo-3,4,5-trimethoxybenzoic acid - NIH. Available from: [Link]
-
This compound, 1 gram, Each - CP Lab Safety. Available from: [Link]
- Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents.
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common pitfalls in handling 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3,3'-Dibromo-4,4'-dimethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when handling and utilizing this versatile chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, handling, and applications of this compound.
Q1: What are the fundamental properties of this compound?
A1: this compound is a symmetrically substituted aromatic compound. Its key properties are summarized below.
| Property | Value |
| CAS Number | 108989-36-2[1][2][3] |
| Molecular Formula | C₁₄H₁₂Br₂O₂[1] |
| Molecular Weight | 372.06 g/mol [1] |
| Appearance | White to off-white powder or crystals |
| Melting Point | 164.0 to 168.0 °C |
Q2: What are the primary applications of this compound?
A2: This compound is a valuable building block in organic synthesis. It is primarily used as an intermediate for producing more complex molecules, particularly in the fields of:
-
Liquid Crystals: Its rigid biphenyl core makes it a suitable precursor for liquid crystal materials used in display technologies.[1]
-
Pharmaceuticals: It serves as a starting material for the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Polymer Chemistry: It can be used to modify polymer properties to enhance stability and performance.[1]
Q3: What are the recommended storage and handling conditions?
A3: Proper storage and handling are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances.[1][4] Room temperature storage is generally acceptable, though a cool and dark place (<15°C) is recommended for long-term stability.
-
Handling: Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6] Avoid direct contact with skin and eyes.[5]
Q4: What is the general solubility profile of this compound?
A4: While specific quantitative data is scarce, a qualitative solubility profile can be predicted based on its structure—a nonpolar biphenyl core with moderately polar methoxy groups. The principle of "like dissolves like" is a good guide.[7]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Notes |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Moderate to High | The nonpolar aromatic core interacts favorably with these solvents. Often used in cross-coupling reactions. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | Good general-purpose solvents for moderately polar organic compounds.[7] |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | Moderate | Ethers can solvate the molecule, with THF and dioxane being common choices for reaction media.[7] |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are effective at dissolving a wide range of compounds and are often used to overcome solubility issues in reactions.[8] |
| Alcohols | Methanol, Ethanol | Low | The compound's largely nonpolar nature limits its solubility in highly polar protic solvents. |
| Water | - | Insoluble | As an organobromine compound, it is expected to be immiscible with water. |
Troubleshooting Guide: Navigating Experimental Challenges
This section provides in-depth, cause-and-effect troubleshooting for common issues encountered during reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This is one of the most frequent challenges. A systematic diagnosis is key to identifying the root cause.
Q: My Suzuki-Miyaura reaction with this compound is not working. I see only starting material. What should I investigate?
A: A failed Suzuki coupling can stem from several factors. The methoxy groups on the biphenyl core are electron-donating, which can make the C-Br bond less reactive towards oxidative addition—the first and often rate-limiting step in the catalytic cycle.[9] Let's break down the potential culprits.
Workflow for Troubleshooting Low Cross-Coupling Yield
Caption: A systematic workflow for diagnosing low-yield Suzuki reactions.
Causality & Solutions:
-
Poor Solubility: Inadequate solubility of the starting material is a common reason for failed reactions, as the reaction occurs in the solution phase.[10]
-
The "Why": If your starting material is not fully dissolved at the reaction temperature, its effective concentration is too low for the catalytic cycle to proceed efficiently.
-
The Fix: Switch to a solvent with better solvating power for your substrate, such as Toluene, Dioxane, or DMF.[10] Increasing the reaction temperature can also improve solubility.[11]
-
-
Inactive Catalyst System: The choice of palladium source and ligand is critical, especially for electron-rich aryl bromides.
-
The "Why": The electron-donating methoxy groups make the carbon-bromine bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[9][12] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.
-
The Fix: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[13] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.[13][14] Ensure your palladium source is fresh and that solvents are rigorously degassed to prevent catalyst oxidation.
-
-
Suboptimal Reaction Conditions: Temperature and the choice of base play a synergistic role.
-
The "Why": Cross-coupling reactions with aryl bromides often require elevated temperatures (typically 80-110 °C) to overcome the activation energy for oxidative addition.[11] The base is required to activate the boronic acid for the transmetalation step.[15]
-
The Fix: Ensure your reaction is heated sufficiently. If temperature is not the issue, screen different bases. While Na₂CO₃ is common, sometimes a stronger (e.g., Cs₂CO₃) or non-aqueous base (e.g., K₃PO₄) can be more effective.[13][16]
-
Issue 2: Significant Formation of a Dehalogenated Side Product
Q: My reaction produces the desired coupled product, but I also see a significant amount of 4,4'-dimethoxybiphenyl (the hydrodehalogenated byproduct). How can I prevent this?
A: This side reaction, known as hydrodehalogenation, is a classic pitfall in palladium-catalyzed cross-couplings.[13][17] It occurs when the aryl group on the palladium intermediate undergoes reductive elimination with a hydride ligand instead of the desired coupling partner.[9][13]
Competing Reaction Pathways: Coupling vs. Dehalogenation
Caption: The catalytic intermediate can proceed down the desired cross-coupling pathway or an undesired hydrodehalogenation pathway.
Causality & Solutions:
The formation of the palladium-hydride (Pd-H) species is the root cause.[13] This can arise from trace water, certain bases, or solvents.[14] Your goal is to make the desired reductive elimination (C-C bond formation) kinetically faster than the undesired reductive elimination (C-H bond formation).
| Parameter | Cause of Dehalogenation | Recommended Solution |
| Ligand | Ligands that are not bulky enough may allow for the formation and persistence of Pd-H species. | Use bulky, electron-rich ligands (e.g., XPhos, SPhos, bulky NHCs). These accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[13] |
| Base | Strong bases like NaOtBu can promote dehalogenation.[18][19] Some bases may contain or generate hydride sources. | Switch to a weaker inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[13] |
| Solvent | Protic solvents (alcohols) or solvents that can degrade to provide hydride sources (like DMF) can be problematic.[13][20] | Use aprotic, non-protic donor solvents like Toluene, Dioxane, or THF. Ensure solvents are anhydrous and thoroughly degassed. |
| Temperature | Higher temperatures can sometimes increase the rate of dehalogenation. | Try running the reaction at a lower temperature (e.g., 80°C instead of 110°C) if the desired reaction proceeds efficiently enough.[13] |
| Reagent Purity | Impurities in reagents or solvents can act as hydride sources. | Use high-purity, anhydrous reagents and solvents. |
Issue 3: Formation of Homocoupled Biphenyl Product
Q: I am attempting a cross-coupling reaction, but I am isolating a significant amount of a symmetrical biphenyl product derived from the starting material. What causes this?
A: This side reaction is a homocoupling, often referred to as an Ullmann-type reaction, where two molecules of your starting aryl bromide couple together.[21][22]
Causality & Solutions:
-
The "Why": This is particularly common in copper-catalyzed reactions but can also occur as a side reaction in palladium catalysis, especially at high temperatures and high catalyst loadings.[22][23] The mechanism can involve the formation of an organometallic intermediate that reacts with a second molecule of the aryl halide.[22]
-
The Fix:
-
Lower the Temperature: High temperatures can promote homocoupling. Try to find the minimum temperature at which the desired cross-coupling proceeds.
-
Optimize Catalyst Loading: While counterintuitive, excessively high concentrations of the catalyst can sometimes favor side reactions. Use the recommended catalytic amount (typically 1-5 mol%).
-
Ensure Efficient Stirring: Poor mixing can create localized areas of high reagent concentration, potentially leading to side reactions.
-
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the mono-arylation of this compound, optimized to minimize common pitfalls.
Objective: To synthesize 3-Bromo-4,4'-dimethoxy-3'-(aryl)biphenyl.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (3 mol%)
-
K₃PO₄ (3.0 eq.)
-
Dioxane:Water (4:1 mixture, degassed)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, K₃PO₄, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add the degassed Dioxane:Water solvent mixture. Degassing can be achieved by bubbling argon through the solvent for 30 minutes prior to use.
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot. The dehalogenated byproduct, if present, will be even less polar.[17]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
References
- BenchChem Technical Support Team. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
- Orbach, M., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- BenchChem. (2025).
- Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
- Dolly Corporation. (2025).
- MySkinRecipes. (n.d.). This compound.
- Reddit User Discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.
- TCI America. (n.d.). This compound.
- CP Lab Safety. (n.d.). This compound, 5g, Each.
- TCI Chemicals. (n.d.). This compound.
- TCI Chemicals (India) Pvt. Ltd. (n.d.). This compound 108989-36-2.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Ullmann reaction.
- Varga, M., et al. (2020). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- Echemi. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents.
- BenchChem. (2025). Solubility Profile of 3,4-Dimethoxyphenyl Formate in Organic Solvents: A Technical Overview.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl: An HPLC-Centric Comparative Study
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible results and the assurance of safety and efficacy in the final active pharmaceutical ingredient (API). 3,3'-Dibromo-4,4'-dimethoxybiphenyl is a key building block in the synthesis of various organic materials, including liquid crystals and pharmaceuticals.[1] Its purity is paramount, as even trace impurities can significantly impact the stereochemistry, yield, and pharmacological profile of the final product.
This guide provides an in-depth, technically-grounded comparison of analytical methods for determining the purity of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind the chosen HPLC parameters and objectively compare its performance against alternative techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and established analytical principles.
The Analytical Imperative: Why Purity Matters
In the synthesis of complex molecules, impurities can arise from various sources, including residual starting materials, by-products from side reactions, and degradation products. For this compound, potential impurities could include mono-brominated species, isomers with different bromine substitution patterns, or unreacted starting materials from its synthesis, which often involves the bromination of 4,4'-dimethoxybiphenyl. The presence of these impurities can have cascading effects in a multi-step synthesis, leading to downstream products with altered biological activity or toxicity. Therefore, a reliable and validated analytical method for purity assessment is a critical component of quality control.
High-Performance Liquid Chromatography (HPLC): A Detailed Protocol and Rationale
HPLC is a cornerstone of modern analytical chemistry, offering high resolution, sensitivity, and versatility.[2][3] For a non-polar compound like this compound, reversed-phase HPLC is the method of choice.[4][5][6][7][8] In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.[4][5][6][7][8]
The Causality Behind Method Parameters
The selection of HPLC parameters is a scientifically driven process aimed at achieving optimal separation and detection.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is well-suited for separating hydrophobic molecules like halogenated biphenyls.[4][9] The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the analyte, leading to good retention and separation from more polar impurities.[6][7]
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC.[5][10] Acetonitrile is a polar aprotic organic solvent that is miscible with water and has a low viscosity, which allows for lower backpressure and better column efficiency.[10][11] The ratio of acetonitrile to water is a critical parameter that controls the elution strength of the mobile phase. A higher proportion of acetonitrile (the organic modifier) will decrease the polarity of the mobile phase, leading to faster elution of non-polar compounds.[5][9][10] A gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of compounds with a wide range of polarities.[9]
-
Detection: this compound contains aromatic rings, which are strong chromophores, making UV detection a suitable and sensitive method. The bromine substituents on the aromatic rings can cause a redshift in the maximum absorption wavelength (λmax).[12] While biphenyl itself absorbs around 250 nm, the presence of methoxy and bromo groups will shift this. A diode array detector (DAD) is advantageous as it can acquire spectra across a range of wavelengths, allowing for the determination of the optimal detection wavelength and the assessment of peak purity. Based on the structure, a detection wavelength in the range of 254-280 nm is expected to provide good sensitivity.
Experimental Protocol: HPLC Purity Analysis
This protocol is designed to be a self-validating system, with system suitability tests ensuring the reliability of the results, in line with guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[13][14][15][16][17][18][19]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 70% B
-
18-20 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (or optimal wavelength determined by DAD)
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Before sample analysis, inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plate count for the main peak should be greater than 2000.
5. Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Visualizing the HPLC Workflow
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A Comparative Guide to the Characterization of 3,3'-Dibromo-4,4'-dimethoxybiphenyl: NMR Spectroscopy vs. Gas Chromatography-Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a cornerstone of rigorous scientific inquiry. 3,3'-Dibromo-4,4'-dimethoxybiphenyl is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds, making its unambiguous characterization paramount. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present predicted NMR data alongside a detailed GC-MS protocol, and offer a critical evaluation to guide your analytical strategy.
The Imperative of Purity and Structural Verification
In any synthetic pathway, confirming the identity and purity of intermediates is crucial to ensure the desired outcome of the final product. For a molecule like this compound, with its specific substitution pattern, even minor isomeric impurities can significantly impact the properties and reactivity in subsequent steps. Therefore, employing robust analytical methods for its characterization is not just a matter of good practice but a necessity for reproducible and reliable research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach to Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and stereochemistry of atoms.
The Causality Behind NMR Predictions
In the absence of readily available experimental spectra for this compound, we can turn to predictive algorithms. These tools, such as those integrated into software like ChemDraw, utilize extensive databases of known chemical shifts and coupling constants, applying established principles of additivity and substituent effects to estimate the NMR spectrum of a novel compound. While predicted data should always be confirmed experimentally when possible, it provides a robust hypothesis for the expected spectral features.
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the understanding that the bromine atoms and methoxy groups will exert specific electronic effects on the aromatic protons and carbons, influencing their resonance frequencies.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2, H-2' | 7.65 | d | 2.1 |
| H-5, H-5' | 7.05 | d | 8.5 |
| H-6, H-6' | 7.45 | dd | 8.5, 2.1 |
| OCH₃ | 3.90 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1, C-1' | 138.5 |
| C-2, C-2' | 132.8 |
| C-3, C-3' | 112.0 |
| C-4, C-4' | 157.0 |
| C-5, C-5' | 111.5 |
| C-6, C-6' | 129.5 |
| OCH₃ | 56.5 |
Experimental Protocol: Acquiring an NMR Spectrum
A standard protocol for acquiring a high-quality NMR spectrum is essential for validating predicted data or for routine analysis.[1][2][3][4][5]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be around 4-5 cm.
-
Addition of Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
Acquisition of ¹H NMR Spectrum:
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).
-
For a simple molecule like this, a standard single-pulse experiment is usually sufficient.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
A proton-decoupled experiment is commonly used to simplify the spectrum and improve signal-to-noise.
-
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final, interpretable spectrum.
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Separation and Identification
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like halogenated biphenyls.
The Synergy of Separation and Detection
In GC-MS, the sample is first vaporized and separated into its individual components in a capillary column based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification.
Experimental Protocol: GC-MS Analysis of Brominated Biphenyls
The following is a detailed protocol for the analysis of brominated biphenyls, adapted from established methods.[1][4][6]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., toluene or hexane) at a concentration of approximately 1-10 µg/mL.
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Set to splitless mode with an injection volume of 1 µL. The injector temperature should be optimized to ensure efficient vaporization without thermal degradation (e.g., 280-300°C).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for the separation of halogenated aromatic compounds.
-
Oven Temperature Program: A temperature gradient is employed to achieve good separation. A typical program might be: initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C, and hold for 5 minutes.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.
-
Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Acquisition Mode: The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum of each eluting compound or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring only characteristic ions. For this compound, key ions to monitor would include the molecular ion and fragment ions resulting from the loss of bromine and methoxy groups.
-
-
-
Data Analysis: The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can be compared to a library of known spectra or interpreted based on fragmentation patterns to confirm the structure.
Caption: Workflow for GC-MS Analysis.
Objective Comparison: NMR vs. GC-MS
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Separates compounds based on volatility and polarity, followed by mass-based detection. |
| Information Provided | Detailed structural information including connectivity, stereochemistry, and dynamic processes. | Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns for structural clues. Provides separation of mixtures. |
| Sample State | Solution (or solid-state with specialized techniques). | Volatilizable compounds. |
| Sample Preparation | Relatively simple, requires dissolution in a deuterated solvent. | Requires dissolution in a volatile solvent. Derivatization may be needed for non-volatile compounds. |
| Sensitivity | Lower sensitivity, typically requires mg quantities. | High sensitivity, can detect compounds at the picogram to femtogram level. |
| Quantitative Analysis | Can be highly quantitative (qNMR) with proper standards. | Can be quantitative with appropriate calibration. |
| Destructive? | Non-destructive. | Destructive. |
| Key Advantage for this Application | Provides unambiguous structural confirmation through detailed connectivity information. | Excellent for purity assessment and separation from potential isomers or impurities. High sensitivity is beneficial for trace analysis. |
| Limitation for this Application | Lower sensitivity. In this case, reliance on predicted data until experimental data is acquired. | Provides less detailed structural information than NMR; isomers may have similar mass spectra. |
Conclusion and Recommendations
For the unambiguous structural characterization of this compound, NMR spectroscopy remains the gold standard . Although we have relied on predicted data in this guide, the level of structural detail obtainable from a definitive set of ¹H and ¹³C NMR spectra is unparalleled. It allows for the direct observation of the number of unique protons and carbons, their chemical environments, and their connectivity through spin-spin coupling.
GC-MS serves as an excellent and often necessary complementary technique. Its primary strengths lie in its high sensitivity and its ability to separate the target compound from any starting materials, byproducts, or isomers that may be present. This is particularly critical for assessing the purity of a synthesized compound.
For a comprehensive characterization strategy, a dual approach is recommended:
-
Initial Purity Assessment by GC-MS: Use GC-MS to quickly assess the purity of the synthesized this compound and to obtain its mass spectrum for confirmation of the molecular weight.
-
Definitive Structural Elucidation by NMR: Acquire ¹H and ¹³C NMR spectra to provide unequivocal proof of the substitution pattern and overall structure. The experimental data can then be compared with the predicted values presented here to build a complete and robust characterization profile.
By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their scientific work.
References
-
Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
A Comparative Guide to 3,3'-Dibromo-4,4'-dimethoxybiphenyl and Other Biphenyl Derivatives in Modern Organic Synthesis
For the discerning researcher and professional in drug development and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final products. Biphenyl derivatives, a cornerstone of π-conjugated systems, are integral to the development of pharmaceuticals, liquid crystals, and advanced polymers.[1] This guide provides an in-depth technical comparison of 3,3'-Dibromo-4,4'-dimethoxybiphenyl with other key biphenyl derivatives, offering insights into their reactivity and performance in pivotal synthetic applications. Our analysis is grounded in experimental data to provide a clear, objective comparison for informed decision-making in your research endeavors.
Introduction to this compound: A Versatile Building Block
This compound is a symmetrically substituted aromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring two bromine atoms and two methoxy groups on a biphenyl core, offers multiple reactive sites for further functionalization. The bromine atoms are ideal leaving groups for various cross-coupling reactions, while the methoxy groups can influence the electronic properties and solubility of the resulting molecules and polymers. This compound finds applications in the synthesis of liquid crystals, pharmaceuticals, and as a monomer for specialty polymers.[1]
Comparative Analysis of Physicochemical Properties
The physical and chemical properties of a biphenyl derivative significantly impact its handling, reactivity, and the characteristics of the resulting products. Below is a comparison of this compound with other relevant biphenyls.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| This compound | C₁₄H₁₂Br₂O₂ | 372.06 | 164-168 | Two reactive bromine atoms, electron-donating methoxy groups. |
| 4,4'-Dibromobiphenyl | C₁₂H₈Br₂ | 312.00 | 163-165 | Two reactive bromine atoms, no other substituents. |
| 4,4'-Dimethoxybiphenyl | C₁₄H₁₄O₂ | 214.26 | 175-178 | Electron-rich biphenyl core, no leaving groups for cross-coupling. |
| 3,3'-Dimethyl-4,4'-dibromobiphenyl | C₁₄H₁₂Br₂ | 340.05 | 132-134 | Two reactive bromine atoms, electron-donating methyl groups. |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are fundamental transformations for the construction of C-C bonds and are extensively used in the synthesis of complex organic molecules and polymers. The substitution pattern on the biphenyl core significantly influences the reactivity of the aryl halide.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds from aryl halides and boronic acids. The electronic and steric environment of the bromine atoms in dibromobiphenyl derivatives plays a crucial role in the reaction's efficiency.
While direct head-to-head comparative studies under identical conditions are not extensively available in the surveyed literature, we can infer reactivity trends based on established principles. The electron-donating methoxy groups in This compound are expected to increase the electron density on the aromatic rings, which can sometimes slow down the initial oxidative addition step of the palladium catalyst compared to the less electron-rich 4,4'-Dibromobiphenyl . However, these groups also enhance the solubility of the starting material and intermediates, which can be advantageous.
In contrast, the unsubstituted 4,4'-Dibromobiphenyl serves as a standard substrate in many Suzuki-Miyaura coupling studies. Its reactivity is well-documented, providing a reliable baseline for comparison. The presence of methyl groups in 3,3'-Dimethyl-4,4'-dibromobiphenyl also introduces electron-donating effects, similar to methoxy groups, potentially influencing the reaction kinetics.
dot graph Suzuki_Coupling_Mechanism { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Pd(0)L2"]; B [label="Oxidative\nAddition"]; C [label="Ar-Pd(II)-X(L2)"]; D [label="Transmetalation"]; E [label="Ar-Pd(II)-R(L2)"]; F [label="Reductive\nElimination"]; G [label="Ar-R"];
A -> B [label="Ar-X"]; B -> C; C -> D [label="R-B(OR)2"]; D -> E; E -> F; F -> G; F -> A [label="Regeneration"]; }
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: Reactivity Insights
The Stille coupling reaction, which pairs an organotin reagent with an organic halide, is another powerful tool for C-C bond formation. Similar to the Suzuki-Miyaura reaction, the electronic nature of the aryl halide is a key determinant of reactivity. The general reactivity trend for the oxidative addition step is influenced by the electron-withdrawing or electron-donating nature of the substituents on the aromatic ring.
Generally, electron-withdrawing groups on the aryl halide accelerate the rate of oxidative addition. Therefore, it can be anticipated that the electron-donating methoxy groups in This compound might lead to a slightly slower reaction compared to 4,4'-Dibromobiphenyl under identical conditions. However, the choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields for a wide range of substrates.
Application in Polymer Synthesis: A Comparative Perspective
Dibromobiphenyl derivatives are crucial monomers for the synthesis of conjugated polymers, such as poly(p-phenylene)s and their derivatives, which are of great interest for applications in organic electronics. The structure of the monomer directly impacts the properties of the resulting polymer.
The polymerization of This compound via Yamamoto or Suzuki polycondensation would lead to a polymer with methoxy groups regularly spaced along the backbone. These methoxy groups are known to:
-
Increase Solubility: The alkoxy chains enhance the solubility of the polymer in common organic solvents, facilitating processing and characterization.
-
Tune Electronic Properties: The electron-donating nature of the methoxy groups raises the HOMO level of the polymer, thereby reducing the bandgap and red-shifting the absorption and emission spectra compared to an unsubstituted poly(p-phenylene).
-
Influence Morphology: The substituents can affect the packing of the polymer chains in the solid state, which in turn influences charge transport properties.
In comparison, a polymer synthesized from 4,4'-Dibromobiphenyl would result in a more rigid and less soluble poly(p-phenylene). While this rigidity can lead to high thermal stability, the lack of solubilizing groups makes it challenging to process.
Polymers derived from 3,3'-Dimethyl-4,4'-dibromobiphenyl would also exhibit enhanced solubility compared to the unsubstituted analogue, with the methyl groups providing a similar, albeit less pronounced, electronic effect to the methoxy groups.
dot graph Polymerization_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Monomer [label="Dibromo-biphenyl\nMonomer"]; Polymerization [label="Palladium-Catalyzed\nPolycondensation\n(e.g., Suzuki, Yamamoto)"]; Polymer [label="Conjugated\nPolymer"]; Characterization [label="Characterization\n(GPC, NMR, UV-Vis,\nThermal Analysis)"]; Properties [label="Material Properties\n(Solubility, Electronic,\nThermal Stability)"];
Monomer -> Polymerization; Polymerization -> Polymer; Polymer -> Characterization; Characterization -> Properties; }
General workflow for the synthesis and characterization of conjugated polymers from dibromobiphenyl monomers.
Experimental Protocols
To provide a practical context for the discussed reactions, detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling and a polymerization reaction are presented below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a tetra-substituted biphenyl via a double Suzuki-Miyaura coupling of a dibromobiphenyl derivative.
Materials:
-
Dibromobiphenyl derivative (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
Procedure:
-
To an oven-dried Schlenk flask, add the dibromobiphenyl derivative, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetra-substituted biphenyl.
General Protocol for Suzuki Polycondensation
Objective: To synthesize a conjugated polymer from a dibromobiphenyl monomer.
Materials:
-
Dibromobiphenyl monomer (e.g., this compound) (1.0 equiv)
-
Aryldiboronic acid or its bis(pinacol) ester (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the dibromobiphenyl monomer and the aryldiboronic acid/ester in the anhydrous solvent.
-
Add the aqueous solution of K₂CO₃.
-
Degas the mixture by bubbling with an inert gas for 30 minutes.
-
Add the Pd(PPh₃)₄ catalyst and degas for another 15 minutes.
-
Heat the mixture to 90-100 °C and stir for 48-72 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of a non-solvent (e.g., methanol or acetone) to precipitate the polymer.
-
Filter the polymer, wash it extensively with the non-solvent and then with water to remove any inorganic salts.
-
Further purify the polymer by Soxhlet extraction with appropriate solvents to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
Conclusion and Recommendations
The choice between this compound and other biphenyl derivatives is contingent on the specific goals of the synthesis.
-
For Cross-Coupling Reactions: While the electronic effects of the methoxy groups in this compound might slightly decrease its reactivity in the oxidative addition step compared to unsubstituted or electron-deficient analogues, its enhanced solubility can be a significant advantage. Optimization of reaction conditions, particularly the choice of ligand and base, is crucial for achieving high yields.
-
For Polymer Synthesis: this compound is an excellent monomer for creating soluble, processable conjugated polymers with tuned electronic properties. The resulting polymers are expected to have a lower bandgap and enhanced solubility compared to those derived from unsubstituted dibromobiphenyls.
Ultimately, the selection of the optimal biphenyl derivative requires a careful consideration of the desired product's properties, the synthetic route's efficiency, and the cost and availability of the starting materials. This guide provides the foundational knowledge and practical protocols to assist researchers in making these critical decisions.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2044701, 4,4'-Dibromobiphenyl. Retrieved from [Link]
Sources
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
A Comparative Guide to the Synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Introduction
This compound is a crucial building block in organic synthesis, serving as a precursor for various complex molecules, including liquid crystals, pharmaceuticals, and performance polymers.[1] The strategic placement of the bromo- and methoxy- substituents on the biphenyl scaffold allows for diverse downstream functionalization, making the efficient and reliable synthesis of this compound a topic of significant interest to the research and drug development community.
This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for preparing this compound. We will move beyond simple protocol recitation to explore the underlying chemical principles, offering a rationale for experimental choices and providing a clear-eyed view of the advantages and disadvantages of each approach. Our objective is to equip researchers with the necessary insights to select and execute the optimal synthesis strategy for their specific application, whether it be small-scale discovery or large-scale production.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two main strategic pathways:
-
Direct Bromination: This is a conceptually straightforward approach that begins with the commercially available 4,4'-dimethoxybiphenyl and introduces the bromine atoms directly onto the aromatic rings.
-
Cross-Coupling Reactions: These methods build the biphenyl core by forming a new carbon-carbon bond between two appropriately substituted benzene rings. The most common examples are the Ullmann and Suzuki-Miyaura couplings.
Below, we will dissect each of these strategies, providing detailed protocols and performance data to guide your selection process.
Method 1: Direct Bromination of 4,4'-Dimethoxybiphenyl
This method leverages the electron-donating nature of the methoxy groups, which activate the aromatic rings towards electrophilic substitution. The methoxy groups direct the incoming bromine electrophiles to the ortho positions (C3 and C3').
Mechanism and Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, generates a bromine electrophile (Br+). The electron-rich aromatic rings of 4,4'-dimethoxybiphenyl attack the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base then removes a proton to restore aromaticity, yielding the brominated product. The key is to control the stoichiometry and reaction conditions to favor di-bromination at the desired positions.
Experimental Protocol: Bromination using N-Bromosuccinimide
This protocol is adapted from standard bromination procedures of activated aromatic compounds.[2]
Materials:
-
4,4'-Dimethoxybiphenyl
-
N-Bromosuccinimide (NBS)
-
Aqueous alkali solution (e.g., Sodium Hydroxide)
-
An appropriate solvent (e.g., DMF or a chlorinated solvent)
-
Sodium sulfite (for quenching)
Procedure:
-
Dissolve 4,4'-dimethoxybiphenyl (1.0 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate vessel, prepare a solution of N-bromosuccinimide (2.1 eq.) in the same solvent.
-
Add the NBS solution dropwise to the stirred solution of 4,4'-dimethoxybiphenyl over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath and quench any remaining bromine by adding a saturated aqueous solution of sodium sulfite until a potassium iodide-starch paper test is negative.[2]
-
Dilute the mixture with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Ullmann Coupling
The Ullmann reaction is a classic method for forming biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules.[3] For this synthesis, the starting material would be a 3-bromo-4-methoxyanisole derivative.
Mechanism and Rationale
The traditional Ullmann coupling involves the reaction of an aryl halide with copper powder at high temperatures.[4] The mechanism is thought to involve the formation of an organocopper intermediate. A copper(I) species undergoes oxidative addition to the aryl halide. The resulting organocopper compound can then couple with a second molecule of the aryl halide to form the biphenyl product and regenerate the copper catalyst.[3] The high temperatures required are a significant drawback, but modern modifications have been developed that use copper catalysts with ligands, allowing for milder reaction conditions.[5]
Experimental Protocol: Copper-Catalyzed Homocoupling
This protocol is a generalized procedure based on classical Ullmann conditions.[4][6]
Materials:
-
3-Bromo-4-methoxyanisole (or 1-bromo-2-methoxy-4-iodobenzene)
-
Activated Copper bronze
-
High-boiling point solvent (e.g., DMF, Sand)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 3-bromo-4-methoxyanisole (1.0 eq.) and activated copper bronze (2.0-3.0 eq.).
-
Add a high-boiling solvent like DMF, or for a solvent-free reaction, mix the reactants with sand.
-
Heat the reaction mixture to a high temperature (typically >200 °C) and maintain for several hours (8-24 h).[3][4]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture to remove the copper residues.
-
If a solvent was used, remove it under reduced pressure.
-
Extract the residue with an appropriate organic solvent and wash with aqueous ammonium chloride to remove copper salts.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.
Method 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[7][8] This is often the preferred method for constructing biaryl systems due to its mild reaction conditions, high functional group tolerance, and generally high yields.[9]
Mechanism and Rationale
The catalytic cycle of the Suzuki reaction involves three key steps:[10]
-
Oxidative Addition: A Palladium(0) complex reacts with the aryl halide (e.g., 3-bromo-4-iodo-anisole) to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid or ester (e.g., (3-bromo-4-methoxyphenyl)boronic acid) is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.
For the synthesis of this compound, a homocoupling of (3-bromo-4-methoxyphenyl)boronic acid can be performed.
Experimental Protocol: Palladium-Catalyzed Homocoupling
Materials:
-
(3-Bromo-4-methoxyphenyl)boronic acid[11]
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)[10]
-
Solvent system (e.g., Dioxane/water, Toluene/water)[10]
Procedure:
-
To a reaction vessel, add (3-bromo-4-methoxyphenyl)boronic acid (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[10]
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis
| Parameter | Direct Bromination | Ullmann Coupling | Suzuki-Miyaura Coupling |
| Starting Material | 4,4'-Dimethoxybiphenyl | 3-Bromo-4-methoxyanisole | (3-Bromo-4-methoxyphenyl)boronic acid |
| Key Reagents | NBS or Br2 | Copper bronze | Palladium catalyst, Base |
| Reaction Conditions | Mild (0 °C to RT) | Harsh (High Temp >200 °C) | Mild to Moderate (80-100 °C) |
| Yield | Moderate to Good | Low to Moderate | Good to Excellent |
| Purity/Selectivity | Risk of over-bromination | Often requires extensive purification | Generally high selectivity |
| Scalability | Good | Challenging due to high temp | Excellent |
| Cost | Low (inexpensive reagents) | Low (copper is cheap) | High (palladium catalyst) |
| Environmental/Safety | Use of toxic bromine/NBS | High energy consumption | Use of precious metals, organic solvents |
Conclusion and Recommendations
The choice of synthetic method for this compound depends heavily on the specific requirements of the researcher.
-
Direct Bromination is an attractive option for its simplicity and low cost, making it suitable for initial explorations or when cost is a primary driver. However, careful control is required to manage selectivity and avoid the formation of poly-brominated byproducts.
-
The Ullmann Coupling represents a more classical approach. While it avoids the need for expensive catalysts, the harsh reaction conditions limit its functional group tolerance and make it less desirable for complex molecule synthesis and large-scale production.
-
The Suzuki-Miyaura Coupling stands out as the most robust and versatile method.[8] Despite the higher initial cost of the palladium catalyst, its mild conditions, high yields, excellent selectivity, and broad functional group tolerance make it the superior choice for most laboratory-scale syntheses and for applications where purity and reliability are paramount.
For researchers in drug development and materials science, the predictability and efficiency of the Suzuki-Miyaura coupling often justify the investment in the catalyst, ensuring a reliable supply of this key building block for further synthetic endeavors.
Visualized Synthetic Workflows
Diagram 1: Overall Synthetic Pathways
Caption: Comparison of three primary synthetic routes to the target compound.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
References
-
PrepChem.com. Synthesis of 4,4'-dimethoxybiphenyl. Available at: [Link]
-
Diaba, F. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. Available at: [Link]
- Asiri, A. M., et al. (2020). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Journal of Molecular Structure.
- Tierney, J. P., et al. (2020). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C.
-
ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Available at: [Link]
- Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences.
- Gorobets, E., et al. (2006).
-
Organic Syntheses. Biphenyl, 3,3'-dimethyl-. Available at: [Link]
- Kostiainen, O., et al. (2003). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics.
-
CP Lab Safety. This compound, 5g, Each. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Organic Syntheses. 4,4'-dibromobiphenyl. Available at: [Link]
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ResearchGate. Molecular structure of 4,4'-dimethoxybiphenyl. a) Conformation of the.... Available at: [Link]
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University of Wisconsin-Madison. CHEM 344 Organometallic Chemistry Practice Problems. Available at: [Link]
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Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Available at: [Link]
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- Google Patents. CN101851148A - Preparation method of 4,4'-dibromobiphenyl.
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NIH. 4,4′-Diiodo-3,3′-dimethoxybiphenyl. Available at: [Link]
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A Guide to the Spectroscopic Comparison of 3,3'-Dibromo-4,4'-dimethoxybiphenyl Isomers
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Isomeric purity and the definitive identification of substituent positions on a molecular scaffold are critical factors that can profoundly influence a compound's biological activity, physical properties, and patentability. In the realm of substituted biphenyls, this challenge is amplified by the potential for atropisomerism, a form of axial chirality arising from restricted rotation around the single bond connecting the two aryl rings.[1][2][3] This guide provides a comprehensive framework for the spectroscopic comparison of 3,3'-Dibromo-4,4'-dimethoxybiphenyl and its potential positional isomers, offering both theoretical insights and practical experimental protocols.
The biphenyl core is a privileged scaffold in medicinal chemistry and materials science. The introduction of substituents, such as bromine atoms and methoxy groups, can induce significant steric hindrance, leading to a non-planar conformation.[4] The energy barrier to rotation around the central carbon-carbon bond can be substantial enough to allow for the isolation of stable rotational isomers, or atropisomers, at room temperature.[5][6][7] The specific placement of these substituents dramatically alters the molecule's symmetry, electronic distribution, and three-dimensional shape, all of which are reflected in their spectroscopic signatures.
This guide will delve into the practical application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to differentiate between this compound and its isomers. We will explore the causal relationships between molecular structure and spectral output, providing the necessary tools to not only identify but also to deeply understand the nuances of these complex molecules.
Molecular Structures of Interest
To establish a clear framework for comparison, let's consider the primary molecule of interest, this compound, and a logical positional isomer, 2,2'-Dibromo-4,4'-dimethoxybiphenyl. The differing positions of the bromine atoms will have a profound impact on the spectroscopic data.
Figure 1: Chemical structures of this compound and its 2,2'- positional isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For substituted biphenyls, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is highly sensitive to the electronic environment of the hydrogen atoms. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons will be distinct for each isomer.
-
This compound: Due to the symmetry of this molecule, we would expect a relatively simple ¹H NMR spectrum. The two phenyl rings are chemically equivalent. On each ring, there will be three distinct aromatic protons. The proton at the 2-position will be a doublet, coupled to the proton at the 6-position. The proton at the 6-position will be a doublet of doublets, coupled to the protons at the 2- and 5-positions. The proton at the 5-position will be a doublet, coupled to the proton at the 6-position. The methoxy protons will appear as a singlet.
-
2,2'-Dibromo-4,4'-dimethoxybiphenyl: In this isomer, the bromine atoms are in the ortho positions, which will induce greater steric hindrance and a larger dihedral angle between the rings. This will influence the electronic communication between the rings. The aromatic region of the spectrum will still show three distinct protons per ring due to symmetry. However, the chemical shifts will be different from the 3,3'-isomer due to the change in the proximity of the bromine atoms to the protons.
Table 1: Predicted ¹H NMR Data
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| This compound | H-2, H-2' | ~7.5 | d |
| H-5, H-5' | ~7.0 | d | |
| H-6, H-6' | ~7.3 | dd | |
| OCH₃ | ~3.8 | s | |
| 2,2'-Dibromo-4,4'-dimethoxybiphenyl | H-3, H-3' | ~7.2 | d |
| H-5, H-5' | ~7.0 | dd | |
| H-6, H-6' | ~7.4 | d | |
| OCH₃ | ~3.8 | s |
Note: These are estimated chemical shifts and will vary depending on the solvent and instrument.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The number of unique carbon signals will be indicative of the molecule's symmetry.
-
This compound: Due to symmetry, we expect to see 7 unique carbon signals: 5 for the aromatic carbons and 1 for the methoxy carbon, and 1 for the carbon attached to the other ring.
-
2,2'-Dibromo-4,4'-dimethoxybiphenyl: This isomer will also exhibit 7 unique carbon signals due to its symmetry. However, the chemical shifts of the carbons, particularly those bonded to or adjacent to the bromine atoms, will be significantly different from the 3,3'-isomer.
Experimental Protocol: NMR Spectroscopy
Figure 2: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the biphenyl isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay). Subsequently, acquire a ¹³C NMR spectrum, which will require a longer acquisition time.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integrations. Compare the data for the different isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups present in a molecule and its overall structure by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectra of the 3,3'- and 2,2'- isomers are expected to be broadly similar, as they contain the same functional groups (C-H aromatic, C-O ether, C-Br, C=C aromatic). However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The C-Br stretching vibrations and out-of-plane C-H bending modes will be particularly sensitive to the substitution pattern.[8][9][10]
-
This compound: The C-Br stretch will likely appear in the 600-500 cm⁻¹ region. The aromatic C-H out-of-plane bending will be characteristic of a 1,2,4-trisubstituted benzene ring.
-
2,2'-Dibromo-4,4'-dimethoxybiphenyl: The C-Br stretch may be shifted slightly compared to the 3,3'-isomer due to the different electronic environment. The aromatic C-H out-of-plane bending will also be indicative of a 1,2,4-trisubstituted pattern, but the exact positions and intensities of the bands may differ.
Table 2: Key Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| C-H stretch (methoxy) | 2950-2850 |
| Aromatic C=C stretch | 1600-1450 |
| C-O stretch (ether) | 1250-1050 |
| Aromatic C-H out-of-plane bend | 900-675 |
| C-Br stretch | 600-500 |
Experimental Protocol: IR Spectroscopy
Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Label the major absorption peaks and compare the spectra of the isomers, paying close attention to the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For biphenyl systems, the main absorption band arises from a π → π* transition. The position (λ_max) and intensity (molar absorptivity, ε) of this band are highly dependent on the degree of conjugation between the two phenyl rings.[11][12][13][14][15]
-
This compound: With the bromine atoms at the meta positions, the steric hindrance is less severe than in the 2,2'-isomer. This allows for a smaller dihedral angle between the rings and, consequently, better π-orbital overlap. This increased conjugation will result in a red-shift (longer λ_max) and an increase in the molar absorptivity compared to the 2,2'-isomer.
-
2,2'-Dibromo-4,4'-dimethoxybiphenyl: The bulky bromine atoms at the ortho positions force the phenyl rings to adopt a larger dihedral angle, significantly reducing the conjugation between them.[16] This will lead to a blue-shift (shorter λ_max) and a decrease in the molar absorptivity. The spectrum might resemble that of a substituted benzene rather than a conjugated biphenyl system.
Table 3: Predicted UV-Vis Absorption Data
| Compound | Predicted λ_max (nm) | Predicted Relative Molar Absorptivity (ε) |
| This compound | Longer | Higher |
| 2,2'-Dibromo-4,4'-dimethoxybiphenyl | Shorter | Lower |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare stock solutions of each isomer in a UV-transparent solvent (e.g., acetonitrile, ethanol) at a known concentration (e.g., 1 mg/mL). From the stock solutions, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λ_max and absorbance for each isomer. If the concentration and path length are known, calculate the molar absorptivity.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Both this compound and its 2,2'-isomer have the same molecular formula (C₁₄H₁₂Br₂O₂) and therefore the same nominal molecular weight. However, high-resolution mass spectrometry can confirm the elemental composition.
The key feature in the mass spectrum of these compounds will be the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[17] A compound with two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion (M⁺), with peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1.[17] This provides definitive evidence for the presence of two bromine atoms.
While the molecular ion will be the same for both isomers, their fragmentation patterns upon ionization (e.g., using Electron Ionization - EI) may differ. The ortho-isomer, being more sterically hindered, might exhibit unique fragmentation pathways, such as the loss of a bromine atom or a methoxy group, that are less favorable for the meta-isomer. However, these differences can be subtle.[18][19][20]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to observe the molecular ion and its isotopic pattern. If fragmentation information is desired, a tandem mass spectrometry (MS/MS) experiment can be performed.
-
Data Analysis: Determine the m/z of the molecular ion and compare the isotopic pattern to the theoretical pattern for a dibrominated compound. Analyze the fragmentation pattern to identify any characteristic losses that could differentiate the isomers.
Conclusion
The spectroscopic differentiation of this compound and its positional isomers is a multifaceted task that relies on the synergistic application of several analytical techniques. NMR spectroscopy provides the most definitive information regarding the substitution pattern on the aromatic rings. UV-Vis spectroscopy serves as an excellent probe for the degree of conjugation between the rings, which is directly related to the steric hindrance imposed by the substituents. IR spectroscopy offers confirmation of functional groups and subtle fingerprint differences. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the isotopic pattern being a clear indicator of the presence of two bromine atoms. By carefully executing the experimental protocols outlined in this guide and understanding the underlying principles that govern the spectral outputs, researchers can confidently elucidate the structures of these and other complex substituted biphenyls.
References
- Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry.
- Rotation in Biphenyls with a Single Ortho-Substituent. Journal of the American Chemical Society.
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- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. American Chemical Society.
- Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A.
- Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determin
- Mass Spectrometric Analysis.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
- Organic Compounds Containing Halogen
- At the “Peak” of Vis-to-UV Upconversion: Clear Advantages of TIPS Substituents for a Biphenyl Annihil
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- UV/Vis spectrum showing the characteristic absorption band of the biphenyl chromophore.
- R/S Nomenclature in Biphenyls and what is Atropisomerism | Stereochemistry. YouTube.
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- Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline.
- Biphenyl(92-52-4) IR Spectrum. ChemicalBook.
- Infrared Spectra of Biphenyl and Several Deuter
- Polycyclic arom
- Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. Journal of the American Chemical Society.
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A Senior Application Scientist's Guide to Aryl Halide Reactivity: 3,3'-Diiodobiphenyl vs. 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the choice of starting materials is paramount. Substituted biphenyls serve as critical scaffolds, and their halogenated derivatives are versatile precursors for powerful cross-coupling reactions. This guide provides an in-depth comparative analysis of two such precursors: the highly reactive 3,3'-diiodobiphenyl and the electronically modified 3,3'-Dibromo-4,4'-dimethoxybiphenyl.
This comparison moves beyond simple reaction yields to explore the fundamental principles governing their reactivity, the mechanistic nuances in common catalytic cycles, and the practical implications for reaction design. The objective is to equip the practicing scientist with the insights needed to select the appropriate substrate and optimize reaction conditions for desired synthetic outcomes.
Fundamental Principles: The Decisive Role of the Carbon-Halogen Bond
The reactivity of an aryl halide in transition metal-catalyzed cross-coupling reactions is overwhelmingly dictated by the strength of the carbon-halogen (C-X) bond. This bond is cleaved during the initial, and often rate-determining, oxidative addition step where the palladium catalyst inserts itself into the C-X bond.[1][2][3] A weaker bond requires less energy to break, thus leading to a faster reaction, often under milder conditions.[4][5]
The strength of the C-X bond decreases as we move down the halogen group, a trend directly reflected in their average bond dissociation energies (BDEs).
Table 1: Comparison of Average Aryl C-X Bond Dissociation Energies (BDE)
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| Aryl C-Br | ~339 - 346 | Stronger bond, less reactive |
| Aryl C-I | ~285 | Weaker bond, more reactive |
Data sourced from multiple chemistry resources.[6][7][8]
As the data unequivocally shows, the Aryl C-I bond is significantly weaker than the Aryl C-Br bond.[6] This fundamental difference is the primary driver for the generally higher reactivity of 3,3'-diiodobiphenyl compared to its brominated counterpart.
Electronic Effects: A Competing Influence
While bond strength is the primary factor, electronic effects from other substituents on the aromatic ring play a crucial secondary role. The this compound molecule contains two methoxy (-OCH₃) groups. These are powerful electron-donating groups (EDGs) which increase the electron density of the aromatic rings. This increased electron density makes the carbon atom of the C-Br bond less electrophilic, which can slow the rate of oxidative addition by the electron-rich Pd(0) catalyst.
Therefore, the comparison is not merely between a C-I and a C-Br bond, but between:
-
3,3'-diiodobiphenyl: Possesses the intrinsically more reactive C-I bond on an electronically neutral biphenyl core.
-
This compound: Features the less reactive C-Br bond on an electron-rich biphenyl core, which further tempers its reactivity.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical principles of reactivity are borne out in practice. The choice between these two substrates can have significant consequences for catalyst selection, reaction kinetics, and even the feasibility of certain transformations.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds.[9][10][11] In this context, the reactivity order generally follows bond strength: I > Br >> Cl .[9][10]
-
3,3'-diiodobiphenyl is the superior substrate for Suzuki couplings. Its high reactivity allows for the use of lower catalyst loadings, lower temperatures, and shorter reaction times. It is often the substrate of choice for synthesizing complex, sterically hindered biaryls where the reactivity of a bromo-analogue would be insufficient.
-
This compound will reliably undergo Suzuki coupling but requires more forcing conditions. This typically translates to higher reaction temperatures, longer reaction times, and potentially higher catalyst loadings or the use of more sophisticated, highly active phosphine ligands to facilitate the more difficult oxidative addition step.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[12] Here, the reactivity comparison becomes more nuanced. While the C-I bond is easier to break, the iodide byproduct generated during the reaction can act as a catalyst inhibitor. Iodide anions can form stable, off-cycle palladium iodide dimers, effectively sequestering the active catalyst and slowing or halting the reaction.[13][14]
-
3,3'-diiodobiphenyl: While oxidative addition is fast, successful coupling may require specific ligands (e.g., bulky biarylphosphines) that discourage the formation of stable iodide-bridged dimers.[14] In some cases, aryl bromides can paradoxically lead to higher yields and more consistent results in Buchwald-Hartwig reactions due to this inhibition effect.[13]
-
This compound: This substrate offers a more predictable, albeit slower, reaction profile. The bromide leaving group is less prone to forming highly stable, inhibitory palladium complexes. For challenging aminations, the reliability of the aryl bromide can outweigh the raw speed of the aryl iodide.
C. Heck Reaction (C-C Bond Formation with Alkenes)
In the Heck reaction, the general reactivity trend of I > Br holds true.[15][16]
-
3,3'-diiodobiphenyl will typically react with alkenes under milder conditions than its bromo counterpart. This can be advantageous when working with thermally sensitive substrates.
-
This compound is a viable substrate but may require higher temperatures to achieve comparable reaction rates.[17]
The Catalytic Cycle: A Mechanistic View
The difference in reactivity is rooted in the first step of the palladium catalytic cycle. Understanding this mechanism is key to rational catalyst and ligand selection.
The oxidative addition step is where the aryl halide (Ar-X) reacts with the active Pd(0) catalyst.[2] This step involves the cleavage of the C-X bond and the formation of a new C-Pd and Pd-X bond, oxidizing palladium from the 0 to the +2 state. The lower bond dissociation energy of the C-I bond in 3,3'-diiodobiphenyl facilitates a lower activation energy for this critical step compared to the C-Br bond in this compound.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for performing a Suzuki-Miyaura coupling reaction with each substrate. These are generalized procedures and may require optimization based on the specific boronic acid used.
Protocol 1: Suzuki-Miyaura Coupling of 3,3'-Diiodobiphenyl
This protocol leverages the high reactivity of the C-I bond, allowing for milder conditions.
Materials:
-
3,3'-Diiodobiphenyl (1.0 eq)
-
Arylboronic acid (2.2 - 2.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (4-8 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent: Toluene and Water (e.g., 4:1 v/v)
Procedure:
-
To a Schlenk flask, add 3,3'-diiodobiphenyl, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and water.
-
In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of degassed toluene. Add this catalyst solution to the main reaction flask via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol uses a more active catalyst system and higher temperatures to overcome the lower reactivity of the C-Br bond.[18]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 - 2.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos (2-4 mol%) or other highly active biarylphosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base (Cs₂CO₃ or K₃PO₄), Pd₂(dba)₃, and the SPhos ligand.
-
Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary and Strategic Recommendations
The choice between 3,3'-diiodobiphenyl and this compound is a strategic decision based on a trade-off between reactivity, cost, reaction robustness, and the desired electronic properties of the final product.
Table 2: Comparative Summary
| Feature | 3,3'-Diiodobiphenyl | This compound |
| Reactivity | High: Due to weak C-I bond. | Moderate: Due to stronger C-Br bond and electron-donating groups. |
| Typical Conditions | Milder temperatures (80-90°C), shorter times. | More forcing conditions (100-110°C+), longer times. |
| Catalyst Choice | Standard catalysts (e.g., Pd/PPh₃) often suffice. | Often requires more active, specialized ligands (e.g., biarylphosphines). |
| Key Advantage | Speed and efficiency, useful for difficult couplings. | Predictable reactivity, avoids iodide inhibition issues in C-N couplings. |
| Potential Drawback | Iodide byproduct can inhibit certain catalytic cycles (e.g., Buchwald-Hartwig). | Slower reactions; may not be suitable for thermally sensitive partners. |
| Product Properties | Yields an unsubstituted polyphenyl core. | Yields a core with electron-donating methoxy groups, influencing solubility and electronic properties. |
Recommendations for Selection:
-
Choose 3,3'-diiodobiphenyl when:
-
Maximum reactivity is required for a challenging C-C coupling.
-
Milder reaction conditions are necessary to preserve sensitive functional groups.
-
Reaction time is a critical factor.
-
-
Choose this compound when:
-
A more robust and predictable reaction is desired, particularly for C-N couplings.
-
The final product requires the electronic or solubilizing properties imparted by the methoxy groups.
-
Substrate cost and stability are primary considerations (aryl bromides are often more stable and less expensive than iodides).
-
By understanding the fundamental chemical principles and mechanistic pathways, researchers can make informed decisions, transforming these versatile building blocks into the complex molecules that drive innovation in science and medicine.
References
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- YouTube. (2019). catalytic cycle for coupling reactions.
- Chemical Communications (RSC Publishing). (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- ACS Publications. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MySkinRecipes. (n.d.). This compound.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society.
- Wikipedia. (n.d.). Heck reaction.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
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A Comparative Guide to Catalyst Performance with 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Introduction: The Synthetic Value of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
This compound is a key symmetrically substituted biaryl scaffold. Its structural rigidity, coupled with the reactive bromine atoms at the 3 and 3' positions, makes it an invaluable building block in materials science and pharmaceutical development. The methoxy groups influence the electronic properties and solubility of the molecule and its derivatives. This compound serves as a precursor for liquid crystals, advanced polymers, and complex organic semiconductors.[1] The selective functionalization of its C-Br bonds through cross-coupling reactions is paramount for synthesizing more complex, high-value molecules.
This guide provides an in-depth comparison of the performance of various catalytic systems for the most common and synthetically useful cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Mizoroki-Heck reaction. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in catalyst selection and reaction optimization.
Pillar 1: The Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl linkages due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[2][3][4] For a substrate like this compound, the choice of catalyst, and particularly the ligand, is critical to overcoming potential steric hindrance and achieving high yields for both mono- and di-arylation.
Mechanistic Rationale: The Role of the Catalyst
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The efficiency of each step is profoundly influenced by the palladium catalyst and its associated ligands.
-
Oxidative Addition: A Pd(0) species inserts into the C-Br bond. This is often the rate-determining step.[5] Bulky, electron-rich phosphine ligands are known to accelerate this process by stabilizing the monoligated Pd(0) species, which is highly reactive.[7]
-
Transmetalation: The aryl group is transferred from the organoboron reagent to the Pd(II) complex. This step requires a base to activate the boronic acid.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Comparative Performance of Catalyst Systems
The success of the Buchwald-Hartwig amination is critically dependent on the ligand. Specialized biaryl phosphine ligands are required to facilitate the coupling of a wide range of amines, including less nucleophilic or sterically hindered ones. [9][10]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | Moderate-Good | [9] |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 80-110 | Excellent | [10][11] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | t-BuOH | 100 | Excellent | [12] |
| DavePhos Pd G3 | DavePhos | KOtBu | 1,4-Dioxane | 100 | Excellent | [12] |
| tBuXPhos Pd G3 | tBuXPhos | NaOtBu | Toluene | 80 | Excellent | [12]|
Analysis: For coupling this compound, highly active and versatile ligands such as XPhos , RuPhos , and tBuXPhos are recommended. [12]These ligands provide the necessary steric bulk and electron-donating character to promote the catalytic cycle efficiently with a broad scope of amines. The use of modern palladacycle precatalysts again offers advantages in terms of stability, convenience, and reproducibility.
Pillar 3: The Mizoroki-Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically yielding a substituted alkene product. [13]It is a powerful tool for vinylation and is widely used in the synthesis of fine chemicals and pharmaceuticals. [14]
Comparative Performance of Catalyst Systems
While phosphine ligands can be used, many modern Heck reaction protocols operate under phosphine-free conditions or use N-heterocyclic carbene (NHC) ligands. Heterogeneous catalysts like palladium on carbon (Pd/C) are also effective and offer the advantage of easy separation and recycling. [15]
| Catalyst System | Ligand/Additive | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | None (Phosphine-free) | Et₃N or K₂CO₃ | DMF or NMP | 100-140 | Good-Excellent | [13][16] |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | Toluene | 100 | Good | [13] |
| 3% Pd/C | None | K₂CO₃ | DMF/H₂O | 120 | Excellent | [15] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 120 | Excellent | [16]|
Analysis: For the Heck reaction with this compound, a simple phosphine-free system with Pd(OAc)₂ is often a good starting point due to its simplicity and low cost. [13]For more challenging couplings or to improve catalyst lifetime, a heterogeneous Pd/C catalyst can be highly effective and offers green chemistry benefits. [15]If high activity for deactivated or hindered substrates is required, a system with a bulky phosphine ligand like P(t-Bu)₃ may be necessary. [16]
Experimental Protocols: A Practical Guide
The following protocols are representative procedures for the functionalization of an aryl dibromide like this compound.
Workflow for Catalyst System Optimization
A systematic approach is crucial for identifying the optimal reaction conditions for a new substrate.
Caption: A typical workflow for optimizing a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling (using XPhos Pd G3)
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the XPhos Pd G3 precatalyst (1-2 mol%).
-
Seal the vial with a septum cap and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (to make a ~0.2 M solution) and water (10% v/v of toluene) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination (using tBuXPhos Pd G3)
-
To an oven-dried reaction vial, add this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and the tBuXPhos Pd G3 precatalyst (1-2 mol%).
-
Seal the vial with a septum cap and evacuate and backfill with an inert gas three times.
-
Add the desired amine (1.2 equiv) followed by anhydrous toluene (to make a ~0.2 M solution) via syringe.
-
Place the vial in a preheated oil bath at 80-100 °C and stir for 2-18 hours.
-
Monitor the reaction progress.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry, concentrate, and purify the product by column chromatography.
Conclusion
For the successful synthetic manipulation of This compound , the choice of catalyst is paramount. While classical catalysts can provide moderate success, modern palladium systems featuring bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) consistently deliver superior performance for Suzuki-Miyaura and Buchwald-Hartwig reactions. These advanced catalysts enable faster reactions, operate under milder conditions, and exhibit broader substrate scope, making them the systems of choice for synthesizing complex derivatives from this valuable building block. For Heck reactions, simpler phosphine-free or heterogeneous Pd/C systems offer an effective and economical alternative. A systematic screening of ligands, bases, and solvents remains the most reliable strategy for achieving optimal results for any specific transformation.
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A Comparative Cost-Benefit Analysis of Synthetic Routes for 3,3'-Dibromo-4,4'-dimethoxybiphenyl
Introduction
3,3'-Dibromo-4,4'-dimethoxybiphenyl is a crucial building block in the synthesis of advanced materials and pharmaceutical compounds. Its utility in creating liquid crystals, polymers with enhanced properties, and as an intermediate for active pharmaceutical ingredients (APIs) underscores the need for efficient and cost-effective synthetic methods.[1] This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to this valuable compound, offering researchers, scientists, and drug development professionals the data and insights necessary to select the optimal pathway for their specific needs. We will delve into the intricacies of direct bromination, Ullmann coupling, and Suzuki-Miyaura coupling, evaluating each for its chemical costs, operational complexity, and anticipated yield.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached from several angles, each with its own set of advantages and disadvantages. The choice of route often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. This guide will compare the following three routes:
-
Route 1: Direct Bromination of 4,4'-Dimethoxybiphenyl. This is a seemingly straightforward approach involving the direct electrophilic substitution of bromine onto the commercially available 4,4'-dimethoxybiphenyl backbone.
-
Route 2: Ullmann Homocoupling of 2-Bromo-4-methoxyanisole. This classic coupling reaction utilizes a copper catalyst to form the biphenyl bond from a single, readily available aryl halide precursor.
-
Route 3: Suzuki-Miyaura Coupling. A modern and versatile cross-coupling reaction that employs a palladium catalyst to couple an aryl halide with a boronic acid or ester derivative.
Below is a graphical representation of the overall workflow for evaluating these synthetic routes.
Caption: Workflow for the comparative analysis of synthesis routes.
Route 1: Direct Bromination of 4,4'-Dimethoxybiphenyl
This method is predicated on the electrophilic aromatic substitution of bromine onto the 4,4'-dimethoxybiphenyl starting material. The methoxy groups are activating and ortho-, para-directing. Since the para positions are already substituted, the bromine atoms are directed to the ortho positions relative to the methoxy groups, which are the 3 and 3' positions of the biphenyl system.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-dimethoxybiphenyl (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of iron(III) bromide (FeBr3) (0.1 equivalents).[2][3]
-
Reaction Conditions: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. The solid precipitate is collected by filtration, washed with water, and then a small amount of cold methanol to remove impurities. The crude product is then recrystallized from ethanol to yield pure this compound.
Caption: Synthetic scheme for the direct bromination route.
Plausible Yield
Based on similar bromination reactions of activated aromatic compounds, a yield of approximately 75% is a reasonable expectation for this reaction.
Route 2: Ullmann Homocoupling of 2-Bromo-4-methoxyanisole
The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-catalyzed coupling of aryl halides.[4] In this proposed route, the readily available 2-Bromo-4-methoxyanisole undergoes homocoupling to form the desired biphenyl structure.
Experimental Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-bromo-4-methoxyanisole (1 equivalent) and activated copper powder (2 equivalents).
-
Solvent Addition: Add a high-boiling point solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 150-170°C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the copper and copper salts. The filtrate is then poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Synthetic scheme for the Ullmann homocoupling route.
Plausible Yield
Ullmann couplings of unactivated aryl bromides can often result in moderate yields. A plausible yield for this reaction is estimated to be around 40% .
Route 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This proposed route involves the homocoupling of a boronic acid derivative of 2-bromo-4-methoxyanisole, which would be a two-step process, or more practically, the coupling of 2-bromo-4-methoxyanisole with a suitable boronic ester partner. For the purpose of this analysis, we will consider the homocoupling of a pre-formed boronic acid derivative for simplicity in the cost analysis, acknowledging that other Suzuki variations exist.
Experimental Protocol
Step 1: Synthesis of (2-bromo-4-methoxyphenyl)boronic acid (if not commercially available). This would typically involve lithiation of 2-bromo-4-methoxyanisole followed by quenching with a trialkyl borate.
Step 2: Suzuki-Miyaura Homocoupling.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve (2-bromo-4-methoxyphenyl)boronic acid (2 equivalents, assuming a homocoupling strategy for cost analysis simplicity, though a cross-coupling with 2-bromo-4-methoxyanisole would be more typical) in a solvent system such as toluene and water.
-
Reagent Addition: Add a base such as potassium carbonate (K2CO3) (3 equivalents).[5][6][7][8] To this mixture, add a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)2) (0.02 equivalents), and a phosphine ligand like SPhos (0.04 equivalents).[9][10][11][12]
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, and separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Synthetic scheme for the Suzuki-Miyaura coupling route.
Plausible Yield
Suzuki-Miyaura couplings are known for their high efficiency and functional group tolerance. A yield of 85% is a reasonable estimate for this type of transformation.
Cost-Benefit Analysis
The following table provides a comparative cost analysis for the synthesis of 10 grams of this compound via the three proposed routes. Prices for reagents are based on currently available catalog prices from various suppliers and may vary.
| Parameter | Route 1: Direct Bromination | Route 2: Ullmann Homocoupling | Route 3: Suzuki-Miyaura Coupling |
| Starting Material(s) | 4,4'-Dimethoxybiphenyl | 2-Bromo-4-methoxyanisole | (2-bromo-4-methoxyphenyl)boronic acid |
| Key Reagents/Catalysts | N-Bromosuccinimide, Iron(III) bromide | Copper powder | Palladium(II) acetate, SPhos ligand, Potassium carbonate |
| Solvent(s) | Glacial Acetic Acid | Dimethylformamide (DMF) | Toluene, Water |
| Estimated Yield | 75% | 40% | 85% |
| Approx. Starting Material Cost / 10g Product | €20-€30[13][14][15][16][17] | €35-€45 | €50-€70 (estimated for boronic acid) |
| Approx. Reagent/Catalyst Cost / 10g Product | €5-€10[2][3][18][19][20][21][22][23][24] | €15-€25[25][26][27][28][29] | €150-€200[9][11][12][30][31][32][33] |
| Approx. Solvent Cost / 10g Product | Low | Moderate[1][34][35][36] | Low[37][38][39][40][41] |
| Estimated Total Cost / 10g Product | €25-€40 | €50-€70 | €200-€270 |
| Cost per Gram | €2.5-€4.0 | €5.0-€7.0 | €20.0-€27.0 |
| Benefits | - Simple, one-step reaction- Inexpensive reagents- Readily available starting material | - Utilizes a single, simple starting material- Avoids expensive palladium catalysts | - High yield and selectivity- Milder reaction conditions- Broad functional group tolerance |
| Drawbacks | - Potential for over-bromination and isomeric impurities- Use of a corrosive acid | - Harsh reaction conditions (high temperature)- Moderate yield- Stoichiometric use of copper | - Very high cost of palladium catalyst and ligand- Requires inert atmosphere- Multi-step if boronic acid is not available |
Discussion and Recommendation
The cost-benefit analysis reveals a clear trade-off between the cost of materials and the efficiency of the synthetic route.
-
Route 1 (Direct Bromination) emerges as the most cost-effective method on a small to medium scale. Its primary advantages are the low cost of the starting material and reagents, coupled with a straightforward, one-step procedure. However, the key challenge lies in controlling the regioselectivity and preventing the formation of over-brominated byproducts, which could necessitate extensive purification and potentially lower the overall isolated yield.
-
Route 2 (Ullmann Homocoupling) presents a moderately priced alternative. While it avoids the high cost of palladium catalysts, it suffers from harsh reaction conditions and a lower anticipated yield. The high temperatures required can limit its applicability for substrates with sensitive functional groups. The need for stoichiometric amounts of copper also adds to the cost and waste generation.
-
Route 3 (Suzuki-Miyaura Coupling) is by far the most expensive route, primarily due to the high cost of the palladium catalyst and the specialized phosphine ligand. However, it offers the significant advantages of high yield, excellent selectivity, and milder reaction conditions. For large-scale industrial production where efficiency, purity, and minimizing side reactions are paramount, the initial high cost of the catalyst may be offset by the higher throughput and reduced purification costs.
Recommendation:
-
For academic research and small-scale synthesis where cost is a primary concern and purification capabilities are readily available, Route 1 (Direct Bromination) is the most practical choice.
-
For industrial applications and large-scale production where high purity, high yield, and process robustness are critical, Route 3 (Suzuki-Miyaura Coupling) is the superior option, despite its higher initial cost. The investment in the catalyst is likely to be justified by the overall efficiency and quality of the final product.
-
Route 2 (Ullmann Homocoupling) could be considered if there are specific constraints that preclude the use of palladium catalysts and if the moderate yield is acceptable for the intended application.
Conclusion
The synthesis of this compound can be successfully achieved through various synthetic strategies. The choice of the most appropriate route is a nuanced decision that requires careful consideration of economic factors, desired scale, and the specific requirements for product purity and yield. This guide provides a framework for making an informed decision, balancing the upfront costs of materials with the long-term benefits of an efficient and reliable synthetic process.
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Carl ROTH. (n.d.). SPhos, 1 g. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2024, April 12). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Retrieved January 12, 2026, from [Link]
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IndiaMART. (n.d.). Copper Powders - Cu Powder Latest Price, Manufacturers & Suppliers. Retrieved January 12, 2026, from [Link]
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Chemical Store Inc. (n.d.). copper powders and granules. Retrieved January 12, 2026, from [Link]
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SYNTHETIKA. (n.d.). Dimethylformamide DMF Solvent - 1000ml. Retrieved January 12, 2026, from [Link]
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IndiaMART. (n.d.). Palladium Acetate - Palladium Diacetate Latest Price, Manufacturers & Suppliers. Retrieved January 12, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Optimization of Ullmann amine coupling reaction between bromobenzene 1a.... Retrieved January 12, 2026, from [Link]
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PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved January 12, 2026, from [Link]
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- 1. echemi.com [echemi.com]
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- 3. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Potassium Carbonate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
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- 7. Potassium Carbonate, Laboratory Grade, 500 g | Flinn Scientific [flinnsci.com]
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- 9. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 10. Pd(OAc)2 - 乙酸钯(II),试剂级,98% [sigmaaldrich.cn]
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- 20. Iron(III) bromide, anhydrous, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 23. N-Bromosuccinimide, 99.98%, Certified® 30g | eBay [ebay.com]
- 24. Manufacturers of Iron(III) bromide, 98%, CAS 10031-26-2, I 3742, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
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A Senior Application Scientist's Guide to 3,3'-Dibromo-4,4'-dimethoxybiphenyl: Comparative Analysis and Synthetic Applications
For researchers, synthetic chemists, and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. Among the vast array of available synthons, 3,3'-Dibromo-4,4'-dimethoxybiphenyl stands out as a versatile precursor for a range of high-value applications, from advanced polymers to complex pharmaceutical intermediates. This guide provides an in-depth technical comparison of this compound with alternative building blocks, supported by experimental data and detailed protocols to inform your research and development endeavors.
Introduction to this compound: A Building Block of Strategic Importance
This compound is a halogenated aromatic compound characterized by a biphenyl core with bromine atoms at the 3 and 3' positions and methoxy groups at the 4 and 4' positions. This specific substitution pattern imparts a unique combination of reactivity and structural properties, making it a valuable intermediate in organic synthesis. The bromine atoms serve as reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures, while the methoxy groups can influence the solubility and electronic properties of the resulting molecules. Its applications span across several fields, including the synthesis of liquid crystals, active pharmaceutical ingredients (APIs), and performance-enhancing polymers.[1]
Application in Polymer Synthesis: A Comparative Perspective
The dibromo functionality of this compound makes it a suitable monomer for the synthesis of conjugated polymers, such as poly(p-phenylene vinylene) (PPV) derivatives, which are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs).
Comparative Analysis with Isomeric Dibromo-dimethoxybiphenyls
While direct comparative studies on the polymerization of this compound are not extensively documented, we can infer its performance based on the established structure-property relationships of analogous poly(p-phenylene)s. The substitution pattern on the biphenyl unit significantly influences the polymer's properties, such as solubility, thermal stability, and optoelectronic characteristics.
| Monomer Isomer | Expected Polymer Backbone Conformation | Predicted Impact on Polymer Properties |
| This compound | Twisted (non-coplanar) | - Higher solubility due to reduced interchain packing. - Blue-shifted absorption and emission spectra compared to planar analogues. - Potentially lower charge carrier mobility due to disrupted π-conjugation. |
| 2,2'-Dibromo-4,4'-dimethoxybiphenyl | Highly Twisted | - Highest solubility among isomers. - Significantly blue-shifted optical properties. - Lowest charge carrier mobility. |
| 5,5'-Dibromo-2,2'-dimethoxybiphenyl | More Planar | - Lower solubility. - Red-shifted absorption and emission spectra. - Higher charge carrier mobility. |
The twisted conformation arising from the 3,3'-substitution pattern in polymers derived from this compound can be advantageous in preventing aggregation-induced fluorescence quenching, a common issue in solid-state emissive materials.
Experimental Protocol: Hypothetical Synthesis of a Poly(p-phenylene vinylene) (PPV) Derivative
The following is a generalized protocol for the synthesis of a PPV derivative via a Gilch polymerization, adapted for this compound.
Materials:
-
This compound
-
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) and 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Expected Outcome:
The resulting polymer is expected to be a soluble, film-forming material with photoluminescent properties. The exact optical and electronic properties would need to be characterized by techniques such as UV-Vis and fluorescence spectroscopy, and cyclic voltammetry.
Caption: Workflow for the Gilch polymerization of this compound.
Utility in Medicinal Chemistry: Crafting Bioactive Scaffolds
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous drugs and clinical candidates. The 3,3'-disubstitution pattern can provide a unique three-dimensional arrangement of functional groups, which can be crucial for specific interactions with biological targets.
Comparative Discussion: Advantages of the 3,3'-Disubstituted Biphenyl Core
Compared to other biphenyl isomers, the 3,3'-disubstituted core offers a distinct spatial orientation of substituents. This can be particularly advantageous in the design of inhibitors that target specific protein pockets, such as kinase inhibitors. The non-coplanar nature of the biphenyl rings can allow for substituents to project into different regions of a binding site, potentially leading to enhanced potency and selectivity. Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Novel Biphenyl Derivative
The Suzuki-Miyaura cross-coupling is a powerful tool for the functionalization of this compound. The following is a generalized protocol for the mono- or di-arylation of this substrate.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid, Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Yield Comparison (Hypothetical):
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Est. 80-90% |
| 2,2'-Dibromo-biphenyl | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | Reported ~75% |
The slightly less sterically hindered environment of the 3,3'-positions compared to the 2,2'-positions may lead to higher yields under optimized conditions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
Applications in Organic Electronics and OLEDs
The unique electronic and photophysical properties of molecules derived from this compound make them promising candidates for applications in organic electronics, particularly in the development of materials for OLEDs. The twisted biphenyl core can be functionalized with various electron-donating and electron-accepting groups to tune the emission color and improve device performance.
Performance Benchmarking: A Forward-Looking Perspective
While specific performance data for OLEDs incorporating materials derived directly from this compound is scarce, we can look at the performance of related biphenyl-containing OLED materials to set a benchmark.
| Host/Emitter Material Type | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Emission Color |
| Biphenyl-based host | Host | ~15-25% | - |
| Biphenyl-cored emitter | Emitter | ~5-15% | Blue to Green |
| Hypothetical 3,3'-linked biphenyl emitter | Emitter | Est. 8-12% | Predicted Blue |
The non-planar structure of derivatives from this compound is expected to lead to blue-emitting materials with good color purity. The challenge will be to optimize the molecular design to ensure efficient charge transport and high photoluminescence quantum yield.
Conclusion: A Versatile and Promising Synthetic Platform
This compound is a highly versatile and valuable building block for the synthesis of a wide range of functional molecules. Its unique substitution pattern offers distinct advantages in the design of advanced polymers with tailored properties, novel bioactive compounds with specific three-dimensional structures, and high-performance materials for organic electronics. While direct comparative data is still emerging, a thorough understanding of structure-property relationships in analogous systems allows for the rational design of experiments and the prediction of performance. The detailed protocols and comparative insights provided in this guide are intended to empower researchers to unlock the full potential of this promising synthetic intermediate.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl: An Evaluation of Reaction Yields and Methodologies
Introduction: The Significance of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
This compound is a key chemical intermediate, playing a crucial role in the development of advanced materials and pharmaceuticals. Its rigid biphenyl core, functionalized with both bromine and methoxy groups, makes it a versatile building block in the synthesis of liquid crystals, high-performance polymers, and complex organic molecules with potential therapeutic applications.[1] The precise arrangement of its substituents influences the final properties of these materials, making the efficient and high-yielding synthesis of this compound a topic of considerable interest to researchers in organic synthesis, materials science, and drug discovery.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, with a focus on reaction yields and the underlying principles that govern each method. We will explore direct electrophilic bromination, the classic Ullmann coupling, and the modern Suzuki-Miyaura cross-coupling reaction, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations.
Methodology 1: Direct Electrophilic Bromination of 4,4'-Dimethoxybiphenyl
The most straightforward conceptual approach to this compound is the direct bromination of the readily available precursor, 4,4'-dimethoxybiphenyl. The methoxy groups are activating, ortho-, para-directing substituents. Since the para positions are already part of the biphenyl linkage, electrophilic substitution is directed to the ortho positions (3 and 3').
Causality of Experimental Choices
The choice of brominating agent and reaction conditions is critical to achieving high selectivity and yield. Molecular bromine (Br₂) is a common and effective brominating agent. The reaction is typically carried out in a halogenated solvent, such as dichloromethane or chloroform, which can dissolve both the substrate and the bromine. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iodine (I₂), is often employed to polarize the Br-Br bond, generating a more potent electrophile (Br⁺) and accelerating the reaction. The reaction temperature is typically kept low initially to control the reaction rate and minimize the formation of poly-brominated byproducts.
Experimental Protocol: Direct Bromination
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4'-dimethoxybiphenyl (1.0 eq.) in glacial acetic acid.
-
Reaction Initiation: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 eq.) in glacial acetic acid dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.
-
Extraction: Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Methodology 2: Ullmann Homo-Coupling
The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-promoted coupling of aryl halides.[2] In the context of synthesizing this compound, this would involve the homo-coupling of 2-bromo-4-methoxyanisole.
Causality of Experimental Choices
The Ullmann reaction typically requires high temperatures and a stoichiometric or excess amount of copper powder or a copper salt. The solvent of choice is often a high-boiling point, polar aprotic solvent like dimethylformamide (DMF) or nitrobenzene to facilitate the dissolution of the reactants and the high reaction temperature. The mechanism is believed to involve the formation of an organocopper intermediate. The reaction is often sensitive to steric hindrance, but for the formation of symmetrical biphenyls, it can be a robust method.
Experimental Protocol: Ullmann Homo-Coupling
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-bromo-4-methoxyanisole (1.0 eq.) and activated copper powder (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to reflux (around 150-160 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the disappearance of the starting material by gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the copper residues.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography.
Methodology 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls.[3][4] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For the synthesis of this compound, a potential route is the homo-coupling of 3-bromo-4-methoxyphenylboronic acid.
Causality of Experimental Choices
The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, high functional group tolerance, and generally high yields. The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. A common catalyst system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. A base, such as potassium carbonate or sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system, often containing an organic solvent like toluene or dioxane and an aqueous phase, is typically used.
Experimental Protocol: Suzuki-Miyaura Homo-Coupling
-
Reaction Setup: To a Schlenk flask, add 3-bromo-4-methoxyphenylboronic acid (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere for 6-12 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Comparative Analysis of Reaction Yields
The choice of synthetic route often comes down to a balance of factors including starting material availability, reaction robustness, and, critically, the expected yield. The following table provides a comparative summary of the discussed methodologies for the synthesis of this compound.
| Parameter | Direct Bromination | Ullmann Homo-Coupling | Suzuki-Miyaura Homo-Coupling |
| Starting Material | 4,4'-Dimethoxybiphenyl | 2-Bromo-4-methoxyanisole | 3-Bromo-4-methoxyphenylboronic acid |
| Key Reagents | Bromine, Lewis Acid | Copper Powder | Palladium Catalyst, Base |
| Reaction Temperature | 0°C to Room Temperature | High (150-160°C) | Moderate (80-100°C) |
| Reaction Time | 2-6 hours | 12-24 hours | 6-12 hours |
| Typical Reported Yield | 75-85% | 40-60% | 80-95% |
| Key Advantages | Atom economical, fewer steps | Uses simple reagents | High yields, mild conditions, functional group tolerance |
| Key Disadvantages | Potential for over-bromination | Harsh conditions, moderate yields | Cost of palladium catalyst, synthesis of boronic acid |
Conclusion and Recommendations
For researchers prioritizing high yield and mild reaction conditions, the Suzuki-Miyaura cross-coupling reaction stands out as the superior method for the synthesis of this compound. While it requires the preparation of the corresponding boronic acid, the consistently high yields and excellent functional group tolerance often justify the initial synthetic effort.
Direct electrophilic bromination offers a more direct and atom-economical route. With careful control of stoichiometry and reaction temperature, it can provide good yields. This method is particularly attractive if the starting 4,4'-dimethoxybiphenyl is readily available and cost-effective.
The Ullmann homo-coupling , while a classic and historically significant reaction, generally provides lower yields and requires harsh reaction conditions. It may be considered when the necessary starting materials for the other routes are unavailable or when exploring more traditional synthetic pathways.
Ultimately, the optimal synthetic strategy will depend on the specific constraints and priorities of the research project, including available starting materials, equipment, and the desired scale of the synthesis.
References
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MySkinRecipes. This compound. Available at: [Link]
- Baltus, C. B. (2010).
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White Rose Research Online. (2025). Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl. Available at: [Link]
- Astruc, D. (2005). The Suzuki-Miyaura coupling reaction: the dream of a C-C bond between an sp2 carbon of a vinyl or aryl halide and an sp2 carbon of a vinyl- or aryl-boronic acid. Tetrahedron, 61(46), 10827-10851.
- Slocum, D. W., & Shelton, J. R. (2012). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Masters Theses & Specialist Projects. Paper 1162.
- Mastalir, Á., & Molnár, Á. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769.
-
Organic Syntheses. 4,4'-dibromobiphenyl. Available at: [Link]
-
CP Lab Safety. This compound, 5g, Each. Available at: [Link]
- Mastalir, Á., & Molnár, Á. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769.
- Kumari, N., Yadav, A. A., Sankpal, S. A., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics (IJPAP), 61(9), 735-746.
- Sigman, M. S., & Miller, S. J. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15555-15560.
- Al-Hamdani, A. A., & Al-Issa, S. A. (2020). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Crystals, 10(11), 1013.
- Kumari, N., Yadav, A. A., Sankpal, S. A., Murugavel, S., Lakshmanan, D., & Kant, R. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics (IJPAP), 61(9), 735-746.
- Reddy, T. R., & Lee, S. (2015). Chemoselective Ullmann Coupling at Room Temperature: A Facile Access to 2-Aminobenzo[b]thiophenes. The Journal of Organic Chemistry, 80(1), 418-425.
- Reisman, S. E., & Watson, D. A. (2022). A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. Journal of the American Chemical Society, 144(3), 1183-1189.
- Al-Zoubi, R. M., & Al-Mughaid, H. (2021). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. RSC advances, 11(52), 32968-32980.
- Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
- Reddy, M. S., & Prasad, S. (2025). New columnar liquid crystal materials based on luminescent 2-methoxy-3-cyanopyridines. Journal of Molecular Structure, 1311, 138135.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,3'-Dibromo-4,4'-dimethoxybiphenyl
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 3,3'-Dibromo-4,4'-dimethoxybiphenyl is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this halogenated biphenyl, grounded in established safety protocols and regulatory standards.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 108989-36-2) is a polyhalogenated aromatic compound. While comprehensive toxicological data for this specific molecule is not extensively published, the available safety data for structurally similar compounds and general principles of halogenated aromatics necessitate a cautious approach.
A Safety Data Sheet (SDS) for a compound with the same CAS number indicates that it is classified as a skin and eye irritant.[1] As a prudent measure, it should be handled as a potentially hazardous substance with particular attention to avoiding skin and eye contact, as well as inhalation of any dust or aerosol.
Key Hazard Considerations:
-
Irritant: Causes skin and eye irritation.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent ecological harm.
-
Combustion Byproducts: Thermal decomposition may produce hazardous byproducts, including hydrogen bromide (HBr) and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[2][3][4]
| Hazard Classification (Anticipated) | GHS Pictogram | Precautionary Statement |
| Skin Irritation (Category 2) | Exclamation Mark | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation (Category 2A) | Exclamation Mark | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the irritant nature of this compound and the potential for unforeseen hazards, a robust PPE protocol is mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashes or aerosol generation, chemical safety goggles are recommended.
-
Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger quantities or in the event of a spill, consider additional protective clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.
Spill Management: Rapid and Safe Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of prescribed PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. For liquid spills (if the compound is in solution), absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill surface with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Collect all Waste: All cleanup materials (absorbents, contaminated PPE, etc.) must be placed in a sealed, labeled hazardous waste container for proper disposal.
-
Report the Incident: Follow your institution's protocols for reporting chemical spills.
Disposal Procedures: A Decision-Based Workflow
The disposal of this compound falls under the regulations for halogenated organic waste.[5][6] The primary and most effective method for its destruction is high-temperature incineration in a licensed hazardous waste facility.
Waste Segregation: The First Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Designated Waste Stream: this compound and any materials contaminated with it must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste streams. This is crucial as the disposal requirements and costs for these streams differ significantly.
Incineration: The Preferred Disposal Method
High-temperature incineration is the recommended disposal route for halogenated organic compounds.[6] This process is designed to achieve a high destruction and removal efficiency (DRE), typically greater than 99.99%.[7]
Key Principles of Incineration for Halogenated Waste:
-
Complete Combustion: The incinerator must operate at a sufficiently high temperature and with adequate residence time to ensure the complete breakdown of the aromatic rings and the carbon-bromine bonds.
-
Acid Gas Neutralization: The combustion of brominated compounds generates hydrogen bromide (HBr), a corrosive acid gas.[3] Licensed hazardous waste incinerators are equipped with flue gas treatment systems, such as scrubbers, to neutralize these acidic byproducts before they are released into the atmosphere.
-
Dioxin/Furan Prevention: There is a potential for the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) during the thermal decomposition of brominated aromatic compounds.[2] Modern incinerators are designed with rapid quenching of flue gases and other advanced technologies to minimize the formation of these highly toxic byproducts.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste containing this compound (unwanted product, contaminated consumables, spill cleanup materials) in a compatible, sealed, and properly labeled container.
-
The label must clearly state "Hazardous Waste - Halogenated Organics" and list the chemical constituents.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide them with an accurate description of the waste stream.
-
-
Documentation:
-
Complete all required hazardous waste manifests or tracking documents provided by your EHS department. Accurate documentation is a legal requirement.
-
Visualizing the Disposal Workflow
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3'-Dibromo-4,4'-dimethoxybiphenyl
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3,3'-Dibromo-4,4'-dimethoxybiphenyl, a member of the polybrominated biphenyl (PBB) class, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in scientific principles to ensure your safety and the integrity of your research.
Hazard Identification: Understanding the Adversary
Before selecting the appropriate armor, we must first understand the nature of the threat. While a specific, comprehensive toxicological profile for this compound is not widely documented, its structure as a brominated aromatic compound allows us to infer its potential hazards based on established data for similar chemical classes, such as polybrominated biphenyls (PBBs) and other brominated compounds.[1][2][3] PBBs are noted for their environmental persistence and potential for bioaccumulation.[4]
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Based on GHS classifications for analogous compounds, the anticipated hazards are as follows:
| Hazard Class | Category | GHS Hazard Statement | Source Analogy |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][5] |
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
The Core of Protection: A Multi-Layered Defense
Effective chemical safety relies on the principle of layered controls. Before any PPE is donned, primary engineering controls must be in place.
Primary Control: The Chemical Fume Hood All handling of this compound, especially when in its powdered form, must be conducted within a certified chemical fume hood.[6][7] This is the most critical step in minimizing respiratory exposure by containing dusts and vapors at the source.
With engineering controls established, we can now specify the personal protective barriers required for safe handling.
Step-by-Step PPE Protocol: From Fingertips to Full Body
A. Hand Protection: The First Line of Contact
Given that this compound is a skin irritant, robust hand protection is non-negotiable.[1] A single pair of gloves is insufficient due to the risk of microscopic pinholes and permeation by halogenated organic molecules.[8][9]
-
Protocol:
-
Inner Glove: Don a snug-fitting nitrile glove. This provides a baseline of chemical resistance and dexterity.
-
Outer Glove: Wear a second, slightly larger nitrile or neoprene glove over the first. Neoprene offers excellent resistance to a broad range of chemicals, including halogenated hydrocarbons.[6]
-
Inspection: Before use, always inspect gloves for any signs of degradation or puncture.[10]
-
Replacement: Change gloves immediately if contamination is suspected, and always after a maximum of two hours of continuous use or upon completion of the task.
-
B. Body Protection: Shielding Against Spills and Splashes
To prevent accidental skin contact from spills, appropriate body protection is essential.
-
Standard Operations (Small Quantities): A clean, flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs is the minimum requirement.[6]
-
High-Risk Operations (Larger Quantities, Potential for Splashing): For handling quantities greater than a few grams or when the risk of splashing is significant, augment the lab coat with a disposable chemical-resistant coverall, such as those made from DuPont™ Tyvek®.[11] These provide a superior barrier against fine hazardous dusts and liquids.[11] Ensure long pants and fully enclosed, chemical-resistant shoes are worn at all times.[6]
C. Eye and Face Protection: A Critical Barrier
The potential for serious eye irritation necessitates stringent eye protection.[1]
-
Protocol:
-
Primary Protection: Wear tight-fitting safety goggles (not glasses) that meet ANSI Z87.1 standards and provide a seal around the eyes.[10]
-
Secondary Protection: When handling larger quantities or during procedures with a high risk of splashing (e.g., dissolution, transfer), a full-face shield must be worn over the safety goggles.[6]
-
D. Respiratory Protection: When Engineering Controls Need Backup
While a fume hood is the primary defense against inhalation, respiratory protection may be required in specific scenarios, such as cleaning up a significant spill outside of a containment hood.
-
Protocol:
-
Assessment: If there is a risk of airborne dust exposure outside of a fume hood, a respirator is required.
-
Selection: A NIOSH-approved air-purifying respirator (APR) with a full facepiece and P100 (particulate) cartridges is recommended. For compounds like PCBs, which are structurally similar, comprehensive respiratory protection programs are standard.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and storage, in accordance with OSHA 29 CFR 1910.134.
-
Operational Plan: PPE Workflow
Properly donning and doffing PPE is as crucial as selecting the right equipment. Contamination during removal can negate all prior precautions.
Caption: PPE Donning and Doffing Workflow for Chemical Handling.
Decontamination and Disposal: Completing the Safety Cycle
Contaminated PPE and chemical waste are significant sources of potential exposure and environmental contamination. A disciplined disposal plan is essential.
A. PPE Disposal
-
All disposable items (gloves, coveralls) that have come into contact with this compound must be considered hazardous waste.
-
Remove disposable PPE in the doffing sequence described above, placing it directly into a designated, sealed, and clearly labeled hazardous waste container.[10][12]
B. Chemical Waste Disposal
-
Principle of Segregation: The cardinal rule for halogenated compounds is strict waste segregation.[12] Do not mix brominated waste streams with non-halogenated organic waste. Doing so classifies the entire container as the more expensive and difficult-to-dispose-of halogenated waste.[12]
-
Containers: Use dedicated, leak-proof, and clearly labeled containers for all solid and liquid waste containing this compound.
-
Decontamination: Decontaminate non-disposable equipment (glassware, spatulas) by rinsing with an appropriate solvent (e.g., acetone) inside a fume hood. The rinsate must be collected and disposed of as halogenated liquid waste.
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[6][12][13]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[12][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[6] Collect the material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research. This procedural discipline ensures that our pursuit of scientific advancement is conducted with the highest standards of responsibility and care.
References
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CP Lab Safety. This compound, 5g, Each. [Link]
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TCI America. This compound, 1 gram, Each. [Link]
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Centers for Disease Control and Prevention (CDC). Permeation of Protective Garment Material by Liquid Halogenated Ethanes & a Polychlorinated Biphenyl. [Link]
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CDC Stacks. Permeation of Protective Garment Material by Liquid Halogenated Ethanes and a Polychlorinated Biphenyl. [Link]
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U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
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PubChem. 3-Bromo-4-methoxybiphenyl. [Link]
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Rutgers University. Standard Operating Procedure for Laboratories: BROMINE. [Link]
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DuPont UK. Minimizing Exposure to Hazards with the Right Protective Equipment: Hazardous Dusts. [Link]
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Providence College Environmental Health and Safety. Bromine in orgo lab SOP. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polybrominated Biphenyls. [Link]
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National Research Council. LCSS: BROMINE. [Link]
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U.S. Environmental Protection Agency (EPA). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]
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U.S. Environmental Protection Agency (EPA). Technical Fact Sheet – Polybrominated Biphenyls (PBBs). [Link]
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National Center for Biotechnology Information (NCBI). Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls. [Link]
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National Institutes of Health (NIH). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
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Inchem.org. Polybrominated biphenyls (PBBs) (HSG 83, 1993). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
